3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGWCFFITRZPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536893 | |
| Record name | 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92406-44-5 | |
| Record name | 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an ideal framework for the design of novel therapeutic agents. This guide focuses on a specific, highly functionalized derivative: This compound .
As a Senior Application Scientist, the purpose of this document is to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and potential applications, grounding our discussion in established chemical principles and field-proven insights. This guide is designed not merely as a list of properties but as a functional tool to accelerate research and development efforts involving this versatile chemical entity.
Molecular Identification and Physicochemical Properties
Nomenclature and Structure
-
Systematic IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₀ClN₃
-
Structure:
(Note: A 2D chemical structure drawing would be placed here in a full document.)
The structure features a central pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The key substituents that dictate its properties are:
-
A 3-chlorophenyl group at the C3 position, which increases lipophilicity and introduces potential halogen bonding interactions.
-
A methyl group at the N1 position, which blocks tautomerization and provides a fixed regioisomer, simplifying subsequent reactions.[2]
-
A primary amine group at the C5 position, which serves as a critical handle for derivatization and is a key site for biological interactions.[3]
Physicochemical Data
The following table summarizes the key computed and expected physical properties of the compound. It is important to note that while specific experimental data for this exact isomer is not widely published, these values are derived from its chemical structure and data from closely related analogs.
| Property | Value | Source/Method |
| Molecular Weight | 207.66 g/mol | Calculated[4] |
| Monoisotopic Mass | 207.056325 Da | Calculated[4] |
| Appearance | Expected to be a solid (e.g., white to off-white powder) | Analogy[5] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol); low solubility in water. | Chemical Principles |
| logP (Octanol/Water) | ~2.6 | Computed[4] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The most direct and widely adopted method for constructing 5-aminopyrazole rings is the condensation reaction between a β-ketonitrile and a substituted hydrazine.[6] For the target compound, this involves the reaction of 3-chloro-β-cyanopropiophenone (3-(3-chlorophenyl)-3-oxopropanenitrile) with methylhydrazine .
The reaction proceeds via an initial condensation of the hydrazine with the ketone carbonyl, followed by an intramolecular cyclization where the terminal hydrazine nitrogen attacks the nitrile carbon, leading to the formation of the pyrazole ring after tautomerization. The use of methylhydrazine as the nucleophile definitively establishes the N1-methylation pattern.
Synthesis Workflow Diagram
Caption: Proposed synthesis of the target compound via condensation.
Detailed Experimental Protocol
This protocol is a representative example based on established methodologies for similar compounds.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(3-chlorophenyl)-3-oxopropanenitrile (1.0 eq) and ethanol (10 mL/mmol).
-
Reagent Addition: While stirring, add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. A mild exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Isolation: Add distilled water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.[1]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures based on its structure and data from analogous compounds.[1][3][7]
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
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δ ~7.2-7.8 ppm (m, 4H): Aromatic protons of the 3-chlorophenyl ring. The splitting pattern will be complex due to meta- and ortho-couplings.
-
δ ~5.5 ppm (s, 1H): Proton at the C4 position of the pyrazole ring. Its singlet nature confirms the substitution pattern.
-
δ ~3.8-4.2 ppm (br s, 2H): Protons of the NH₂ group at C5. The signal is often broad and its chemical shift can vary with concentration and solvent.
-
δ ~3.6 ppm (s, 3H): Protons of the N-methyl group at the N1 position.
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
δ ~150-160 ppm: C3 and C5 carbons of the pyrazole ring (attached to phenyl and amine groups).
-
δ ~120-140 ppm: Aromatic carbons of the 3-chlorophenyl ring.
-
δ ~95-105 ppm: C4 carbon of the pyrazole ring.
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δ ~35-40 ppm: N-methyl carbon.
-
-
Infrared (IR) Spectroscopy (ATR):
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3200-3400 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine group.
-
~3100 cm⁻¹: Aromatic C-H stretching.
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~2950 cm⁻¹: Aliphatic C-H stretching (N-methyl).
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1550-1610 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole and phenyl rings.[7]
-
~700-800 cm⁻¹: C-Cl stretching vibration.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: 208.0636. The presence of a chlorine isotope pattern (M+2 peak at ~33% intensity of M) would be a definitive confirmation.
-
Chemical Reactivity and Derivatization Potential
Reactivity of the 5-Amino Group
The primary amine at the C5 position is the most significant site of reactivity. Its nucleophilic character allows for a wide range of derivatization reactions, making the compound an excellent building block for combinatorial libraries and targeted synthesis.[3] Common reactions include acylation, alkylation, sulfonylation, and formation of ureas or thioureas.
Example Reaction: N-Sulfonylation
A prime example of its utility is the reaction with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride (tosyl chloride), to form a sulfonamide. This reaction is typically performed in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[1] Pyrazole-sulfonamide hybrids are of significant interest in drug discovery, with notable examples including the COX-2 inhibitor Celecoxib.[1]
Reactivity Workflow Diagram
Caption: Key reactivity pathways of the 5-amino group.
Applications in Drug Discovery and Development
The title compound is not just a chemical curiosity; it is a strategically designed intermediate for creating novel drug candidates.
-
Scaffold for Kinase Inhibitors: The aminopyrazole core is a well-known hinge-binding motif for many protein kinases, which are critical targets in oncology. The 3-chlorophenyl group can be directed into hydrophobic pockets within the enzyme's active site.
-
Anti-inflammatory Agents: As seen with related structures, pyrazole derivatives can be elaborated to target enzymes like cyclooxygenase (COX), making them candidates for new anti-inflammatory drugs.[1]
-
CNS-Active Agents: The overall physicochemical properties (logP ~2.6) suggest potential for blood-brain barrier penetration, opening avenues for developing agents targeting central nervous system disorders.
The combination of the stable, N-methylated pyrazole core, the lipophilic chlorophenyl group, and the reactive amino handle provides a powerful platform for Structure-Activity Relationship (SAR) studies.[5]
Safety, Handling, and Storage
Hazard Identification
Based on GHS classifications for the isomeric compound 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, this compound should be handled as potentially hazardous.[4]
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H302: Harmful if swallowed.[4]
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H315: Causes skin irritation.[4]
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H319: Causes serious eye irritation.[4]
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H335: May cause respiratory irritation.[4]
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]
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Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
-
Hygiene: Avoid formation of dust.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]
Storage Conditions
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate with significant potential for research and drug development. Its well-defined structure, accessible synthesis, and versatile reactivity make it an ideal starting point for the creation of diverse chemical libraries. The strategic placement of its functional groups provides a robust platform for developing targeted therapeutic agents in areas such as oncology and inflammation. This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this compound into their research programs.
References
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630. PubChem. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. ResearchGate. [Link]
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]
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An In-depth Technical Guide to the Synthesis of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of a robust and regioselective pathway for the synthesis of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two primary stages: the formation of the key intermediate, 3-(3-chlorophenyl)-3-oxopropanenitrile, followed by a cyclocondensation reaction with methylhydrazine to yield the target pyrazole. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and addresses the critical aspect of regioselectivity in the pyrazole ring formation.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of this compound makes it a particularly interesting candidate for further chemical exploration and as a key intermediate in the synthesis of complex pharmaceutical agents. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds.
Overall Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence, as illustrated below. This pathway is designed for efficiency and control over the final product's regiochemistry.
Figure 1: Overall two-step synthesis pathway.
Part 1: Synthesis of 3-(3-chlorophenyl)-3-oxopropanenitrile
The initial and crucial step is the synthesis of the β-ketonitrile intermediate. This is achieved via a Claisen condensation reaction between an appropriate ester, in this case, ethyl 3-chlorobenzoate, and acetonitrile using a strong base such as sodium hydride.
Reaction Mechanism
The mechanism involves the deprotonation of acetonitrile by sodium hydride to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl 3-chlorobenzoate. Subsequent elimination of the ethoxide leaving group yields the desired β-ketonitrile.
Figure 2: Mechanism of β-ketonitrile formation.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| Ethyl 3-chlorobenzoate | 184.62 | 50 | 9.23 g |
| Acetonitrile | 41.05 | 100 | 5.2 mL |
| Sodium Hydride (60% in mineral oil) | 24.00 | 75 | 3.0 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 150 mL |
| 1 M Hydrochloric Acid | - | - | As needed |
| Diethyl Ether | - | - | For extraction |
| Saturated Sodium Bicarbonate Solution | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate | - | - | For drying |
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with sodium hydride (60% dispersion in mineral oil, 3.0 g, 75 mmol).
-
The sodium hydride is washed with anhydrous hexane (3 x 20 mL) to remove the mineral oil, and the hexane is carefully decanted.
-
Anhydrous THF (100 mL) is added to the flask.
-
A solution of ethyl 3-chlorobenzoate (9.23 g, 50 mmol) and acetonitrile (5.2 mL, 100 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride over 30 minutes.
-
The reaction mixture is then heated to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction is cooled in an ice bath and quenched by the slow addition of 1 M HCl until the pH is neutral.
-
The mixture is then extracted with diethyl ether (3 x 75 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(3-chlorophenyl)-3-oxopropanenitrile as a solid.
Part 2: Synthesis of this compound
The final step involves the cyclocondensation of the synthesized β-ketonitrile with methylhydrazine. A critical consideration in this step is the regioselectivity of the reaction, as two different isomers can potentially be formed.
Controlling Regioselectivity
The reaction of a β-ketonitrile with a monosubstituted hydrazine like methylhydrazine can lead to two regioisomers: the 1,3-disubstituted and the 1,5-disubstituted pyrazole. The regiochemical outcome is influenced by the reaction conditions, particularly the solvent. It has been demonstrated that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), can significantly favor the formation of the 1,5-disubstituted isomer. This is attributed to the ability of fluorinated alcohols to stabilize the transition state leading to the desired product through hydrogen bonding.
Figure 3: Regioselective cyclization pathways.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| 3-(3-chlorophenyl)-3-oxopropanenitrile | 179.60 | 10 | 1.80 g |
| Methylhydrazine | 46.07 | 12 | 0.61 mL |
| 2,2,2-Trifluoroethanol (TFE) | 100.04 | - | 20 mL |
| Glacial Acetic Acid | - | - | catalytic |
| Saturated Sodium Bicarbonate Solution | - | - | For workup |
| Ethyl Acetate | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate | - | - | For drying |
Procedure:
-
To a solution of 3-(3-chlorophenyl)-3-oxopropanenitrile (1.80 g, 10 mmol) in 2,2,2-trifluoroethanol (20 mL) in a round-bottom flask is added methylhydrazine (0.61 mL, 12 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the TFE is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (50 mL) and washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a solid.
Characterization Data (Predicted)
The following are predicted NMR spectral data based on the structure of the target compound and data from similar structures. Actual experimental data should be acquired for confirmation.
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.80-7.78 (m, 1H, Ar-H)
-
7.65-7.62 (m, 1H, Ar-H)
-
7.35-7.28 (m, 2H, Ar-H)
-
5.85 (s, 1H, pyrazole-H4)
-
3.80 (s, 3H, N-CH₃)
-
3.75 (br s, 2H, -NH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
155.0 (C5)
-
148.5 (C3)
-
135.0 (Ar-C)
-
134.5 (Ar-C)
-
129.8 (Ar-CH)
-
127.5 (Ar-CH)
-
125.0 (Ar-CH)
-
123.0 (Ar-CH)
-
91.0 (C4)
-
36.5 (N-CH₃)
Conclusion
The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The key to a successful synthesis lies in the careful execution of the Claisen condensation to form the β-ketonitrile intermediate and the strategic use of a fluorinated solvent in the subsequent cyclocondensation to ensure high regioselectivity for the desired 1,5-disubstituted pyrazole. This guide offers a solid foundation for researchers to produce this valuable compound for applications in drug discovery and development.
References
-
Kirk, K. L. Fluorine in medicinal chemistry. J. Fluorine Chem.2006 , 127, 1013–1029. [Link]
Navigating the Unknown: A Technical Guide to Characterizing the Mechanism of Action of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutics. The compound 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine represents a molecule of interest within this class, yet its specific biological mechanism of action remains largely uncharacterized in publicly available scientific literature. This technical guide addresses this knowledge gap not by presenting a known mechanism, but by providing a comprehensive framework for its elucidation. We will begin by establishing the compound's distinct identity and then delve into the broader context of aminopyrazole pharmacology. The core of this document is a proposed strategic workflow for researchers to systematically investigate and determine the mechanism of action of this and other novel compounds, transforming an unknown molecule into a potential therapeutic lead.
Introduction: The Enigma of this compound
A thorough review of scientific databases reveals that this compound is a defined chemical entity, but its biological activity and mechanism of action are not documented. It is crucial to distinguish it from structurally dissimilar, well-characterized ferroptosis inducers such as FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide)[1][2]. The significant structural differences between these two molecules make it highly improbable that they share a common mechanism of action.
The pyrazole core is a privileged scaffold in drug discovery, known for its ability to interact with a wide array of biological targets[3]. Derivatives of this heterocyclic amine are found in drugs with applications ranging from anti-inflammatory to anti-cancer treatments[3]. This established precedent underscores the potential of this compound as a bioactive molecule and provides a compelling rationale for the in-depth investigation of its pharmacological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(3-chlorophenyl)-5-methylpyrazol-3-amine | [4] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [4] |
| Molecular Weight | 207.66 g/mol | [4] |
| CAS Number | 40401-41-0 | [4] |
The Aminopyrazole Pharmacophore: A Survey of Potential Biological Targets
The 5-aminopyrazole moiety is a key feature of numerous biologically active compounds. Its prevalence in medicinal chemistry suggests a range of potential mechanisms of action for this compound. Structurally related compounds have been shown to target several important classes of proteins:
-
Kinase Inhibition: The aminopyrazole scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazole ring and the amino group can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. For example, derivatives of aminopyrazoles have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs) and Aurora kinases, both of which are crucial regulators of the cell cycle and are often dysregulated in cancer[5].
-
Anti-inflammatory Activity: Certain pyrazole derivatives exhibit potent anti-inflammatory effects. Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains a pyrazole ring and selectively inhibits cyclooxygenase-2 (COX-2)[1].
-
Receptor Modulation: The structural versatility of pyrazoles allows them to act as ligands for various receptors. For instance, Rimonabant, a pyrazole-based compound, was developed as a cannabinoid receptor 1 (CB1) antagonist.
Given this landscape, a logical starting point for the investigation of this compound would be to screen it against panels of kinases and other enzymes commonly targeted by pyrazole-containing molecules.
A Proposed Workflow for Mechanism of Action Elucidation
For a novel compound such as this compound, a systematic and multi-faceted approach is required to determine its mechanism of action. The following experimental workflow is proposed as a robust strategy for its characterization.
Phase 1: Initial Phenotypic and Target-Based Screening
The initial phase aims to identify any biological activity of the compound and to form early hypotheses about its potential targets.
Experimental Protocol: High-Throughput Phenotypic Screening
-
Cell Line Selection: Choose a diverse panel of human cancer cell lines representing different tissue origins (e.g., lung, breast, colon, leukemia).
-
Compound Treatment: Plate cells in 96- or 384-well plates and treat with a concentration gradient of this compound (e.g., from 1 nM to 100 µM).
-
Viability Assay: After a 72-hour incubation period, assess cell viability using a suitable assay such as CellTiter-Glo® (Promega) or resazurin reduction.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.
Experimental Protocol: Broad Panel Kinase Screening
-
Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology Corp) that offers a large panel of recombinant human kinases (e.g., >400 kinases).
-
Compound Concentration: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: Identify "hits" as kinases showing significant inhibition (e.g., >50% inhibition). Follow up with dose-response assays for the primary hits to determine their IC50 values.
Caption: Phase 1 Workflow for Initial Biological Characterization.
Phase 2: Target Identification and Validation
If the initial screening reveals significant biological activity, the next phase focuses on identifying the specific molecular target(s).
Experimental Protocol: Affinity-Based Target Identification
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive group or an affinity tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the affinity probe with cell lysate from a sensitive cell line.
-
Affinity Capture: Use streptavidin-coated beads to capture the biotinylated probe along with any bound proteins.
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Hit Validation: Validate the identified protein targets using techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm a direct interaction.
Phase 3: Pathway Analysis and Cellular Mechanism
Once a primary target is validated, the final phase involves understanding the downstream cellular consequences of target engagement.
Experimental Protocol: Cellular Pathway Analysis
-
Target Engagement Biomarker: Develop an assay to measure the direct engagement of the compound with its target in intact cells (e.g., a cellular thermal shift assay, CETSA).
-
Downstream Signaling: Treat cells with the compound and analyze the phosphorylation status and expression levels of key proteins in the target's signaling pathway using Western blotting or phospho-proteomics.
-
Gene Expression Profiling: Perform RNA sequencing (RNA-seq) on cells treated with the compound to identify global changes in gene expression and to reveal the affected cellular pathways.
-
Phenotypic Rescue: Use genetic techniques (e.g., siRNA, CRISPR/Cas9) to knock down the identified target. If the compound's effect is on-target, the knockdown should phenocopy the compound's effect, and overexpression of a resistant mutant of the target should rescue the cells from the compound's effects.
Caption: Workflow for Target Validation and MoA Elucidation.
Conclusion and Future Directions
While the specific mechanism of action for this compound remains to be discovered, its chemical structure places it within a class of compounds with significant therapeutic precedent. The lack of existing data presents a unique opportunity for novel discovery. The systematic approach outlined in this guide, progressing from broad screening to specific target validation and pathway analysis, provides a clear and robust roadmap for researchers. The successful elucidation of this compound's mechanism of action could not only reveal new biological insights but also pave the way for the development of a novel therapeutic agent.
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Navigating the Bio-Potential of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide to Biological Activity Screening
Introduction: Unveiling the Therapeutic Promise of a Novel Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast array of pharmacological activities.[1][2][3][4] These five-membered heterocyclic compounds are recognized for their metabolic stability and their capacity to engage in diverse biological interactions, leading to applications ranging from anti-inflammatory to anticancer treatments.[3][5][6][7] This guide focuses on a specific, yet promising, derivative: 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine .
While direct biological data for this exact molecule is nascent, the structural motifs present—a pyrazole core, a 3-chlorophenyl substituent, and a 5-amino group—provide a strong rationale for a comprehensive biological activity screening campaign. The chlorophenyl group, in particular, is known to enhance the biological activity of various compounds.[8] Structurally related pyrazole derivatives have demonstrated significant potential as kinase inhibitors, antimicrobial agents, and cytotoxic compounds, making these promising starting points for our investigation.[6][9][10][11][12][13]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines a hypothesis-driven, multi-tiered strategy for systematically screening the biological activity of this compound. Our approach is grounded in established scientific principles, emphasizing experimental causality and self-validating protocols to ensure the generation of robust and interpretable data.
Part 1: Strategic Framework for Biological Activity Screening
A successful screening campaign does not rely on random testing but on a logical, tiered approach that funnels a compound toward its most probable and potent biological applications. For this compound, we propose a three-tiered strategy, beginning with broad-based primary screening to identify general bioactivity, followed by more focused secondary and mechanistic studies to elucidate the specific mode of action.
Caption: Tiered screening workflow for this compound.
Part 2: Tier 1 - Primary Biological Activity Screening
The objective of Tier 1 is to cast a wide net and identify the most promising therapeutic areas for our lead compound. Based on the known activities of pyrazole derivatives, we will focus on three key areas: anticancer, kinase inhibition, and antimicrobial activity.[1][6][9][12][13]
Anticancer Cytotoxicity Screening
Rationale: A significant number of pyrazole-based compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[2][6][14][15][16][17] The structural similarity of our compound to known anticancer agents warrants a broad initial screen to identify susceptible cancer types.
Recommended Protocol: MTT Assay for Cell Viability
This colorimetric assay is a robust and widely used method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Culture: Plate cells from a diverse panel of cancer cell lines (e.g., breast, lung, colon, leukemia) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for a standard period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates cytotoxic or cytostatic activity.
Kinase Inhibition Profiling
Rationale: The pyrazole scaffold is a "privileged" structure in kinase inhibitor design, present in several FDA-approved drugs.[11][18] Many pyrazole derivatives function as ATP-competitive inhibitors, targeting the hinge region of kinases.[10] A broad kinase panel screen is the most efficient method to identify potential kinase targets.
Recommended Protocol: In Vitro Kinase Panel Screen (e.g., KinomeScan™ or similar service)
These commercially available services offer rapid screening against a large number of purified kinases.
Workflow:
-
Compound Submission: Provide a sample of this compound at a specified concentration (typically 1 µM or 10 µM) to the service provider.
-
Binding Assay: The compound is tested for its ability to bind to a large panel of human kinases (often over 400). The assay typically measures the displacement of a tagged ligand from the kinase active site.
-
Data Output: The results are usually provided as a percentage of inhibition or a dissociation constant (Kd) for each kinase.
-
Hit Identification: Kinases that show significant inhibition (e.g., >90% at 10 µM) are considered primary hits for further investigation.
Caption: Competitive inhibition of a kinase by a pyrazole derivative.
Antimicrobial Activity Screening
Rationale: Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties.[9][12][13][19][20][21][22] A preliminary screen against a panel of pathogenic microbes is a cost-effective way to assess this potential.
Recommended Protocol: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Panel: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth medium.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.
-
Visual Assessment: After incubation, visually inspect the wells for turbidity. The lowest concentration without visible growth is the preliminary Minimum Inhibitory Concentration (MIC).
Part 3: Tier 2 - Secondary Screening and Hit Validation
Once primary hits are identified, Tier 2 focuses on confirming the activity, determining potency, and establishing a dose-response relationship.
IC50 Determination for Anticancer Hits
Rationale: For any cancer cell lines that showed significant growth inhibition in the primary screen, a more precise measure of potency is required. The half-maximal inhibitory concentration (IC50) is the standard metric.
Recommended Protocol: Dose-Response Curve Generation
This involves expanding the concentration range used in the primary MTT assay.
Step-by-Step Methodology:
-
Cell Plating: Plate the "hit" cancer cell lines in 96-well plates.
-
Expanded Dilution Series: Prepare a more detailed serial dilution of the compound, typically a 10-point curve with 3-fold dilutions, centered around the estimated effective concentration from the primary screen.
-
MTT Assay: Perform the MTT assay as described in section 2.1.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
| Parameter | Description | Example Value |
| Top | Maximum cell viability (usually ~100%) | 100% |
| Bottom | Minimum cell viability | 5% |
| LogIC50 | Log of the compound concentration that inhibits 50% of cell growth | -6.5 |
| IC50 | The concentration that gives a response halfway between Top and Bottom | 316 nM |
| HillSlope | The steepness of the curve | -1.2 |
Table 1: Example Parameters from a Dose-Response Curve Fit
Selective Kinase IC50 Assays
Rationale: To validate the hits from the broad kinase panel, enzymatic assays are performed to determine the IC50 for the specific kinases of interest. This confirms direct inhibition and quantifies potency.
Recommended Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
This type of assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Calculation: Plot luminescence against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50.
Minimum Inhibitory Concentration (MIC) Determination
Rationale: This is a more rigorous follow-up to the preliminary antimicrobial screen, providing a quantitative measure of the compound's potency against specific microbial strains.
Recommended Protocol: CLSI Standard Broth Microdilution
Following the guidelines from the Clinical and Laboratory Standards Institute (CLSI) ensures the data is standardized and comparable. The protocol is similar to that in section 2.3 but with more stringent control over inoculum density and a more detailed dilution series. The MIC is officially defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the unaided eye.
Part 4: Tier 3 - Mechanistic Studies
With confirmed activity and potency, the final tier aims to understand how the compound exerts its biological effect at a cellular level. These studies are guided by the findings from Tiers 1 and 2.
Elucidating the Anticancer Mode of Action
If the compound shows potent, selective cytotoxicity, the next logical step is to investigate its effect on core cellular processes like cell cycle progression and apoptosis.
Recommended Protocols:
-
Cell Cycle Analysis by Flow Cytometry:
-
Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of individual cells using a flow cytometer.
-
An accumulation of cells in a specific phase (G1, S, or G2/M) suggests cell cycle arrest.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells as described above.
-
Stain cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and propidium iodide (which enters late apoptotic/necrotic cells).
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population indicates the induction of apoptosis.
-
Confirming Cellular Target Engagement and Pathway Modulation
If a specific kinase was identified as a potent target, it is crucial to confirm that the compound engages this target within the cell and modulates its downstream signaling pathway.
Recommended Protocols:
-
Western Blotting:
-
Treat cells with the compound for various times and at various concentrations.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against the target kinase's phosphorylated (active) form and its downstream substrates.
-
A decrease in the phosphorylation of the target and its substrates provides strong evidence of in-cell pathway inhibition.
-
Caption: Inhibition of a signaling pathway by the test compound.
Conclusion
The systematic screening strategy detailed in this guide provides a robust framework for characterizing the biological activity of this compound. By progressing from broad, high-throughput primary screens to focused secondary and mechanistic studies, researchers can efficiently identify and validate the compound's therapeutic potential. The inherent drug-like properties of the pyrazole scaffold, combined with the specific substitutions on this molecule, suggest a high probability of discovering novel biological activity. The causality-driven experimental choices and self-validating protocols outlined herein are designed to produce high-quality, actionable data, paving the way for potential future preclinical and clinical development.
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ResearchGate. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]
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PubMed. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. [Link]
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MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
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NIH. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]
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Oriental Journal of Chemistry. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]
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ScienceDirect. (2019). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
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ResearchGate. (2023). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. [Link]
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Royal Society of Chemistry. (2014). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. [Link]
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PubMed Central. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. [Link]
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Taylor & Francis Online. (2021). Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. [Link]
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PubMed Central. (2014). Current status of pyrazole and its biological activities. [Link]
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PubChem. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. [Link]
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Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
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MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
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PubMed Central. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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CSIR-NIScPR. (2024). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. [Link]
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Royal Society of Chemistry. (2019). Review: biologically active pyrazole derivatives. [Link]
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ACS Publications. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
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Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
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MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
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ResearchGate. (2024). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]
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ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
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Taylor & Francis Online. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. [Link]
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Taylor & Francis Online. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. [Link]
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PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. [Link]
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PubMed Central. (2022). Antibacterial pyrazoles: tackling resistant bacteria. [Link]
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Spectroscopic Characterization of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents. The precise substitution pattern on the pyrazole and phenyl rings can significantly influence the compound's biological activity, making unambiguous structural confirmation and purity assessment paramount. This technical guide provides an in-depth overview of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein are based on established principles and comparative analysis of closely related analogues, offering a robust framework for the characterization of this and similar molecules.
Molecular Structure and Spectroscopic Rationale
The structural features of this compound, including the substituted aromatic ring, the heterocyclic pyrazole core, the methyl group, and the primary amine, each contribute distinct and predictable signals in various spectroscopic analyses. Understanding these contributions is key to a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pyrazole ring proton, the N-methyl protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents and the nature of the heterocyclic ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 (pyrazole) | 5.8 - 6.2 | Singlet (s) | N/A |
| NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A |
| N-CH₃ | 3.6 - 3.9 | Singlet (s) | N/A |
| Ar-H | 7.2 - 7.8 | Multiplet (m) | ~7-9 |
-
Aromatic Protons (Ar-H): The four protons on the 3-chlorophenyl ring will appear as a complex multiplet in the aromatic region. The exact splitting pattern will depend on the coupling between adjacent and meta protons.
-
Pyrazole Proton (H-4): This proton is on the five-membered ring and is expected to be a singlet due to the absence of adjacent protons.
-
N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the pyrazole nitrogen will appear as a sharp singlet.
-
Amine Protons (NH₂): The two protons of the primary amine will typically appear as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C-5 (pyrazole) | 148 - 152 |
| C-3 (pyrazole) | 140 - 145 |
| C-4 (pyrazole) | 90 - 95 |
| Ar-C (C-Cl) | 133 - 136 |
| Ar-C | 120 - 132 |
| N-CH₃ | 35 - 40 |
-
Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are characteristic. C-5, bearing the amine group, and C-3, attached to the phenyl ring, will be the most downfield. C-4 will be significantly more upfield.
-
Aromatic Carbons: The six carbons of the chlorophenyl ring will have distinct signals, with the carbon bearing the chlorine atom (C-Cl) being readily identifiable.
-
N-Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a standard pulse program, with a sufficient number of scans and a relaxation delay to ensure quantitative accuracy if needed.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3200 - 3400 (two bands) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=N, C=C (ring) | Stretching | 1550 - 1620 |
| N-H (amine) | Bending | 1580 - 1650 |
| C-N | Stretching | 1250 - 1350 |
| C-Cl | Stretching | 700 - 800 |
-
N-H Stretching: The primary amine will show two characteristic stretching bands in the 3200-3400 cm⁻¹ region.
-
C=N and C=C Stretching: The stretching vibrations of the pyrazole and phenyl rings will appear in the 1550-1620 cm⁻¹ region.
-
C-Cl Stretching: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region.
Experimental Protocol for IR Data Acquisition (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and process the data to obtain the transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Data
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is approximately 207.66 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 207 and an M+2 peak at m/z ≈ 209 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion will likely involve the loss of small, stable molecules or radicals. Key fragmentation pathways could include:
-
Loss of the methyl group (•CH₃) from the molecular ion.
-
Cleavage of the bond between the pyrazole and the chlorophenyl ring.
-
Fragmentation of the pyrazole ring itself.
-
Experimental Protocol for MS Data Acquisition (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron ionization (EI) source (typically at 70 eV).
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Acquisition: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and major fragment ions.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of using these spectroscopic techniques for the comprehensive characterization of this compound.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. By carefully analyzing the data from each technique and integrating the findings, researchers can confidently confirm the identity, purity, and structure of this and other novel chemical entities, which is a critical step in the drug discovery and development process. The predictive data and protocols provided in this guide serve as a valuable resource for scientists working with substituted pyrazoles.
References
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PubChem. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link][1]
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MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link][2]
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MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link][3]
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Solubility Profiling of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine: A Methodological Whitepaper
An In-depth Technical Guide for Drug Development Professionals
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility is a leading cause of failure for promising drug candidates. This guide provides a comprehensive framework for characterizing the solubility of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, a novel heterocyclic amine. We present the scientific rationale and detailed protocols for determining its kinetic, thermodynamic, and pH-dependent solubility. This document is intended to equip researchers, medicinal chemists, and formulation scientists with the necessary tools to generate a robust solubility profile, enabling informed decision-making throughout the drug development lifecycle.
Introduction: The Central Role of Solubility in Drug Discovery
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] For oral drug administration, an API must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1] Consequently, low aqueous solubility is a major hurdle, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[1]
Early and accurate assessment of solubility is therefore not just a routine measurement but a strategic imperative. It allows for the early identification of compounds that may fail due to poor absorption, saving significant time and resources.[2] Furthermore, a comprehensive solubility profile is essential for guiding lead optimization, selecting appropriate salt forms, and designing effective formulations.[3]
1.1 Physicochemical Profile of this compound
The subject of this guide, this compound, possesses structural features that require careful consideration for solubility assessment:
-
Pyrazole Core: The pyrazole ring system can act as a bioisostere for an aromatic ring, often improving physicochemical properties like solubility and lipophilicity.[4] Its two nitrogen atoms can participate in hydrogen bonding as both donors (N-H, if unsubstituted) and acceptors.[4]
-
Amine Group (-NH2): This basic functional group is ionizable. At physiological pH, it can be protonated, which typically increases aqueous solubility.[5]
-
Chlorophenyl Group: This lipophilic moiety contributes to the overall hydrophobicity of the molecule, potentially decreasing aqueous solubility.
-
Methyl Group: A small alkyl substituent that slightly increases lipophilicity.
Given its ionizable amine and pyrazole nitrogens, the compound is expected to behave as a weak base, exhibiting pH-dependent solubility.[5][6] The interplay between the polar amine/pyrazole groups and the non-polar chlorophenyl ring suggests that its solubility will be highly dependent on the solvent system.
Strategic Framework for Solubility Assessment
A robust solubility assessment involves multiple experimental approaches, each providing unique insights at different stages of drug development. The two primary types of solubility measurements are Kinetic and Thermodynamic .
-
Kinetic Solubility: This measures the concentration of a compound upon precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[7][8] It is a high-throughput method ideal for the early discovery phases (e.g., lead identification) to quickly rank and filter large numbers of compounds.[2][9] However, it may overestimate the true solubility because it does not represent a state of thermodynamic equilibrium.[7]
-
Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[2][10] It is determined by adding an excess of the solid compound to the solvent and allowing sufficient time to reach saturation.[11][12] This method is more time and resource-intensive but provides the true solubility value, which is critical for late-stage preclinical development, formulation, and regulatory submissions under guidelines like the Biopharmaceutics Classification System (BCS).[2][13]
Our recommended workflow proceeds from a rapid kinetic screen to a definitive thermodynamic characterization.
Caption: Strategic workflow for solubility characterization.
Experimental Protocols
Adherence to rigorous, well-controlled protocols is essential for generating reliable and reproducible solubility data.[11]
3.1 Materials and Equipment
-
This compound (solid, >99% purity)
-
HPLC or UPLC system with UV or MS/MS detection
-
Analytical balance
-
Calibrated pH meter
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Glass vials and appropriate volumetric glassware
-
Solvents:
-
Aqueous Buffers (ICH/WHO Recommended): 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8).[14]
-
Biorelevant Media: Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF).
-
Organic Solvents/Co-solvents: DMSO, Ethanol, Methanol, Acetonitrile, Polyethylene glycol 400 (PEG 400).
-
3.2 Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This protocol is adapted from standard industry and pharmacopeial methods and is designed to determine the true equilibrium solubility.[11][12]
Step 1: Preparation
-
Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[11]
-
Add a precise volume of the desired solvent (e.g., 1 mL of pH 6.8 phosphate buffer) to the vial.
-
Prepare at least three replicate samples for each solvent condition.
Step 2: Equilibration
-
Seal the vials securely.
-
Place the vials in a thermostatic shaker set to a controlled temperature (typically 25°C for standard measurements or 37°C for physiological relevance).
-
Shake the samples at a constant rate for a predetermined time, generally 24 to 48 hours, to ensure equilibrium is reached.[11] For some compounds, longer incubation may be necessary.
Step 3: Sample Processing
-
After incubation, allow the vials to stand briefly to let the excess solid settle. Visually confirm the presence of undissolved material.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately separate the dissolved compound from the solid material. This is a critical step to prevent artificially high results. Common methods include:
-
Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant.
-
Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm). Discard the initial few drops to saturate any binding sites on the filter membrane.
-
Step 4: Quantification
-
Prepare a series of calibration standards of the test compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Dilute the processed sample (the clear filtrate or supernatant) into the appropriate concentration range for the analytical method.
-
Analyze the calibration standards and the diluted samples using a validated HPLC-UV or UPLC-MS/MS method.[2][10] The analytical method must be specific and sensitive for the compound of interest.
-
Calculate the concentration of the compound in the original saturated solution by applying the dilution factor. This value is the thermodynamic solubility.
Caption: Workflow for the Shake-Flask Solubility Assay.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly to facilitate comparison across different conditions. The following table provides a template with hypothetical, yet realistic, data for this compound.
| Solvent System | Type | pH (at 37°C) | Solubility (µg/mL) | Solubility (µM) | Interpretation / Implication |
| 0.1 N HCl | Aqueous Buffer | 1.2 | 150.5 | 679.1 | Higher solubility in acidic conditions, typical for a weak base. Suggests good dissolution in the stomach.[5] |
| Acetate Buffer | Aqueous Buffer | 4.5 | 25.8 | 116.4 | Solubility decreases as pH approaches the compound's pKa. |
| Phosphate Buffer | Aqueous Buffer | 6.8 | 2.1 | 9.5 | Low solubility at near-neutral pH, indicating potential dissolution limitations in the intestine. |
| FaSSIF | Biorelevant Media | 6.5 | 5.3 | 23.9 | Slightly enhanced solubility over simple buffer due to bile salts, but still low. Confirms potential for solubility-limited absorption. |
| Water | Aqueous | ~7.0 (unbuffered) | 1.9 | 8.6 | Very low intrinsic aqueous solubility. |
| Ethanol | Organic Solvent | N/A | >1000 | >4512 | High solubility suggests suitability for use as a co-solvent in liquid formulations. |
| PEG 400 | Organic Solvent | N/A | >1000 | >4512 | High solubility; a common excipient for enhancing solubility in oral formulations.[1] |
| DMSO | Organic Solvent | N/A | >2000 | >9024 | Excellent solubility, suitable for preparing high-concentration stock solutions for in vitro assays. |
Interpretation of Results:
-
pH-Dependent Solubility: The data clearly demonstrate that this compound is a weak base with significantly higher solubility at low pH.[15] According to ICH guidelines, a drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL of aqueous media across the pH range of 1.2-6.8.[16] With a solubility of only 2.1 µg/mL at pH 6.8, this compound would be classified as low solubility .
-
Implications for Oral Absorption: The low solubility in the intestinal pH range (pH 6.5-6.8) is a major developability risk. It suggests that the dissolution rate in the small intestine could be the rate-limiting step for absorption, potentially leading to poor and variable bioavailability.
-
Formulation Strategy: The high solubility in organic solvents like ethanol and PEG 400 provides a clear path forward for formulation development.[3] Strategies to overcome the low aqueous solubility could include:
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix to prevent crystallization and enhance dissolution.
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can maintain the drug in a solubilized state in the GI tract.
-
Particle Size Reduction: Micronization or nanocrystal technology to increase the surface area available for dissolution.[1]
-
Conclusion
This guide has outlined a systematic and scientifically grounded approach to characterizing the solubility of this compound. By employing both kinetic and thermodynamic methods, and by thoroughly investigating the pH-solubility profile, researchers can build a comprehensive understanding of this critical physicochemical property. The hypothetical data presented classify the compound as a weak base with low aqueous solubility, a common challenge in modern drug discovery. This early, data-driven assessment is invaluable, as it directly informs the strategies required to mitigate the risk of poor bioavailability and enables the rational design of effective drug delivery systems.
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A Strategic Guide to Unveiling the Therapeutic Targets of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
A Technical Whitepaper for Drug Discovery Professionals
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. This guide presents a comprehensive, multi-pronged strategy for the identification and validation of potential therapeutic targets for the novel compound, 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a substituted pyrazole ring and a chlorophenyl group—strongly suggest a high potential for bioactivity. This document outlines a logical, field-proven workflow designed for researchers, scientists, and drug development professionals to systematically elucidate its mechanism of action. We will delve into hypothesized target classes based on established structure-activity relationships of analogous compounds and provide detailed, self-validating experimental protocols for target discovery and engagement, from broad-based screening to direct biophysical validation in a cellular context.
Introduction: The Pyrazole Privileged Scaffold
The pyrazole ring is a five-membered heterocycle that is both a hydrogen bond donor and acceptor, allowing it to effectively bind to a wide variety of biological targets.[1] This versatility has led to its incorporation into drugs targeting a vast range of clinical conditions, including inflammation, cancer, and psychosis.[1] Marketed drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) highlight the therapeutic success of this chemical moiety.[1][2][3]
The subject of this guide, this compound, possesses key features that suggest significant therapeutic potential:
-
The Pyrazole Core: As discussed, this is a well-validated pharmacophore.
-
The 3-Chlorophenyl Group: The inclusion of a halogenated phenyl ring often enhances biological activity and can influence binding affinity and metabolic stability.[4]
-
The 5-Amino Group: This functional group provides a potential point for hydrogen bonding within a protein's binding pocket.
Given the lack of specific data on this compound, a systematic and unbiased approach to target identification is paramount. This guide proposes a phased strategy, beginning with broad, hypothesis-generating screens and progressing to rigorous, specific validation assays.
Hypothesized Target Classes: An Evidence-Based Approach
Based on the extensive literature on pyrazole derivatives, we can formulate several primary hypotheses for the potential target classes of this compound.
Protein Kinases
Protein kinases are one of the most intensively studied classes of drug targets, particularly in oncology and inflammatory diseases.[5][6] The pyrazole scaffold is a common feature in many kinase inhibitors as it can mimic the hinge-binding region of ATP.
-
Rationale: Numerous pyrazole derivatives have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are critical regulators of the cell cycle.[7] Dysregulation of these kinases is a hallmark of cancer.
-
Potential Indications: Oncology, Autoimmune Diseases, Inflammatory Disorders.
Immune Checkpoint Modulators
Recent research has shown that small molecules can modulate immune checkpoint pathways, such as the PD-1/PD-L1 axis.
-
Rationale: Phenyl-pyrazolone derivatives, which are structurally analogous to our compound of interest, have been designed as orally-active small molecules targeting Programmed Death-Ligand 1 (PD-L1).[8]
-
Potential Indications: Immuno-oncology.
Enzymes in Inflammatory Pathways
Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many contain the pyrazole core.
-
Rationale: Pyrazole-containing compounds like phenylbutazone and celecoxib are known inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[2] Other pyrazole derivatives have shown inhibitory activity against inflammatory cytokines like TNF-α and IL-6.[2]
-
Potential Indications: Rheumatoid Arthritis, Osteoarthritis, General Inflammatory Conditions.
A Phased Strategy for Target Identification and Validation
We propose a three-phase workflow to systematically identify and validate the molecular target(s) of this compound. This strategy is designed to maximize the probability of success while efficiently allocating resources.
Phase 1: Hypothesis Generation - Broad Screening
The initial phase aims to cast a wide net to identify potential biological activities and narrow down the field of potential targets.
A. Kinome Profiling: This is a high-throughput biochemical assay that screens the compound against a large panel of purified protein kinases (often hundreds) to determine its inhibitory activity and selectivity.[5][9]
-
Causality: This is the most direct way to test the hypothesis that the compound is a kinase inhibitor. By screening against a diverse representation of the human kinome, we can identify specific kinase families that are potently inhibited, providing strong leads for further investigation.[10][11] The resulting selectivity profile is crucial for predicting potential on-target efficacy and off-target side effects.[9]
| Parameter | Description | Typical Vendor |
| Assay Type | In vitro radiometric or fluorescence-based activity assay. | Reaction Biology, Eurofins |
| Panel Size | >300 human kinases. | Reaction Biology |
| Compound Conc. | Typically 1-10 µM for primary screen. | N/A |
| Data Output | Percent inhibition for each kinase; IC50 values for hits. | N/A |
B. Phenotypic Screening: This approach involves testing the compound in various cell-based assays that represent different disease states (e.g., cancer cell proliferation, cytokine release from immune cells).[12][13]
-
Causality: A positive result in a phenotypic screen (e.g., selective killing of a cancer cell line) demonstrates that the compound is biologically active in a disease-relevant context.[12] This provides a crucial biological system in which to perform subsequent target identification experiments.
Phase 2: Direct Target Identification - Finding the Binding Partner
Once a biological activity is confirmed, the next step is to identify the direct binding partner(s). This is a critical step to move from a "black box" phenotypic observation to a clear mechanism of action.[14][15][16]
A. Affinity Chromatography coupled with Mass Spectrometry (AP-MS): This is a classic and powerful biochemical method for isolating target proteins.[14][17][18]
-
Causality: This method relies on the specific, high-affinity interaction between the compound and its target. By immobilizing the compound on a resin, it acts as "bait" to capture its binding partners from a cell lysate.[14][19] Proteins that are specifically pulled down with the compound, but not with a control resin, are identified by mass spectrometry as candidate targets.[18]
Experimental Protocol: Affinity Chromatography-MS
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm (e.g., polyethylene glycol) terminating in a reactive group suitable for conjugation to a solid support (e.g., NHS-ester for coupling to amine-functionalized agarose beads). Crucially, the linker attachment point must be chosen carefully to avoid disrupting the key binding interactions of the pharmacophore.
-
Immobilization: Covalently couple the synthesized probe to agarose beads. Control beads should be prepared by blocking the reactive groups without adding the compound.
-
Lysate Preparation: Grow cells from a responsive cell line (identified in Phase 1) and prepare a native cell lysate using a non-denaturing lysis buffer containing protease inhibitors.
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins. This can be done competitively by adding a high concentration of the free (unmodified) compound, or non-specifically using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise unique bands for the compound pulldown, and identify the proteins by LC-MS/MS analysis. For a more unbiased approach, on-bead digestion followed by quantitative proteomics (e.g., SILAC or label-free quantification) can be used to compare the entire eluate from the compound and control beads.[17]
B. Drug Affinity Responsive Target Stability (DARTS): This is a label-free method that identifies target proteins based on their stabilization upon ligand binding.[14][17][20]
-
Causality: The binding of a small molecule to its target protein often increases the protein's thermodynamic stability, making it more resistant to proteolysis.[20] In a DARTS experiment, cell lysates are treated with the compound or a vehicle control, and then subjected to limited proteolysis. Target proteins will be protected from digestion in the compound-treated sample compared to the control.[17]
Phase 3: Target Engagement & Validation in a Cellular Environment
Identifying a binding partner is not sufficient; we must prove that the compound engages this target in living cells and that this engagement is responsible for the observed biological effect.
A. Cellular Thermal Shift Assay (CETSA): This is the gold standard for confirming direct target engagement in intact cells or tissues.[21][22][23][24]
-
Causality: Similar to DARTS, CETSA is based on ligand-induced thermal stabilization of the target protein.[21][23] Intact cells are treated with the compound, then heated to various temperatures. The target protein, stabilized by the compound, will remain soluble at higher temperatures compared to the unbound protein in control cells.[24] This provides definitive proof of physical binding within the complex milieu of the cell.[22]
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat cultured cells with a range of concentrations of the compound or vehicle (DMSO) control for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[25]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles in liquid nitrogen.[25]
-
Fractionation: Separate the soluble protein fraction from the precipitated/aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 min at 4°C).[25]
-
Detection: Analyze the amount of the soluble target protein remaining in the supernatant at each temperature by Western blotting using a specific antibody.
-
Data Analysis: Plot the band intensity versus temperature to generate a "melting curve". A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
B. Genetic Validation (siRNA/CRISPR): To confirm that the identified target is responsible for the compound's biological effect, we can use genetic methods to deplete the target protein.
-
Causality: If the depletion of the target protein by siRNA or CRISPR/Cas9 knockout mimics the phenotypic effect of the compound, it provides strong evidence for a causal link. Conversely, if knocking down the target renders the cells resistant to the compound, this also validates the on-target mechanism.[13][16]
Conclusion
The compound this compound represents a promising starting point for a drug discovery program. Its structure is rooted in a privileged scaffold with a history of therapeutic success. While its specific targets are currently unknown, the systematic, multi-phase strategy outlined in this guide provides a robust and validated framework for their elucidation. By combining broad-based screening to generate hypotheses with direct biochemical pulldowns and definitive biophysical assays for target engagement, researchers can confidently identify and validate the mechanism of action, paving the way for preclinical development. This integrated approach, grounded in scientific integrity and causality, is essential for translating a promising molecule into a potential therapeutic.
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The Chlorophenyl Pyrazole Scaffold: A Technical Guide to Unlocking Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal and agricultural chemistry.[1][2] When decorated with a chlorophenyl moiety, this core structure gives rise to a vast class of derivatives with potent and diverse biological activities, ranging from anti-inflammatory and anticancer agents to insecticides and herbicides.[3][4][5] Understanding the intricate Structure-Activity Relationships (SAR) of these compounds is paramount for designing next-generation molecules with enhanced potency, selectivity, and improved safety profiles. This guide provides an in-depth analysis of the key structural determinants governing the biological activity of chlorophenyl pyrazole derivatives, supported by experimental protocols and mechanistic insights.
The Core Pharmacophore: An Overview
The fundamental chlorophenyl pyrazole scaffold consists of a pyrazole ring linked to a phenyl ring bearing one or more chlorine atoms. The biological activity of these derivatives is profoundly influenced by the substitution pattern on both the pyrazole and the chlorophenyl rings. Key points of modification include:
-
N1 and N2 positions of the pyrazole ring: Substitution at these positions, typically with aryl or alkyl groups, significantly impacts the molecule's orientation and binding affinity to its biological target.
-
C3, C4, and C5 positions of the pyrazole ring: These positions offer opportunities for introducing various functional groups that can modulate potency, selectivity, and physicochemical properties.
-
The position of the chlorine atom(s) on the phenyl ring (ortho, meta, para): The location of the chlorine substituent is a critical determinant of activity, influencing electronic properties and steric interactions within the target's binding pocket.
The diverse biological activities arise from the ability of this scaffold to interact with a wide range of biological targets, including enzymes like cyclooxygenases (COX) and various kinases, as well as ion channels such as GABA receptors.[6][7]
SAR of the Chlorophenyl Moiety: The Critical Role of Chlorine Positioning
The number and position of chlorine atoms on the phenyl ring are pivotal in defining the biological activity and selectivity of these compounds.
-
Para-Substitution (4-chlorophenyl): This is a frequently observed motif in highly active compounds. For instance, in a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, several compounds demonstrated significant antifungal and antitubercular activities.[8][9] The 4-chlorophenyl group is also a key feature in certain kinase inhibitors and compounds with anti-glioma potential.[10][11] This substitution pattern is believed to enhance binding affinity through favorable hydrophobic and electronic interactions within the target protein.
-
Di-Substitution (e.g., 2,6-dichlorophenyl): This pattern is famously exemplified in the insecticide Fipronil. The 2,6-dichloro-4-(trifluoromethyl)phenyl group at the N1 position of the pyrazole is crucial for its potent insecticidal activity, which stems from blocking GABA-gated chloride channels in insects.[6][12][13] This specific substitution pattern provides a high degree of specificity for insect receptors over mammalian ones.[13]
-
Meta-Substitution (3-chlorophenyl): While less common than para-substitution in highly potent compounds, the 3-chlorophenyl moiety still contributes to significant biological activity in certain contexts, such as in pyrazole-4-carboxylic acid derivatives.[14]
The electronic-withdrawing nature of chlorine can influence the pKa of the pyrazole ring and the overall electron distribution of the molecule, thereby affecting its interaction with target residues. Furthermore, the steric bulk of the chlorine atom dictates the allowed conformations of the molecule within a binding site.
SAR of the Pyrazole Core and Other Substituents
Modifications to the pyrazole ring and the addition of other substituents are essential for fine-tuning the biological activity.
-
N1-Aryl Substitution: The nature of the aryl group at the N1 position is a major determinant of selectivity, particularly in COX inhibitors. In the renowned anti-inflammatory drug Celecoxib, a 4-sulfonamidophenyl group at N1 is a key feature for its COX-2 selectivity.[15][16] The sulfonamide group can interact with a specific side pocket in the COX-2 enzyme that is absent in COX-1.[15]
-
C3 and C5 Substitutions: These positions often bear aryl or substituted aryl groups that contribute to the overall shape and hydrophobicity of the molecule. In many COX-2 inhibitors, a trifluoromethyl (-CF3) group at C3 and a p-tolyl group at C5 are present, as seen in Celecoxib.[17] These groups are crucial for fitting into the active site of the enzyme.
-
C4 Substitution: The C4 position is a versatile point for introducing a variety of substituents to modulate activity and physicochemical properties. For example, the introduction of 1,3,4-oxadiazole and 5-pyrazolinone moieties at the C4 position of a 3-(4-chlorophenyl)pyrazole core has been shown to yield compounds with promising antifungal and antitubercular activities.[8][9]
Below is a diagram illustrating the key regions of the chlorophenyl pyrazole scaffold and their general influence on activity.
Caption: Key regions for SAR modification on the chlorophenyl pyrazole scaffold.
Case Studies: From Medicine to Agriculture
A. Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[15] Its SAR is well-defined:
-
Central Pyrazole Ring: Provides the core scaffold.
-
N1-phenylsulfonamide: This group is critical for COX-2 selectivity. The SO2NH2 moiety forms hydrogen bonds with residues in a hydrophilic side pocket of the COX-2 active site.[16]
-
C3-trifluoromethyl and C5-p-tolyl groups: These bulky groups occupy the main channel of the COX active site.
The structure of Celecoxib highlights how specific substitutions on the N1-phenyl and C3/C5 positions of the pyrazole ring can lead to highly selective enzyme inhibition.
B. Fipronil: A Phenylpyrazole Insecticide
Fipronil is a broad-spectrum insecticide that acts by blocking GABA-gated chloride channels in the central nervous system of insects.[6][13] Its SAR is distinct from that of COX inhibitors:
-
N1-[2,6-dichloro-4-(trifluoromethyl)phenyl] group: This specific substitution is essential for its high affinity and selectivity for insect GABA receptors over mammalian ones.[12]
-
C3-cyano and C5-amino groups: These small, polar groups are important for binding.
-
C4-trifluoromethylsulfinyl group: This group contributes significantly to the insecticidal potency.
Fipronil's SAR demonstrates the importance of the N1-substituent in conferring target specificity.
| Compound | Primary Target | Key SAR Features | Chlorophenyl Moiety |
| Celecoxib | COX-2 Enzyme | N1-phenylsulfonamide for selectivity; C3-CF3 and C5-aryl for potency.[15][17] | Not present, but the principle of N1-aryl substitution is key. The broader class of diarylpyrazoles often includes chloro-substituted analogs. |
| Fipronil | Insect GABA Receptor | N1-[2,6-dichloro-4-(trifluoromethyl)phenyl] for insect selectivity.[6][12] | 2,6-dichloro-4-(trifluoromethyl)phenyl |
| Pyrano[2,3-c]pyrazoles | AKT2/PKBβ Kinase | N-(4-chlorophenyl) group enhances anti-glioma activity.[10][11] | 4-chlorophenyl |
Experimental Workflows for SAR Studies
A. Synthesis of Chlorophenyl Pyrazole Derivatives
A common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles is the condensation of a 1,3-diketone with a substituted hydrazine.[3]
Protocol: Synthesis of a 1-(4-chlorophenyl)-3-methyl-5-aryl-1H-pyrazole library
-
Synthesis of 1-aryl-1,3-butanediones:
-
To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add the desired substituted acetophenone (1.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add ethyl acetate (1.2 eq) and reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the 1,3-diketone.
-
Filter, wash with water, and recrystallize from ethanol.
-
-
Cyclocondensation to form the pyrazole ring:
-
Dissolve the synthesized 1-aryl-1,3-butanedione (1.0 eq) in glacial acetic acid.
-
Add 4-chlorophenylhydrazine hydrochloride (1.1 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Pour the cooled reaction mixture into crushed ice.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: General workflow for the synthesis of a chlorophenyl pyrazole library.
B. Biological Screening: Kinase Inhibition Assay
Many chlorophenyl pyrazole derivatives have shown potent activity as kinase inhibitors.[7][18][19]
Protocol: In Vitro Kinase Inhibition Assay (e.g., for AKT2)
-
Preparation:
-
Prepare a stock solution of the synthesized chlorophenyl pyrazole derivatives in DMSO (e.g., 10 mM).
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a solution of recombinant human AKT2 enzyme and its specific substrate (e.g., a peptide) in kinase buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the compound solution (serially diluted to obtain a range of concentrations) to the wells. Include controls with DMSO only (negative control) and a known inhibitor (positive control).
-
Add 10 µL of the enzyme/substrate mixture to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at Km concentration) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Use a suitable detection method to quantify ATP consumption or product formation (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luciferase-based reaction).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Future Perspectives
The chlorophenyl pyrazole scaffold remains a highly fertile ground for the discovery of new therapeutic and agrochemical agents. Future research will likely focus on:
-
Exploring Novel Substitution Patterns: Investigating the effects of different halogen substitutions (F, Br, I) and combinations thereof on the phenyl ring.
-
Developing Multi-Targeted Agents: Designing derivatives that can simultaneously modulate multiple biological targets, which could be advantageous in treating complex diseases like cancer.[19]
-
Improving Pharmacokinetic Properties: Optimizing derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to more effective and safer drugs.
-
Combating Resistance: In both medicine and agriculture, the development of resistance is a major challenge. Designing new chlorophenyl pyrazole derivatives that can overcome existing resistance mechanisms is a key area of research.
Conclusion
The structure-activity relationships of chlorophenyl pyrazole derivatives are a testament to the power of medicinal chemistry in fine-tuning molecular properties to achieve desired biological effects. The position of the chlorine atom on the phenyl ring, in concert with the substitution pattern on the pyrazole core, dictates the potency, selectivity, and target profile of these versatile compounds. A thorough understanding of these SAR principles, coupled with robust synthetic and screening methodologies, will continue to drive the development of innovative drugs and crop protection agents based on this remarkable scaffold.
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Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2276-2287. [Link]
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Thakor, P. J. (2023). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]
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Singh, P., & Lamberth, C. (2019). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. ResearchGate. [Link]
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Bawa, S., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]
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Li, P., et al. (2017). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 22(10), 1630. [Link]
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El-Gazzar, M. G., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 14(1), 29623. [Link]
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Nossier, E. S., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(18), 3247. [Link]
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El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3123. [Link]
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Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Semantic Scholar. [Link]
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Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(5), 1147-1166. [Link]
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Domínguez, Z., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ChemistrySelect, 6(45), 12517-12548. [Link]
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Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]
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Zhang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6298. [Link]
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An In-depth Technical Guide to 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 40401-41-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, and analytical characterization methods. Furthermore, it explores the known and potential applications of this compound, particularly within the realm of drug discovery, supported by an analysis of the broader biological activities of the aminopyrazole scaffold. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.
Chemical Identity and Physicochemical Properties
This compound, also known by its CAS registry number 40401-41-0, is a substituted pyrazole derivative. The nomenclature can vary, with a common synonym being 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. It is crucial for researchers to recognize these synonymous names to ensure accurate identification in literature and databases.
The structural representation of this molecule features a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 1-position with a 3-chlorophenyl group, at the 3-position with a methyl group, and at the 5-position with an amine group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40401-41-0 | PubChem[1] |
| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem[1] |
| Molecular Weight | 207.66 g/mol | PubChem[1] |
| IUPAC Name | 2-(3-chlorophenyl)-5-methylpyrazol-3-amine | PubChem[1] |
| Canonical SMILES | CC1=NN(C2=CC=CC(=C2)Cl)C=C1N | Pharmalego |
| Physical State | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as methanol and ethanol. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is typically achieved through a well-established route for pyrazole formation: the condensation of a substituted hydrazine with a β-ketonitrile. This method provides a high degree of regioselectivity and is amenable to a variety of substitutions on both precursors.
Underlying Principles of the Synthesis
The core of this synthesis is a cyclization reaction. The initial step involves the reaction of the more nucleophilic nitrogen of 3-chlorophenylhydrazine with the electrophilic carbonyl carbon of ethyl acetoacetate. This is followed by an intramolecular condensation, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring after dehydration. The choice of a β-ketonitrile is critical as the nitrile group serves as a precursor to the amine functionality at the 5-position of the pyrazole ring.
Detailed Experimental Protocol
This protocol is based on established methodologies for the synthesis of substituted aminopyrazoles.
Materials:
-
3-Chlorophenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Ethanol
-
Sodium acetate
-
Water
-
Hydrochloric acid (for neutralization, if necessary)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chlorophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (2 equivalents) in ethanol. The sodium acetate acts as a base to liberate the free hydrazine from its hydrochloride salt.
-
Addition of β-Ketonitrile: To the stirring solution, add ethyl acetoacetate (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water, which will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by filtration. The crude product can be recrystallized from an ethanol/water mixture to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Characterization
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3-chlorophenyl group, a singlet for the pyrazole ring proton, a singlet for the methyl group protons, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for the carbons of the 3-chlorophenyl group, the pyrazole ring carbons, and the methyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (207.66 g/mol ), along with characteristic fragmentation patterns. |
| IR Spec. | Absorption bands indicative of N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (aromatic and pyrazole rings), and C-Cl stretching. |
Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS upon request for their products.[2]
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs with a wide range of biological activities.[3] These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.
Rationale for Biological Activity
The biological activity of pyrazole derivatives is often attributed to their ability to act as bioisosteres of other functional groups and to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. The specific substitution pattern on the pyrazole ring plays a crucial role in modulating the compound's pharmacological profile.
Potential Therapeutic Areas for this compound
While specific biological data for this compound is not extensively reported in the public literature, its structural features suggest potential for investigation in several therapeutic areas:
-
Oncology: Many pyrazole derivatives have been investigated as kinase inhibitors, which are a major class of anticancer drugs. The aminopyrazole core can serve as a versatile scaffold for the design of inhibitors targeting various kinases involved in cancer cell proliferation and survival.
-
Inflammation and Pain: The anti-inflammatory and analgesic properties of some pyrazole-containing drugs, such as celecoxib, are well-known. The structural motifs within this compound could be explored for their potential to modulate inflammatory pathways.
-
Infectious Diseases: The pyrazole nucleus has been incorporated into compounds with antibacterial and antifungal activities. This compound could serve as a starting point for the development of novel anti-infective agents.
Signaling Pathway Interaction Diagram
The following diagram illustrates a generalized mechanism by which a substituted pyrazole derivative might act as a kinase inhibitor, a common mode of action for pyrazole-based drugs in oncology.
Caption: Potential mechanism of action as a kinase inhibitor.
Conclusion
This compound is a valuable building block for synthetic and medicinal chemistry. Its straightforward synthesis and the known biological potential of the aminopyrazole scaffold make it an attractive starting point for the development of novel therapeutic agents. Further research into the specific biological activities of this compound is warranted to fully elucidate its potential in drug discovery.
References
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PubChem. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available from: [Link]
- Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5845-5869.
Sources
An In-Depth Technical Guide to the Safe Handling of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
Section 1: Introduction and Compound Profile
This guide provides comprehensive safety and handling protocols for 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, a substituted pyrazole amine. Pyrazole derivatives are significant scaffolds in medicinal and agricultural chemistry, serving as key intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2] The presence of a chlorophenyl group can enhance the biological activity of the molecule, making compounds like this valuable for research and development.[1] However, this enhanced activity necessitates a thorough understanding and implementation of rigorous safety protocols.
1.1 Compound Identification
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₁₀ClN₃ | [3] |
| Molecular Weight | 207.66 g/mol | [3] |
| CAS Number | 40401-41-0 (Isomer) | [3] |
1.2 Chemical Structure
Caption: Chemical structure of this compound.
Section 2: Hazard Identification and Risk Assessment
A proactive risk assessment is the foundation of laboratory safety. The hazards outlined below are based on the GHS classifications for the closely related isomer, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, and are consistent with the general toxicological profiles of aromatic amines and chlorinated organic compounds.[3]
2.1 GHS Hazard Summary (Inferred)
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[3] |
| STOT - Single Exposure | H335 | Warning | May cause respiratory irritation.[3] |
2.2 Toxicological Profile
-
Oral Toxicity: The compound is presumed to be harmful if ingested, necessitating strict controls to prevent oral contact, including a strict policy against eating, drinking, or smoking in the laboratory.[4][5]
-
Dermal and Eye Irritation: As a likely skin and serious eye irritant, direct contact must be avoided through the mandatory use of appropriate gloves and chemical splash goggles.[3] Aromatic amines as a class can cause skin sensitization with repeated exposure.
-
Respiratory Irritation: The compound is expected to be a respiratory irritant, likely as a fine powder or dust.[3] All handling of the solid material must be performed in a chemical fume hood to prevent inhalation.
-
Chronic Effects & Carcinogenicity: While no specific data exists for this compound, some aromatic amines and chlorinated compounds are known or suspected carcinogens. Therefore, it is prudent to handle this compound with the assumption of potential long-term health effects, minimizing exposure at all times.
2.3 Reactivity and Stability
-
Stability: The compound is expected to be stable under normal laboratory and storage conditions.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls is a systematic approach to mitigating hazards. For a compound with this risk profile, a multi-layered approach is required, prioritizing engineering controls and supplementing them with rigorous PPE standards.
Caption: Decision-making flowchart for chemical spill response.
-
Minor Spill (e.g., <10 grams, fully contained within a fume hood):
-
Alert personnel in the immediate vicinity. [6] 2. Wearing appropriate PPE (double gloves, goggles, lab coat), contain the spill. [7] 3. For a solid, carefully sweep it up or gently cover with a wet paper towel to avoid raising dust, then collect.
-
For a liquid, cover with an inert absorbent material like vermiculite or a chemical absorbent pad, working from the outside in. [6][8] 5. Collect the contaminated material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste. [9] 6. Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste. [10]
-
-
Major Spill (e.g., any amount outside of a fume hood, large quantity, or if you feel unsafe):
-
Evacuate the laboratory immediately. [8] 2. Alert others and activate the nearest fire alarm if there is an immediate fire or explosion risk.
-
From a safe location, notify your supervisor and call emergency services. [10] 4. Provide the emergency responders with the name of the chemical and any available hazard information.
-
Do not re-enter the area until it has been cleared by trained professionals.
-
Section 6: Waste Disposal
All waste streams containing this compound must be treated as hazardous. Improper disposal can lead to environmental contamination and regulatory violations.
6.1 Waste Classification
-
Primary Classification: Halogenated Organic Waste. [11]* Precautionary Classification: Due to the "Harmful if swallowed" designation, consider it Acutely Toxic Waste. This may trigger more stringent disposal requirements, such as those for "P-listed" chemicals, as a best practice. [12] 6.2 Disposal Protocol
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container. [12]The container must be kept closed when not in use.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a dedicated, labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.
-
Empty Containers: "Empty" containers that held the neat compound are not truly empty. They must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of, though many institutions require the container itself to be disposed of as solid hazardous waste. [12]4. Final Disposal: All waste must be disposed of through your institution's certified environmental management or hazardous waste disposal program. Do not pour any amount down the drain. [11]
References
- Benchchem. Navigating the Disposal of p-Chlorobenzyl-p-chlorophenyl sulfoxide: A Guide for Laboratory Professionals.
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- CHEMM. Personal Protective Equipment (PPE).
- US EPA. Personal Protective Equipment.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- National Center for Biotechnology Information. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.
- Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).
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- Echemi. 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine Safety Data Sheets.
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- University of Minnesota. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
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- CymitQuimica. Safety Data Sheet.
- Princeton University. Chemical Spill Procedures.
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- American Chemical Society. Guide for Chemical Spill Response.
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Methodological & Application
Comprehensive Analytical Characterization of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Abstract
This guide provides a comprehensive suite of analytical methodologies for the characterization of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in pharmaceutical and agrochemical research. As a key building block or active pharmaceutical ingredient (API) candidate, its identity, purity, and stability must be rigorously established. This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, offering a holistic approach to quality control and characterization. The methodologies are designed to be robust and self-validating, grounded in established scientific principles to ensure data integrity for research and development applications.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, serving as core scaffolds in many FDA-approved drugs.[1] Their applications span various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3][4] Given the isomeric possibilities and potential for process-related impurities during synthesis, a multi-technique analytical approach is not just recommended, but essential for unambiguous characterization.
This application note details the necessary analytical methods to confirm the chemical structure, quantify purity, identify impurities, and assess the thermal stability of the target compound. Each protocol is presented with an explanation of the underlying principles and the rationale for experimental choices, reflecting field-proven insights for the intended scientific audience.
Compound Profile
A summary of the key physicochemical properties of the target compound is essential before commencing any analytical work.
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | PubChem CID: 1810630[5] |
| CAS Number | 40401-41-0 | PubChem CID: 1810630[5] |
| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem CID: 1810630[5] |
| Molecular Weight | 207.66 g/mol | PubChem CID: 1810630[5] |
| Appearance | White to off-white powder | Generic Observation |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Chloroform | Generic Observation |
Integrated Analytical Workflow
A systematic approach ensures that all critical quality attributes of the compound are thoroughly investigated. The following workflow illustrates the logical progression from initial identity confirmation to comprehensive purity and stability assessment.
Caption: Integrated workflow for the characterization of the target compound.
Chromatographic Methods
Chromatography is the cornerstone for determining the purity of chemical compounds. A well-developed HPLC method can separate the main component from synthesis starting materials, by-products, and degradation products.
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Principle: This method utilizes a non-polar stationary phase (C18) and a polar mobile phase to separate compounds based on their hydrophobicity. The target analyte, being moderately polar, will be well-retained and separated from potential impurities. UV detection is suitable due to the aromatic nature of the pyrazole and chlorophenyl rings.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC system with UV/PDA Detector | Standard for pharmaceutical analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution for a wide range of analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | 254 nm | Wavelength where aromatic compounds typically absorb strongly. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (50:50) | Ensures complete dissolution and compatibility with the mobile phase. |
Procedure:
-
Prepare the mobile phases and sample solution as described in the table.
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Perform a blank injection (diluent) to identify any system-related peaks.
-
Inject the sample solution and acquire the chromatogram.
-
Integrate all peaks and calculate the purity by the area percent method.
Data Interpretation: The purity is reported as the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥99% is often desired for research-grade material.[4]
Protocol: Identity Confirmation by LC-MS
Principle: Coupling liquid chromatography with mass spectrometry provides definitive evidence of identity by correlating the retention time with the compound's molecular weight. Electrospray ionization (ESI) is an effective soft ionization technique for this class of molecules.
Instrumentation and Parameters:
-
LC System: Use the same HPLC conditions as in Section 4.1 to ensure correlation.
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) Mass Analyzer.
-
Ionization Mode: ESI, Positive Mode.
-
Rationale: The amine and pyrazole nitrogen atoms are readily protonated, making positive mode ESI highly sensitive for this compound. The expected protonated molecule [M+H]⁺ should be observed at m/z 208.06.
Procedure:
-
Interface the HPLC system with the mass spectrometer.
-
Inject the sample and acquire both the total ion chromatogram (TIC) and the UV chromatogram.
-
Extract the mass spectrum corresponding to the main peak in the chromatogram.
Data Interpretation: The presence of a peak at the correct retention time with a primary ion at m/z 208.06 confirms the molecular weight of this compound. The isotopic pattern for one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks) should also be verified.
Spectroscopic Methods
Spectroscopy provides irrefutable proof of the compound's covalent structure and functional group composition.
Protocol: Structural Elucidation by NMR Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the exact structure of an organic molecule by probing the magnetic properties of atomic nuclei (¹H and ¹³C).[1][2][6]
Instrumentation and Parameters:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Rationale: DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the amine protons (-NH₂) are often clearly visible.
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for unambiguous assignments.
Procedure:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire and process the NMR spectra according to standard instrument procedures.[7]
Expected ¹H and ¹³C NMR Spectral Data (Predicted):
| ¹H NMR (Predicted) | Assignment | ¹³C NMR (Predicted) | Assignment |
| ~7.5-7.2 ppm (m, 4H) | Aromatic-H (chlorophenyl) | ~155 ppm | C5-NH₂ |
| ~5.8 ppm (s, 1H) | Pyrazole C4-H | ~148 ppm | C3-Aryl |
| ~5.5 ppm (br s, 2H) | -NH₂ | ~135-120 ppm | Aromatic-C |
| ~3.6 ppm (s, 3H) | N-CH₃ | ~95 ppm | C4 |
| ~2.2 ppm (s, 3H) | C-CH₃ (if present) | ~35 ppm | N-CH₃ |
Note: Actual chemical shifts may vary based on solvent and concentration.
Protocol: Functional Group Analysis by FTIR Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations. This provides a unique fingerprint of the molecule's functional groups.[1][8][9]
Procedure:
-
Acquire a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (methyl) |
| ~1620 | N-H bending (scissoring) |
| 1600-1450 | C=C and C=N ring stretching |
| ~1100 | C-N stretching |
| 800-700 | C-Cl stretching |
Thermal Analysis
Thermal analysis methods are critical for determining the stability, melting point, and presence of solvates or hydrates in a sample, which are vital parameters for drug development and formulation.
Protocol: Thermal Transitions by DSC
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, a key indicator of purity, and to detect polymorphic transitions.[10][11]
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan and place it in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Data Interpretation: A sharp endothermic peak corresponds to the melting point of a pure crystalline substance. Broad peaks or multiple transitions may indicate impurities or polymorphism.
Protocol: Thermal Stability by TGA
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and determine the presence of volatile components like water or residual solvents.[11][12]
Procedure:
-
Weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Data Interpretation: A stable compound will show no significant mass loss until its decomposition temperature. Mass loss at temperatures below 120 °C typically indicates the presence of water or volatile solvents.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, structure, and stability of this important chemical entity. Adherence to these protocols will ensure high-quality, reliable data essential for advancing research, development, and quality control objectives.
References
-
IgMin Publications Inc. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Ghiuș, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8201. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
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Patel, K. D., et al. (2020). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1335-1345. Retrieved from [Link]
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Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]
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ResearchGate. (n.d.). TGA-DSC thermogram of materials I and II. Retrieved from [Link]
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MDPI. (2018). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. Materials, 11(12), 2496. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. Retrieved from [Link]
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PubChem. (n.d.). 3-(3-chlorophenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal and surface analysis of palladium pyrazolates molecular precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]
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Sci-Hub. (n.d.). Metal complexes with pyrazole-derived ligands. Journal of Thermal Analysis, 47(3), 879–886. Retrieved from [Link]
-
MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(2), M1863. Retrieved from [Link]
-
Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Iranian Chemical Society, 18, 2419–2430. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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ResearchGate. (n.d.). DSC thermograms of different wt% of pyrazole doped polymer electrolytes. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(3-chlorophenyl)-1h-pyrazol-5-amine. Retrieved from [Link]
-
NIH. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1250, 131754. Retrieved from [Link]
-
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]
-
Journal of American Science. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 4-(4-Chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Characterizing Novel Pyrazole-Based Kinase Inhibitors Using 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine as a Model Compound
Abstract
The study of protein kinases and their inhibitors is a cornerstone of modern drug discovery, targeting a vast array of diseases from cancer to inflammatory disorders.[1] The aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to effectively target the ATP-binding site of various kinases.[2] This guide provides a comprehensive framework for the initial characterization of novel, unvalidated aminopyrazole-based compounds, using 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine as a representative model. We present a logical, multi-tiered approach, beginning with fundamental biochemical assays to confirm direct enzyme inhibition and progressing to cell-based methods to evaluate efficacy in a physiological context. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust workflow for validating and profiling new chemical entities as potential kinase inhibitors.
Compound Profile: this compound
A thorough understanding of the test compound's physical and chemical properties is the foundation of any successful screening campaign. This knowledge is critical for ensuring accurate dosing, preventing experimental artifacts, and maintaining data reproducibility.
Chemical Structure:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃ | Calculated |
| Molecular Weight | 207.66 g/mol | [3] |
| Appearance | White to off-white solid | Typical for this class |
| Purity | >95% (Recommended for assays) | N/A |
| Solubility | Soluble in DMSO; poorly soluble in aqueous media | Assumed |
Protocol 1: Preparation of Compound Stock Solutions
Rationale: The poor aqueous solubility of most small molecule inhibitors necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock. This minimizes the final solvent concentration in the assay, which can interfere with enzyme activity.[4]
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Calibrated analytical balance
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 2.077 mg) in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of DMSO to achieve a desired high-concentration stock, typically 10 mM. For 2.077 mg of a 207.66 g/mol compound, this would be 1.0 mL of DMSO.
-
Mixing: Vortex vigorously for 2-5 minutes until the compound is fully dissolved. A brief sonication can aid in dissolving stubborn compounds.
-
Aliquoting & Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Store at -20°C or -80°C, protected from light.
Scientist's Note: Always perform a visual inspection for precipitation after thawing an aliquot. If crystals are observed, gently warm the tube to 37°C and vortex before making serial dilutions.
The Kinase Target: From Pathway to Protein
Kinases are critical nodes in signaling pathways that regulate nearly all aspects of cellular life.[5] Dysregulation of these pathways is a common driver of human disease.[6] The initial step in characterizing a new inhibitor is to select a relevant kinase target or a panel of targets for screening.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling cascade.
Foundational Biochemical Assays: Confirming Direct Inhibition
The primary goal of initial screening is to confirm that the compound directly inhibits the catalytic activity of a purified kinase enzyme. Luminescence-based and radiometric assays are two of the most robust and widely accepted methods for this purpose.
The Principle of Kinase Inhibition
Enzyme kinetics provides the mathematical framework to quantify inhibitor potency.[7][8] By measuring the rate of the kinase reaction at various inhibitor concentrations, we can determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Mechanism of ATP-competitive kinase inhibition.
Protocol 2: IC₅₀ Determination with the ADP-Glo™ Kinase Assay
Rationale: The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[9] It is a two-step process: first, the kinase reaction proceeds, and then remaining ATP is depleted. In the second step, ADP is converted back to ATP, which fuels a luciferase reaction. The resulting light output is directly proportional to kinase activity.[10]
Caption: General workflow for cell-based kinase inhibitor assays.
Materials:
-
A cell line known to have an active signaling pathway involving the target kinase.
-
Complete cell culture medium.
-
Compound stock solution.
-
Growth factor or stimulus to activate the kinase pathway (if necessary).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: A phospho-specific antibody for the substrate and a total protein antibody for the substrate (as a loading control).
-
Standard Western blotting equipment and reagents.
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (if required): To reduce basal pathway activity, you may need to switch cells to low-serum media for 4-24 hours.
-
Compound Treatment: Pre-treat cells with a dose-response of the compound (e.g., 0, 10, 100, 1000 nM) for 1-4 hours.
-
Stimulation: If the pathway is not constitutively active, stimulate the cells with the appropriate ligand (e.g., EGF, PDGF) for a short period (5-15 minutes).
-
Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer to prepare protein lysates.
-
Western Blotting:
-
Determine total protein concentration (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with the phospho-specific primary antibody, followed by a secondary antibody.
-
Detect the signal using chemiluminescence.
-
Strip the membrane and re-probe with the total substrate antibody to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities using densitometry. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate signal indicates effective target inhibition in cells.
Troubleshooting and Scientific Insights
-
Compound Interference: In non-radiometric assays, compounds can interfere with the detection method itself. For example, highly colored compounds can quench fluorescence, and compounds that inhibit luciferase can produce false negatives in Glo-based assays. [10]It is wise to run counter-screens where the compound is tested against the detection reagents in the absence of the primary kinase.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and ideally below 1%. High concentrations of DMSO can inhibit some kinases. [4]* ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ is highly dependent on the ATP concentration in the assay. Reporting the ATP concentration used is essential for comparing results between different studies. [11]* Biochemical vs. Cellular Potency: It is common to see a rightward shift (lower potency) in cellular assays compared to biochemical assays. This "cell shift" can be due to poor cell permeability, compound efflux by transporters, or high intracellular ATP concentrations (~1-10 mM) competing with the inhibitor.
Conclusion
The characterization of a novel kinase inhibitor is a systematic process that builds a comprehensive profile of the compound's activity. By following a logical progression from direct enzymatic inhibition (ADP-Glo™, Radiometric assays) to confirmation of on-target activity in a cellular environment (Western Blot), researchers can generate high-quality, reliable data. This application note provides the foundational protocols and scientific rationale to guide the evaluation of this compound and other novel aminopyrazole-based molecules, enabling informed decisions in the early stages of the drug discovery pipeline.
References
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In S. Markossian (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1810630, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. PubChem. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
A-Z Drug Discovery. (2023). Enzyme Kinetics in Drug Discovery: Accelerating Therapeutic Innovation. A-Z Drug Discovery. [Link]
-
Bafico, A., & Aaronson, S. A. (2008). Signaling Pathways of Tyrosine Kinase Receptors. In D. W. Kufe, et al. (Eds.), Holland-Frei Cancer Medicine. 7th edition. BC Decker. [Link]
- Cole, P. A., et al. (2011). Fluorescent Peptide Assays For Protein Kinases. In Methods in Molecular Biology. Humana Press. Note: A specific URL for this reference was not found, but similar methods are widely published.
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. [Link]
-
Obach, R. S. (2014). Enzyme kinetics in drug metabolism: fundamentals and applications. Cytochrome P450. [Link]
-
Houseman, B. T., & Shokat, K. M. (2006). A high-throughput radiometric kinase assay. Nature Protocols. Note: A specific URL for this reference was not found, but the protocol is well-established. A similar protocol can be found at [Link]
-
Patsnap. (2024). How Is Enzyme Kinetics Applied in Drug Development?. Patsnap Synapse. [Link]
-
Harris, P. D., et al. (2025). Introduction: Kinase Signaling. Yale Journal of Biology and Medicine. [Link]
-
The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]
-
Basmadjian, C. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]
-
Yeo, S. K., et al. (2021). Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers in Oncology. [Link]
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Vollmar, M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]
-
Roskoski, R. Jr. (2020). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Pharmacological Research. [Link]
-
Sluis-Cremer, N. (2006). The power of enzyme kinetics in the drug development process. Current Pharmaceutical Design. [Link]
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- 3. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Evaluation of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine in Cancer Cell Lines
Introduction: The Promise of Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a well-established and versatile scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3] In the realm of oncology, pyrazole derivatives have garnered significant attention as they form the core structure of many targeted therapies, particularly protein kinase inhibitors.[2][4][5] These compounds have shown efficacy against a range of cancer types, including breast, colon, and lung cancer, by interfering with critical signaling pathways that drive tumor growth and survival.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application and in vitro evaluation of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine , a specific aminopyrazole derivative. While direct studies on this particular compound are emerging, its structural similarity to known kinase inhibitors suggests it is a promising candidate for anticancer research.[4][6] The protocols detailed herein are designed to systematically assess its cytotoxic and mechanistic properties in cancer cell lines.
Hypothesized Mechanism of Action: A Potential Kinase Inhibitor
Many aminopyrazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a central role in cell signaling and are often dysregulated in cancer.[4][5][7] Based on the common targets of this compound class, it is hypothesized that this compound may function as an inhibitor of key kinases involved in cell proliferation, survival, and angiogenesis, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, or receptor tyrosine kinases like EGFR and VEGFR-2.[4][7][8]
Inhibition of these pathways can lead to several downstream effects, including cell cycle arrest, induction of apoptosis (programmed cell death), and a reduction in proliferative signaling. The following protocols are designed to investigate these potential outcomes.
Caption: A tiered workflow for in vitro compound evaluation.
PART 1: Cell Viability and Cytotoxicity Assessment
Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines. This is a critical first step to quantify the compound's potency and to identify sensitive cell lines for further investigation.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. [9]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. [9]The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan. [10]
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to approximately 80% confluency.
-
Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent-induced toxicity.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only) for background subtraction.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS. * Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). * Incubate the plate for 4 hours at 37°C, protected from light. [11]During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals. [11] * Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. * Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to calculate the IC50 value.
-
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Hypothetical Data] |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 22.5 |
| HCT116 | Colorectal Carcinoma | 48 | 8.9 |
| PC-3 | Prostate Adenocarcinoma | 48 | 35.1 |
PART 2: Investigation of Apoptosis Induction
Objective
To determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Principle of Annexin V & Propidium Iodide (PI) Staining
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [12]Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. [13]Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact membranes. It can, however, penetrate the compromised membranes of late-stage apoptotic and necrotic cells. Dual staining allows for the differentiation of:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
Detailed Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment:
-
Seed cells (e.g., 1 x 10^6 cells) in a 6-well plate and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around its predetermined IC50 value (e.g., 1x and 2x IC50) for 24-48 hours.
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Wash the collected cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes. [13] * Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. * Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension. * Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube. * Analyze the samples on a flow cytometer as soon as possible.
-
Use appropriate compensation controls (unstained, Annexin V only, PI only) to set up the quadrants correctly.
-
Acquire data for at least 10,000 events per sample.
-
PART 3: Cell Cycle Analysis
Objective
To assess whether this compound induces cell cycle arrest, a common mechanism for anticancer agents. [14]
Principle of PI Staining for DNA Content
Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning it binds in proportion to the amount of DNA present in a cell. [14]By staining fixed and permeabilized cells with PI, the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on DNA content using flow cytometry. Since PI also binds to RNA, treatment with RNase is essential for accurate DNA analysis.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Seed and treat cells as described in the apoptosis protocol (Section 2.3, Step 1).
-
Harvest cells (both floating and adherent) and wash once with cold PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at ~300 x g for 10 minutes to pellet.
-
Discard the ethanol and wash the pellet once with cold PBS.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). [15] * Incubate for 30 minutes at room temperature, protected from light. [15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the distribution of cells based on fluorescence intensity, which corresponds to DNA content (G0/G1 peak, S phase, G2/M peak).
-
Utilize cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase. [17]
-
PART 4: Target Engagement via Western Blotting
Objective
To investigate the effect of this compound on the phosphorylation status of key proteins within a hypothesized signaling pathway (e.g., Akt, ERK, or downstream markers of CDK activity like Rb phosphorylation).
Principle of Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. [18]It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. [18][19]By using antibodies that recognize either the total protein or its phosphorylated (activated) form, changes in signaling activity can be assessed.
Detailed Protocol: Western Blotting
-
Protein Lysate Preparation:
-
Treat cells with the compound at IC50 concentrations for various time points (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [19] * Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. [20] * Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. * Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [19]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [18] * Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt, anti-total-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. [20] * Wash the membrane three times for 5-10 minutes each with TBST. [20] * Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [20] * Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system or X-ray film. [20] * Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Conclusion
The application notes and protocols provided offer a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, and by beginning to probe its molecular mechanism, researchers can generate the critical data needed to justify further preclinical development. The versatility of the pyrazole scaffold suggests that this compound could hold significant therapeutic potential, and this guide provides the essential tools to begin unlocking it.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- MTT assay protocol. (n.d.). Abcam.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). MDPI.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). R&D Systems.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). PubMed.
- The Annexin V Apoptosis Assay. (n.d.). University of Georgia.
- Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol. (2025). BenchChem.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Assaying cell cycle status using flow cytometry. (n.d.). PMC.
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). PMC.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). ProQuest.
- Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare.
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.
- Cell Cycle Analysis by DNA Content - Protocols. (n.d.). UC San Diego Moores Cancer Center.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Flow Cytometry Protocol. (n.d.). Sigma-Aldrich.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.
- 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. (n.d.). Chem-Impex.
- Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). JoVE.
- Western blot protocol. (n.d.). Abcam.
- Western Blot Protocol. (n.d.). OriGene Technologies Inc.
- Technical Support Center: Adjusting Experimental Protocols for Novel Compounds Across Different Cell Lines. (2025). BenchChem.
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Hydrochloride. (n.d.). BenchChem.
- Western Blot Protocol. (n.d.). R&D Systems.
- Western blotting. (2009). Chen Lab - University of Hawaii Cancer Center.
- General Western Blot Protocol Overview. (n.d.). Novus Biologicals.
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- 4. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
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- 20. origene.com [origene.com]
Application Notes & Protocols: The Strategic Utility of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine in Modern Drug Discovery
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Among its derivatives, 5-aminopyrazoles stand out as exceptionally versatile building blocks, particularly in the synthesis of kinase inhibitors.[1][4] This document provides a detailed technical guide on the synthesis and application of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine , a key intermediate designed for targeted drug discovery. We present field-proven protocols for its synthesis and subsequent elaboration into a representative kinase inhibitor scaffold, explain the mechanistic rationale behind experimental choices, and discuss the critical structure-activity relationships (SAR) that make this intermediate a valuable tool for researchers in oncology, inflammation, and neurodegenerative diseases.
Introduction: The Architectural Logic of the Intermediate
The design of a successful drug candidate is a process of molecular engineering. The selection of a core intermediate is paramount, as its structure dictates the foundational pharmacophore and the synthetic vectors available for optimization. This compound is not a random collection of atoms; it is an intelligently designed starting point for library synthesis.
-
The 5-Aminopyrazole Core: This moiety is a bioisostere of aminopurines and serves as a potent "hinge-binder" for many protein kinases. The adjacent nitrogen atoms and the exocyclic amine create a specific hydrogen bonding pattern (acceptor-donor-donor) that anchors the molecule to the highly conserved backbone of the kinase hinge region.[5]
-
The N1-Methyl Group: The methylation of the N1 position serves two critical functions. Firstly, it prevents tautomerization, locking the scaffold into a single, predictable conformation for consistent biological interactions. Secondly, the methyl group itself can probe small, hydrophobic sub-pockets within the ATP-binding site, potentially enhancing potency and selectivity.
-
The C3-(3-Chlorophenyl) Substituent: This group is directed towards a larger, more variable hydrophobic region of the ATP-binding site. The meta-position of the chlorine atom provides a specific vector that can be optimized to exploit subtle differences between kinase active sites. Furthermore, the chlorine atom can engage in halogen bonding—a specific, non-covalent interaction with backbone carbonyls or other electron-rich residues—to significantly improve binding affinity.[6]
This combination of features makes the title compound a high-value intermediate for developing potent and selective inhibitors against a range of kinase targets.
Synthesis Protocol for this compound
The most robust and widely adopted method for constructing 5-aminopyrazoles is the cyclocondensation of a β-ketonitrile with a substituted hydrazine.[7][8] This protocol follows that principle.
Workflow for Intermediate Synthesis
Caption: Synthetic workflow for the target intermediate.
Step-by-Step Methodology
Part A: Synthesis of β-Ketonitrile Precursor: 3-(3-Chlorophenyl)-3-oxopropanenitrile
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (100 mL).
-
Base Formation: Add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
Condensation: To the cooled sodium ethoxide solution, add a mixture of 3'-chloroacetophenone (15.45 g, 100 mmol) and ethyl cyanoformate (10.9 g, 110 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into ice-cold 1M HCl (200 mL). The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield 3-(3-chlorophenyl)-3-oxopropanenitrile as a white to off-white solid.
Part B: Cyclocondensation to Form the Target Intermediate
-
Setup: In a 100 mL round-bottom flask, suspend the synthesized 3-(3-chlorophenyl)-3-oxopropanenitrile (9.0 g, 50 mmol) in ethanol (50 mL).
-
Reagent Addition: Add methylhydrazine (2.53 g, 55 mmol) followed by 3-4 drops of glacial acetic acid, which serves as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the methylhydrazine's terminal nitrogen onto the ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen attacks the nitrile carbon, leading to the 5-aminopyrazole product after tautomerization.[7] The acid catalyst accelerates the initial hydrazone formation.
-
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove impurities. The product, this compound, can be used directly or further purified by recrystallization if necessary.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClN₃ |
| Molecular Weight | 207.66 g/mol |
| Appearance | White to light tan solid |
| ¹H NMR (400 MHz, DMSO-d₆) | Hypothetical: δ 7.4-7.6 (m, 4H, Ar-H), 5.85 (s, 1H, pyrazole-H), 5.50 (s, 2H, -NH₂), 3.65 (s, 3H, N-CH₃) |
| Mass Spec (ESI+) | m/z 208.06 [M+H]⁺ |
Application Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold
The 5-amino group of our intermediate is a potent nucleophile, making it ideal for building more complex heterocyclic systems. A common and highly effective strategy in kinase inhibitor design is its reaction with a substituted pyrimidine to create a pyrazolo[1,5-a]pyrimidine or related scaffold.[5][9]
Workflow for Kinase Inhibitor Synthesis
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 9. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
protocol for dissolving 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine for in vitro assays
Application Note & Protocol
Protocol for the Solubilization and Handling of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine for In Vitro Assays
Abstract: This document provides a comprehensive, field-tested protocol for the dissolution and handling of this compound, a member of the versatile pyrazole class of compounds. Due to the inherent lipophilicity suggested by its structure, achieving complete solubilization and maintaining stability in aqueous assay buffers is critical for generating accurate and reproducible experimental data. This guide details the rationale behind solvent selection, step-by-step procedures for preparing high-concentration stock solutions, and subsequent dilution to working concentrations for various in vitro applications, including cell-based assays and high-throughput screening.
Scientific Rationale and Core Principles
The accurate preparation of small-molecule compounds is a foundational prerequisite for reliable biological assay results.[1] Pyrazole derivatives, in particular, have emerged as promising scaffolds in drug discovery, exhibiting a wide range of pharmacological activities.[2][3] However, many of these derivatives, including this compound, are often characterized by poor aqueous solubility, which can lead to significant experimental artifacts.[4][5]
The Causality Behind Experimental Choices:
-
Solvent Selection: The primary challenge is to dissolve a lipophilic organic compound for eventual use in a predominantly aqueous biological system. The ideal solvent must fully dissolve the compound at a high concentration without degrading it, and be miscible with the final assay medium. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional solvating power for a broad range of organic molecules and its miscibility with aqueous solutions.[6]
-
High-Concentration Stock Solutions: Preparing a concentrated stock solution (e.g., 10-100x) serves multiple purposes. It allows for more accurate measurement of the compound mass, minimizes the volume of organic solvent introduced into the final assay (thereby reducing solvent-induced toxicity or artifacts), and provides a stable, storable source for multiple experiments.[7][8]
-
Kinetic vs. Thermodynamic Solubility: When a concentrated DMSO stock is diluted into an aqueous buffer, the resulting concentration defines the compound's kinetic solubility. This is often a supersaturated state and may not be stable over time, leading to precipitation.[9] Understanding this distinction is crucial for designing dilution schemes that prevent the compound from crashing out of solution during the experiment.
Physicochemical Profile (Inferred)
Specific experimental data for this compound is not widely published. However, based on its chemical structure and data from closely related analogs, we can infer key properties relevant to its dissolution.
| Property | Inferred Value/Characteristic | Rationale & Implication for Dissolution |
| Molecular Formula | C₁₀H₁₀ClN₃ | Based on its structure. |
| Molecular Weight | ~207.66 g/mol | Calculated from the molecular formula.[10] |
| Appearance | Likely a solid at room temperature. | Standard handling procedures for powdered compounds apply. |
| Aqueous Solubility | Predicted to be low. | The presence of two aromatic rings (chlorophenyl and pyrazole) suggests significant lipophilicity. Direct dissolution in aqueous buffers is not recommended. |
| Organic Solvent Solubility | Expected to be soluble in DMSO. | DMSO is a powerful solvent for many heterocyclic and aromatic compounds used in drug discovery.[6][11] |
Note: These properties are inferred. Researchers must perform their own solubility tests to confirm these characteristics for their specific batch of the compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for preparing and handling the compound.
Workflow for Stock and Working Solution Preparation
The following diagram illustrates the overall workflow from solid compound to final assay plate.
Caption: Overall workflow for preparing solutions of the test compound.
Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent dilutions.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration.
-
Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
-
Example for 1 mL of a 10 mM solution (MW ≈ 207.66 g/mol ): Mass (mg) = 10 mM x 1 mL x 207.66 / 1000 = 2.077 mg
-
-
Weigh Compound: Carefully weigh the calculated mass of the compound and transfer it into a sterile microcentrifuge tube.
-
Expert Tip: To avoid static interference, use an anti-static weigh boat or specialized weighing paper. Ensure the balance is in a draft-free area.
-
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Causality: Using anhydrous DMSO is critical as water can decrease the solubility of hydrophobic compounds and promote degradation via hydrolysis over long-term storage.
-
-
Promote Dissolution: a. Cap the tube securely and gently vortex the solution for 1-2 minutes.[11] b. Visually inspect the solution against a light source. If particulates or cloudiness remain, sonicate the tube in a water bath for 5-10 minutes.[11] c. If the compound is still not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.[11] Caution: Heat can degrade some compounds; this should be a final option and tested cautiously.
-
Final Inspection: Once dissolved, the solution should be clear and free of any visible precipitate.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.[11] Store these aliquots in a desiccated box at -20°C or, for long-term storage, at -80°C.
Protocol: Preparation of Working Solutions by Serial Dilution
Working solutions are prepared immediately before use by diluting the primary stock. The goal is to create a range of concentrations while ensuring the final DMSO concentration in the assay is low and consistent across all wells.
Key Principle: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% (and ideally ≤0.1%) to avoid solvent-induced cytotoxicity or interference with assay components.[11][12] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[11]
Caption: Example serial dilution scheme to maintain consistent final DMSO concentration.
Procedure (Example for a 1:100 final dilution):
-
Thaw Stock: Remove one aliquot of the 10 mM primary stock solution from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the contents at the bottom.
-
Intermediate Dilutions (Optional but Recommended): To create a dose-response curve, perform serial dilutions in 100% DMSO first.[11]
-
For a 10-point, 2-fold dilution series, prepare 9 tubes with a specific volume of DMSO (e.g., 50 µL).
-
Transfer an equal volume (50 µL) from the stock solution to the first tube, mix thoroughly, and then transfer 50 µL from this new solution to the next tube. Continue this process down the series.
-
-
Final Dilution into Assay Medium:
-
Add a small volume of the DMSO-diluted compound to a much larger volume of the final assay medium.
-
Example: To achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock to 999 µL of assay medium.
-
For a 96-well plate: To achieve a final volume of 200 µL with 0.1% DMSO, add 0.2 µL of the appropriate DMSO stock to each well containing 199.8 µL of medium/cells. Using an intermediate dilution plate in assay medium is often more practical for this step.
-
Troubleshooting Guide
Even with a robust protocol, solubility issues can arise. This section provides a logical approach to diagnosing and solving common problems.
Decision Tree for Solubility Issues
Caption: Troubleshooting flowchart for compound precipitation in aqueous media.
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | Compound may be insoluble even in DMSO, or the concentration is too high. | Verify the maximum solubility experimentally. Try a lower stock concentration (e.g., 1 mM). Use sonication and gentle warming as described in the protocol.[11] |
| Stock solution appears cloudy after freeze-thaw. | Water may have been introduced into the DMSO stock, reducing solubility. | Use anhydrous DMSO and proper storage with desiccant. Discard the stock if precipitation is observed. Always aliquot to avoid repeated freeze-thaw cycles.[4][11] |
| Compound precipitates immediately upon dilution into aqueous assay medium. | The compound has exceeded its kinetic solubility limit. | Reduce the highest concentration tested.[4] Alternatively, perform the final dilution steps in the assay medium itself rather than in 100% DMSO to avoid the sharp solvent shift.[11] |
| Assay results are inconsistent or not reproducible. | Compound may be precipitating over the course of the assay, or the stock solution may have degraded. | Visually inspect assay plates for precipitation under a microscope. Prepare fresh stock solutions. Ensure the final DMSO concentration is identical in all wells, including controls. |
Safety and Handling
Researchers must consult the Safety Data Sheet (SDS) for this compound before handling. Based on GHS classifications for similar compounds, the following precautions are advised:[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
-
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]
-
Wolf, A., et al. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Springer Nature Experiments. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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Kühne, R., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Retrieved from [Link]
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Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
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Voinea, M., et al. (n.d.). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. PMC - PubMed Central. Retrieved from [Link]
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G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
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Al-Mokyna, F. H., et al. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3-chlorophenyl)-1H-pyrazol-5-amine. PubChem. Retrieved from [Link]
-
Bouyahya, A., et al. (2023, May 15). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
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- 5. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: High-Throughput Screening with Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Pyrazole Scaffold in Kinase-Targeted Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2] Its five-membered heterocyclic ring, containing two adjacent nitrogen atoms, provides a versatile framework for developing potent and selective inhibitors of various biological targets.[3][4] In the realm of oncology, pyrazole derivatives have emerged as a particularly important class of kinase inhibitors.[3] Kinases are a large family of enzymes that play a critical role in regulating cellular processes such as proliferation, differentiation, and survival.[5][6] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6][7]
This guide provides a comprehensive overview of the principles and methodologies for conducting high-throughput screening (HTS) campaigns to identify and characterize novel pyrazole-based kinase inhibitors. While the hypothetical compound 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine serves as a structural archetype, the protocols and strategies outlined herein are broadly applicable to the discovery and development of this important class of therapeutic agents. We will use the well-characterized B-Raf kinase and its inhibitor, Vemurafenib, as a model system to illustrate key concepts and experimental workflows.
Vemurafenib: A Case Study
Vemurafenib is a potent and selective inhibitor of the B-Raf V600E mutant kinase, which is present in approximately 50% of melanomas. Its mechanism of action involves the targeted inhibition of the mutated B-Raf kinase, leading to the suppression of the downstream MAPK/ERK signaling pathway and subsequent inhibition of tumor cell proliferation.[8][9] The successful development of Vemurafenib highlights the therapeutic potential of targeting specific kinase mutations with tailored small molecule inhibitors.
II. Designing a High-Throughput Screening Campaign
A successful HTS campaign requires careful planning and optimization of the assay methodology. The choice of assay format will depend on the specific kinase target, the availability of reagents, and the desired throughput. Both biochemical and cell-based assays are valuable tools in the drug discovery process, each providing complementary information about the activity of a test compound.[10]
A. Biochemical Assays: Direct Measurement of Kinase Activity
Biochemical assays directly measure the enzymatic activity of the purified kinase in a cell-free system.[11] These assays are well-suited for primary screening of large compound libraries due to their simplicity, high throughput, and lower cost compared to cell-based assays.[10]
Common Biochemical Assay Formats:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This homogeneous assay format is widely used for HTS of kinase inhibitors.[12][13] It relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium or Terbium) to an acceptor fluorophore when they are in close proximity.[14][15][16] In a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with the donor and acceptor, respectively, are used. Kinase activity leads to phosphorylation of the substrate, which is then recognized by the antibody, bringing the donor and acceptor into proximity and generating a FRET signal.[17] Inhibitors of the kinase will prevent this process, resulting in a decrease in the FRET signal.[15]
-
Fluorescence Polarization (FP): FP is another homogeneous assay format that is well-suited for HTS.[18] It measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled tracer molecule.[14][19][20] When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When it binds to a larger molecule, such as an antibody, its tumbling is slowed, and the polarization of the emitted light increases.[14] In a kinase FP assay, a fluorescently labeled phosphopeptide tracer competes with the unlabeled phosphopeptide produced by the kinase for binding to a phospho-specific antibody. High kinase activity results in the production of more unlabeled phosphopeptide, which displaces the tracer from the antibody, leading to a decrease in fluorescence polarization.
B. Cell-Based Assays: Assessing Compound Activity in a Physiological Context
Cell-based assays measure the effect of a compound on kinase activity within a living cell.[21][22][23] These assays provide a more physiologically relevant assessment of compound potency, as they take into account factors such as cell permeability, off-target effects, and cellular metabolism.[10][24]
Common Cell-Based Assay Formats:
-
Cellular Phosphorylation Assays: These assays directly measure the phosphorylation of a specific substrate within the cell.[25] This can be achieved using various detection methods, including ELISA, Western Blot, or homogeneous technologies like AlphaLISA or MSD.[26] Upon inhibition of the target kinase, a decrease in the phosphorylation of its downstream substrate is observed.[25]
-
Cell Proliferation/Viability Assays: These assays measure the effect of a compound on the proliferation and survival of cancer cells that are dependent on the activity of the target kinase.[25][27] For example, melanoma cells harboring the B-Raf V600E mutation are highly dependent on the MAPK pathway for their survival. Inhibition of B-Raf with a compound like Vemurafenib leads to a decrease in cell viability, which can be measured using reagents such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific).
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a promoter that is regulated by the signaling pathway of interest. Inhibition of the kinase leads to a change in the expression of the reporter gene, which can be easily quantified.
III. Detailed Protocols
A. Protocol 1: TR-FRET Biochemical Assay for B-Raf V600E Kinase
This protocol describes a 384-well format TR-FRET assay for the primary screening of inhibitors against the B-Raf V600E kinase.
Materials:
-
Recombinant B-Raf V600E enzyme
-
Biotinylated MEK1 substrate peptide
-
Europium-labeled anti-phospho-MEK1 antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
384-well low-volume black plates
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds (at various concentrations) and controls (e.g., Vemurafenib as a positive control, DMSO as a negative control) into the 384-well assay plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing B-Raf V600E enzyme and biotinylated MEK1 substrate in assay buffer. Add 5 µL of this mix to each well of the assay plate.
-
Initiate Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the Europium-labeled anti-phospho-MEK1 antibody and SA-APC in a suitable buffer (e.g., TR-FRET dilution buffer). Add 10 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read Plate: Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 or 340 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Determine the percent inhibition for each compound relative to the DMSO and positive controls.
B. Protocol 2: Cell-Based Proliferation Assay in A375 Melanoma Cells
This protocol describes a 96-well format cell proliferation assay using the A375 human melanoma cell line, which harbors the B-Raf V600E mutation.
Materials:
-
A375 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom white plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.5%. Include wells with DMSO only as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Read Plate: Measure the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the DMSO-treated control cells. Determine the IC50 value for each active compound by fitting the data to a dose-response curve.
IV. Data Analysis and Hit Validation
A. Primary Screen Data Analysis
The goal of the primary screen is to identify "hits" – compounds that exhibit significant activity against the target.[28] A common approach is to use a statistical cutoff, such as three standard deviations from the mean of the negative controls, to define a hit.[29]
| Parameter | Description | Typical Value |
| Z'-factor | A measure of the statistical effect size and an indicator of assay quality. | > 0.5 |
| Signal-to-Background (S/B) | The ratio of the signal from the uninhibited reaction to the signal from the background. | > 10 |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | < 15% |
B. Hit Confirmation and Validation
Hits identified in the primary screen must be confirmed and validated through a series of follow-up experiments to eliminate false positives and prioritize the most promising compounds for further development.[28][30]
Hit Validation Cascade:
-
Re-testing: Confirm the activity of the primary hits by re-testing them in the same assay.[28]
-
Dose-Response Analysis: Generate dose-response curves to determine the potency (IC50 or EC50) of the confirmed hits.[31]
-
Orthogonal Assays: Test the hits in an orthogonal assay that uses a different detection technology to rule out assay-specific artifacts.[30]
-
Selectivity Profiling: Assess the selectivity of the hits by testing them against a panel of related kinases.
-
Cellular Activity: Confirm the activity of the hits in a relevant cell-based assay.[32]
V. Visualizing Workflows and Pathways
A. B-Raf Signaling Pathway
The B-Raf kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and survival.[33][34][35]
Caption: The MAPK/ERK signaling cascade initiated by B-Raf.
B. HTS Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign.
Caption: A typical workflow for an HTS campaign.
VI. Conclusion
High-throughput screening is a powerful tool for the discovery of novel kinase inhibitors. By combining robust biochemical and cell-based assays with a rigorous hit validation strategy, researchers can efficiently identify and prioritize promising lead compounds for further development. The pyrazole scaffold continues to be a rich source of inspiration for the design of new kinase inhibitors, and the methodologies outlined in this guide provide a solid foundation for the successful execution of HTS campaigns targeting this important class of molecules.
VII. References
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Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2025). YouTube.
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
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Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. (2012). PubMed.
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Pyrazole: An Important Core in Many Marketed and Clinical Drugs. (2025). ResearchGate.
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What is the mechanism of Vemurafenib?. (2024). Patsnap Synapse.
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vemurafenib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
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Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech.
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Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed.
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The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
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PI3-Kinase Activity Fluorescence Polarization Assay. (n.d.). Echelon Biosciences.
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Vemurafenib. (2025). StatPearls - NCBI Bookshelf.
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
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Cell-based test for kinase inhibitors. (2020). INiTS.
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PubMed Central.
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Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
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B-Raf-mediated signaling pathway regulates T cell development. (n.d.). PMC - NIH.
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
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Kinase Screening & Profiling Services. (n.d.). Creative Biogene.
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B-Raf protein and signaling pathways. The B-Raf protein and its related... (n.d.). ResearchGate.
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BRAF (gene). (n.d.). Wikipedia.
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Validation of high throughput sequencing and microbial forensics applications. (2014). CDC Stacks.
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today.
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Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. (n.d.). Corning.
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Assay Development for Protein Kinase Enzymes. (2012). NCBI.
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HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf.
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Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
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Cell based assays for drug discovery | Immunotherapy. (n.d.). Miltenyi Biotec.
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Statistical techniques for handling high content screening data. (2007). Drug Discovery World.
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Novel Kinase Assays for HTS. (n.d.). Meso Scale Discovery.
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How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
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Interlaboratory Validation of High-Throughput Sequencing for the Detection of Viruses and Viroids in Apple, Grapevine, and Stone Fruits. (2025). APS Journals.
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Fluorescence Polarization (FP). (n.d.). Molecular Devices.
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Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. (n.d.). PMC - PubMed Central.
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A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PubMed.
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Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic.
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SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2026). Pharmaceutical Technology.
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting.
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
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Quantitative high-throughput screening data analysis: challenges and recent advances. (n.d.). PMC.
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Cell Based Assays Development. (n.d.). Sygnature Discovery.
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Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific.
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Cell-based Assays for Immunotherapy Drug Development. (n.d.). Slideshare.
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How to Maximize Efficiency in Cell-Based High-Throughput Screening?. (n.d.). Creative Bioarray.
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Signaling by BRAF and RAF1 fusions. (n.d.). Reactome Pathway Database.
-
Time-Resolved Fluorescence TRF / TR-FRET (HTRF). (n.d.). Molecular Devices.
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Application Notes & Protocols: The Development of Agrochemicals Utilizing Pyrazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and professionals engaged in the development of novel agrochemicals based on the versatile pyrazole scaffold. This document offers a blend of theoretical grounding and practical, field-proven protocols, designed to empower the user to navigate the complexities of synthesis, bio-evaluation, and optimization of pyrazole-based fungicides, herbicides, and insecticides.
Introduction: The Prominence of the Pyrazole Scaffold in Agrochemicals
The pyrazole ring system is a cornerstone of modern agrochemical design, prized for its metabolic stability and its ability to be readily functionalized, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties.[1][2][3][4] Its derivatives have given rise to a multitude of commercial products with diverse modes of action, underscoring the chemical versatility of this heterocyclic motif.[1][2] This guide will delve into the key aspects of developing pyrazole-based agrochemicals, from initial synthesis to biological characterization and structure-activity relationship (SAR) analysis.
Key Agrochemical Classes and their Molecular Targets:
-
Fungicides (Pyrazole Carboxamides): A significant class of pyrazole-based agrochemicals are the succinate dehydrogenase inhibitors (SDHIs).[5][6][7][8][9] These compounds, typically pyrazole-4-carboxamides, function by blocking the mitochondrial respiratory chain at complex II, leading to the disruption of fungal energy metabolism.[5][8] Prominent examples include fluxapyroxad and bixafen.[8][10]
-
Herbicides: Pyrazole derivatives have been successfully developed as herbicides targeting various plant processes. One major class inhibits the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[11][12][13][14][15] Another class targets p-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in plastoquinone and tocopherol biosynthesis.[1][16][17][18]
-
Insecticides: The phenylpyrazole class of insecticides, most notably fipronil, acts by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[19][20]
The following sections will provide detailed protocols and insights into the synthesis and evaluation of these important classes of agrochemicals.
Synthesis of the Pyrazole Core and its Derivatives
The construction of the pyrazole ring is a well-established area of synthetic chemistry, with several reliable methods at the disposal of the researcher. The choice of method will often depend on the desired substitution pattern and the availability of starting materials.
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
The most common and direct route to substituted pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[21][22][23][24] This method is highly versatile, allowing for the introduction of a wide range of substituents on the pyrazole ring.
Protocol 2.1.1: General Procedure for the Knorr Pyrazole Synthesis of a 1,3,5-Substituted Pyrazole
This protocol describes the synthesis of a generic 1,3,5-substituted pyrazole, a common core for many agrochemicals.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.0-1.2 eq)
-
Ethanol or glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add the substituted 1,3-diketone (1.0 eq) and the substituted hydrazine hydrochloride (1.0-1.2 eq).
-
Add ethanol or glacial acetic acid as the solvent. The choice of solvent can influence the reaction rate and regioselectivity.[21]
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then subjected to a standard aqueous work-up, which may involve neutralization with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure pyrazole derivative.
-
The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Hydrazine Salt: The use of a hydrazine salt, such as the hydrochloride, can improve handling and stability. The reaction is often carried out in the presence of a catalytic amount of acid, which is inherent when using the salt.[23][24]
-
Solvent: Ethanol is a common protic solvent that facilitates the reaction.[21] Acetic acid can also be used and can act as both a solvent and a catalyst.[25] The choice can impact the regioselectivity of the reaction with unsymmetrical diketones.[21]
-
Purification: Column chromatography is essential to separate the desired pyrazole regioisomer from any side products, ensuring the purity of the compound for subsequent biological testing.
Synthesis of Pyrazole Carboxamides (SDHI Fungicide Precursors)
The pyrazole-4-carboxamide moiety is the key pharmacophore for SDHI fungicides. The synthesis typically involves the coupling of a pyrazole-4-carboxylic acid with a substituted aniline.
Protocol 2.2.1: Synthesis of a Pyrazole-4-Carboxamide
This protocol outlines the amide coupling reaction to form the final fungicidal product.
Materials:
-
Substituted pyrazole-4-carboxylic acid (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or toluene
-
Triethylamine (Et₃N) or pyridine
-
Standard reaction and purification equipment
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add thionyl chloride (or oxalyl chloride) (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude pyrazole-4-carbonyl chloride is used in the next step without further purification.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0-1.2 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the pure pyrazole-4-carboxamide.
-
Confirm the structure using spectroscopic methods.
Diagram: Synthesis of Pyrazole-4-Carboxamide
Caption: Workflow for the synthesis of pyrazole-4-carboxamides.
Biological Evaluation Protocols
The efficacy of newly synthesized pyrazole derivatives must be determined through a series of robust and reproducible biological assays. The specific assays will depend on the intended application (fungicide, herbicide, or insecticide).
In Vitro Fungicidal Activity: Mycelium Growth Inhibition Assay
This assay is a primary screen for fungicidal activity, measuring the ability of a compound to inhibit the growth of a target fungus.
Protocol 3.1.1: Mycelium Growth Inhibition Assay
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Target fungal species (e.g., Rhizoctonia solani, Botrytis cinerea)[26][27]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the PDA to approximately 50-60 °C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL for primary screening).[28][29] Ensure the solvent concentration is consistent across all plates, including the control (e.g., 1% DMSO).
-
Pour the PDA containing the test compound into sterile petri dishes and allow to solidify.
-
From a fresh culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of the treatment and control plates.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) for a period of 2-5 days, or until the mycelial growth in the control plate has reached the edge of the dish.
-
Measure the diameter of the fungal colony in both the treatment and control plates.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treatment plate.
-
-
For compounds showing significant inhibition, a dose-response study should be conducted with a range of concentrations to determine the EC₅₀ (half maximal effective concentration) value.[26]
Data Presentation: In Vitro Fungicidal Activity
| Compound ID | Concentration (µg/mL) | Inhibition of R. solani (%) | EC₅₀ for R. solani (µg/mL) |
| Control | 0 | 0 | - |
| PYR-01 | 50 | 85.2 | 5.8 |
| PYR-02 | 50 | 92.5 | 2.1 |
| Bixafen | 50 | 95.0 | 1.5 |
Herbicidal Activity: Whole-Plant Pot Assay
This in vivo assay evaluates the herbicidal effect of a compound on whole plants.
Protocol 3.2.1: Pre-emergence and Post-emergence Herbicidal Assay
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus) and crop species (for selectivity testing, e.g., corn, wheat).[11]
-
Pots filled with a suitable soil mix
-
Test compounds formulated as an emulsifiable concentrate or wettable powder
-
Spray chamber
-
Greenhouse or growth chamber with controlled environmental conditions
Procedure:
Pre-emergence Application:
-
Sow the seeds of the target species in pots at the appropriate depth.
-
Within 24 hours of sowing, apply the test compound formulation to the soil surface using a spray chamber to ensure even distribution.
-
Include untreated control pots and pots treated with a commercial standard herbicide.
-
Transfer the pots to a greenhouse or growth chamber.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control or by measuring the fresh weight of the emerged plants.
Post-emergence Application:
-
Sow the seeds and allow the plants to grow to a specific stage (e.g., 2-4 leaf stage).
-
Apply the test compound formulation to the foliage of the plants using a spray chamber.
-
Include untreated and commercial standard controls.
-
Return the plants to the greenhouse or growth chamber.
-
Assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) after a set period (e.g., 7-14 days) using a rating scale or by measuring fresh weight.[15]
Diagram: Herbicidal Bioassay Workflow
Caption: Workflow for pre- and post-emergence herbicidal assays.
Insecticidal Activity: Leaf-Dip or Diet Incorporation Bioassay
The choice of insecticidal bioassay depends on the target insect's feeding habits.
Protocol 3.3.1: Leaf-Dip Bioassay for Foliar-Feeding Insects
Materials:
-
Target insect species (e.g., Plutella xylostella - diamondback moth larvae)[30][31]
-
Host plant leaves (e.g., cabbage)
-
Test compounds dissolved in a solvent with a surfactant
-
Petri dishes or ventilated containers
-
Growth chamber
Procedure:
-
Prepare serial dilutions of the test compounds in an aqueous solution containing a surfactant (e.g., Triton X-100) to ensure even leaf coverage.
-
Excise leaf discs from the host plant.
-
Dip each leaf disc into the test solution for a set time (e.g., 10-30 seconds).
-
Allow the leaves to air dry.
-
Place one treated leaf disc into a petri dish lined with moist filter paper.
-
Introduce a set number of insect larvae (e.g., 10 second-instar larvae) into each dish.
-
Seal the dishes (with ventilation) and place them in a growth chamber with controlled temperature, humidity, and photoperiod.
-
Assess mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Calculate the mortality percentage, correcting for any control mortality using Abbott's formula.
-
Determine the LC₅₀ (lethal concentration for 50% of the population) from the dose-response data.[19][20]
Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are crucial for understanding how chemical structure influences biological activity and for guiding the design of more potent and selective agrochemicals.[1][5][10][32]
Key Considerations for SAR in Pyrazole Agrochemicals:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can dramatically affect activity. For example, in SDHI fungicides, a trifluoromethyl group at the 3-position of the pyrazole is often associated with high activity.[5]
-
The N1-Substituent: The group attached to the N1 position of the pyrazole can influence physicochemical properties and binding to the target site. In many SDHIs, this is a methyl group.
-
The Amide/Linker Moiety: In pyrazole carboxamide fungicides, the nature of the aniline moiety is critical for activity and spectrum.[5][10] Similarly, in PPO-inhibiting herbicides, the linker between the pyrazole and the phenyl ring is a key determinant of efficacy.[11]
-
Lipophilicity and Electronic Effects: The overall lipophilicity (logP) and the electronic properties of the molecule, governed by the various substituents, play a significant role in its uptake, translocation, and interaction with the target enzyme.
Example of an SAR Table for Pyrazole Carboxamide Fungicides:
| Compound ID | R¹ on Pyrazole | R² on Aniline | Inhibition of S. sclerotiorum (EC₅₀, µM) |
| PC-01 | -CH₃ | 2-Cl | 2.5 |
| PC-02 | -CF₃ | 2-Cl | 0.8 |
| PC-03 | -CF₃ | 2-Br | 0.6 |
| PC-04 | -CF₃ | 3-Cl | 3.1 |
This hypothetical data illustrates that a trifluoromethyl group at R¹ and a halogen at the ortho position of the aniline ring are beneficial for activity against S. sclerotiorum.
Diagram: Mechanism of Action of Pyrazole Agrochemicals
Caption: Simplified mechanisms of action for different classes of pyrazole agrochemicals.
Conclusion and Future Directions
The pyrazole scaffold remains a highly fruitful starting point for the discovery of novel agrochemicals. The synthetic accessibility and the potential for diverse functionalization allow for the systematic exploration of chemical space and the optimization of biological activity. By employing the robust synthetic and bio-evaluation protocols outlined in these notes, researchers can efficiently identify and advance new pyrazole-based candidates. Future research will likely focus on developing pyrazoles with novel modes of action to combat the growing issue of resistance, as well as compounds with improved environmental profiles and enhanced crop safety.
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Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. [Link]
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Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. [Link]
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
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Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. [Link]
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Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]
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Application Notes & Protocols: 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine in Material Science
Foreword
The field of material science is perpetually driven by the quest for novel organic molecules that can unlock new functionalities in electronic and photonic devices. Heterocyclic compounds, particularly those based on the pyrazole scaffold, have emerged as a versatile class of materials due to their inherent thermal stability, tunable electronic properties, and synthetic accessibility.[1] This document provides a detailed technical guide for researchers, chemists, and material scientists on the synthesis, characterization, and potential applications of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine , a promising but under-explored building block for advanced functional materials.
While this specific molecule has limited direct citation in current literature, its structural motifs—a halogenated phenyl ring, a stable pyrazole core, and a reactive amine group—suggest significant potential. This guide is therefore constructed as a forward-looking exploration, grounded in the established principles of pyrazole chemistry and material science. The protocols herein are designed to be robust, self-validating, and a launchpad for innovation.
Molecular Overview and Physicochemical Properties
This compound is a substituted aminopyrazole. The key structural features are:
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing thermal and chemical stability.
-
3-(3-Chlorophenyl) Group: This group influences the molecule's electronic properties, solubility, and potential for intermolecular interactions (e.g., π-π stacking). The chlorine atom offers a site for further functionalization and modulates the HOMO/LUMO energy levels.
-
1-Methyl Group: The methyl group on the pyrazole nitrogen enhances solubility in organic solvents and prevents N-H tautomerism, locking the molecular structure.
-
5-Amine Group: A versatile functional handle for subsequent chemical reactions, allowing the molecule to be incorporated into larger polymeric or molecular structures. It also acts as a potential coordination site for metal ions.
1.1 Physicochemical Data
Quantitative data for the specific target molecule is not widely published. The table below includes data for a close structural isomer, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine , sourced from PubChem, to provide estimated values.[2] Researchers should perform their own characterization to determine the precise properties of the title compound.
| Property | Value (for Isomer: CAS 40401-41-0) | Significance in Material Science |
| Molecular Formula | C₁₀H₁₀ClN₃ | Defines the elemental composition and molar mass. |
| Molecular Weight | 207.66 g/mol | Crucial for stoichiometric calculations in synthesis and device fabrication. |
| XLogP3 | 2.6 | Indicates good solubility in common organic solvents used for device fabrication (e.g., toluene, chlorobenzene). |
| Hydrogen Bond Donors | 1 (Amine group) | Influences intermolecular interactions, self-assembly, and solubility. |
| Hydrogen Bond Acceptors | 2 (Pyrazole Nitrogens) | Can participate in hydrogen bonding; relevant for host-guest interactions in OLEDs. |
Synthesis Protocol
The most common and regioselective route to 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3][4] The following protocol outlines a reliable, two-step synthesis for the target molecule starting from commercially available precursors.
2.1 Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target pyrazole derivative.
2.2 Step-by-Step Protocol
Objective: To synthesize this compound.
Materials:
-
3-Chlorobenzoylacetonitrile
-
Methylhydrazine (handle with extreme care, toxic and volatile)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard reflux apparatus, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-chlorobenzoylacetonitrile (10.0 g, 1 equivalent) in 100 mL of absolute ethanol.
-
Reagent Addition: While stirring, slowly add methylhydrazine (1.1 equivalents) to the solution at room temperature.
-
Causality Note: The reaction is often exothermic. Slow addition prevents overheating. Using a slight excess of methylhydrazine ensures the complete consumption of the diketone precursor.
-
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Evaporate the ethanol under reduced pressure using a rotary evaporator. c. Re-dissolve the crude residue in 100 mL of ethyl acetate. d. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL).
-
Self-Validation: The bicarbonate wash neutralizes any unreacted acidic starting materials or byproducts. Successful neutralization can be confirmed by checking the pH of the aqueous layer.
-
-
Purification: a. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. b. The crude product will likely be a solid or viscous oil. Purify via column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3). c. Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.
-
Final Product: Dry the resulting solid under high vacuum. Record the final mass and calculate the yield. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Application Note 1: Host Material for Phosphorescent OLEDs (PhOLEDs)
The rigid, aromatic structure and thermal stability of the pyrazole core make it an excellent scaffold for host materials in PhOLEDs.[5][6] Bipolar host materials, which can transport both electrons and holes, are particularly desirable for creating a balanced charge recombination zone within the emissive layer.[7] By combining our pyrazole derivative (an electron-deficient unit) with an electron-rich moiety (like carbazole), a novel bipolar host material can be synthesized.
3.1 Rationale for Application
-
High Triplet Energy (ET): The pyrazole ring contributes to a high triplet energy, which is essential for efficiently hosting blue or green phosphorescent emitters and preventing reverse energy transfer from the guest to the host.[7]
-
Bipolar Transport: The amine group can be functionalized with hole-transporting units (e.g., carbazole, triphenylamine), while the pyrazole-phenyl moiety possesses electron-transporting characteristics. This combination facilitates balanced charge injection and transport.
-
Morphological Stability: The rigid structure helps in forming stable, amorphous films, which is crucial for device longevity and preventing crystallization.
3.2 Experimental Protocol: Fabrication and Testing of a PhOLED Device
This protocol describes the fabrication of a simple multilayer PhOLED to evaluate the performance of a new host material derived from the title compound.
Device Architecture: ITO / HTL / EML [Host:Guest] / HBL / ETL / Cathode
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates.[8]
-
Hole Transport Layer (HTL): TAPC (1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane)
-
Emissive Layer (EML): New Pyrazole-based Host doped with a green phosphorescent emitter, e.g., Ir(ppy)₃ (8 wt%).
-
Hole Blocking Layer (HBL): TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Electron Transport Layer (ETL): TPBi
-
Cathode: LiF (1 nm) / Al (100 nm)
Workflow:
Caption: Step-by-step workflow for fabricating a solution-processed OLED device.
Detailed Steps:
-
Substrate Preparation: Clean pre-patterned ITO substrates by sequential ultrasonication in deionized water (with detergent), acetone, and isopropanol (15 min each). Dry with a nitrogen gun.[8]
-
Surface Treatment: Treat the ITO surface with UV-Ozone for 15 minutes to improve the work function and enhance hole injection.
-
HTL Deposition: Immediately transfer to a nitrogen-filled glovebox. Spin-coat the TAPC solution (10 mg/mL in chlorobenzene) at 3000 rpm for 40 seconds. Anneal at 100 °C for 10 minutes.
-
EML Deposition: Prepare a solution of the new pyrazole-based host material with 8 wt% Ir(ppy)₃ (total concentration 15 mg/mL in toluene). Spin-coat this solution onto the HTL layer at 2000 rpm for 40 seconds. Anneal at 90 °C for 10 minutes.
-
Causality Note: The doping concentration is critical. 8% is a common starting point for phosphorescent emitters to balance efficiency and avoid concentration quenching.
-
-
Thermal Evaporation: Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the HBL/ETL (TPBi, 40 nm), LiF (1 nm), and Al (100 nm) through a shadow mask to define the cathode area.
-
Encapsulation: Encapsulate the devices using a glass slide and UV-curable epoxy inside the glovebox to prevent degradation from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE), luminous efficacy, and power efficiency.
Application Note 2: Fluorescent Chemosensor for Metal Ion Detection
The pyrazole scaffold, with its adjacent nitrogen atoms and the additional amine group, provides an excellent chelating site for metal ions.[9] The 3-(3-chlorophenyl) group can be part of a larger π-conjugated system that acts as a fluorophore. Binding of a metal ion can modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence or color.[10] This makes the compound a candidate for a "turn-off" or "turn-on" fluorescent sensor.
4.1 Rationale and Sensing Mechanism
-
Chelation Site: The N-N atoms of the pyrazole ring and the adjacent NH₂ group can form a stable coordination complex with transition metal ions like Cu²⁺, Fe³⁺, or Hg²⁺.
-
Fluorescence Modulation:
-
Photoinduced Electron Transfer (PET): The lone pair on the amine nitrogen can quench the fluorescence of the fluorophore through PET. Upon metal binding, this lone pair is engaged in coordination, inhibiting PET and causing a "turn-on" fluorescence response (Chelation-Enhanced Fluorescence, CHEF).[11]
-
Heavy Atom Quenching: Paramagnetic ions like Cu²⁺ or Fe³⁺ can quench fluorescence upon binding, leading to a "turn-off" response.
-
4.2 Protocol: Evaluating Chemosensing Properties
Objective: To screen this compound for selectivity and sensitivity towards various metal ions.
Materials:
-
Stock solution of the pyrazole compound (1.0 mM in Acetonitrile).
-
Stock solutions of various metal perchlorate salts (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺, Co²⁺, Hg²⁺, Cd²⁺, Pb²⁺, Mg²⁺, Ca²⁺) (10 mM in deionized water).
-
Spectroscopic grade acetonitrile and HEPES buffer.
-
Fluorometer and UV-Vis Spectrophotometer.
Workflow:
Sources
- 1. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. ossila.com [ossila.com]
- 9. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent chemosensors: the past, present and future - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00240H [pubs.rsc.org]
Application Note & Protocols: Formulation Strategies for 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine for In Vivo Preclinical Studies
Introduction
The successful in vivo evaluation of novel chemical entities is fundamentally reliant on achieving adequate systemic exposure in preclinical animal models. A significant challenge in early drug discovery is the formulation of poorly water-soluble compounds, a category into which a large percentage of new chemical entities fall.[1][2] 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic amine whose structural features—specifically the chlorophenyl group—suggest lipophilicity and consequently, poor aqueous solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for in vivo studies. The protocols outlined herein are designed to be logical, scientifically robust, and adaptable, ensuring the generation of reliable and reproducible pharmacokinetic and pharmacodynamic data.
PART 1: Pre-formulation Assessment
Before embarking on formulation development, a thorough characterization of the compound's physicochemical properties is essential. While extensive data for this compound is not publicly available, we can infer likely properties based on its structure and data from similar molecules.[6]
Predicted Physicochemical Properties:
The presence of a basic amine group on the pyrazole ring suggests that the compound's solubility will be pH-dependent, with increased solubility at lower pH due to salt formation.[7] The chlorophenyl group contributes to the molecule's hydrophobicity, likely resulting in low intrinsic aqueous solubility.
| Property | Predicted Value / Characteristic | Rationale & Implication for Formulation |
| Molecular Formula | C₁₀H₁₀ClN₃ | Confirmed.[6] |
| Molecular Weight | 207.66 g/mol | Confirmed.[6] |
| Appearance | Likely a solid at room temperature. | Based on similar pyrazole structures. Standard handling procedures for solid powders should be followed.[8] |
| Aqueous Solubility | Poor at neutral pH. | The hydrophobic chlorophenyl group reduces water solubility. This is a primary challenge to overcome.[1] |
| Predicted LogP | 2.6 | This value suggests the compound is lipophilic, reinforcing the expectation of poor aqueous solubility.[6] |
| pKa (Predicted) | ~4-5 (for the amine) | The pyrazol-5-amine group is a weak base. This provides a key opportunity for solubility enhancement by pH modification to form a soluble salt.[7] |
| Chemical Stability | Data not available. | Assume sensitivity to light and oxidation until proven otherwise. Store in a cool, dry, dark place.[9] Initial formulation work should assess short-term stability. |
PART 2: Formulation Strategy & Vehicle Selection Workflow
The selection of an appropriate formulation is a sequential process. The goal is to use the simplest system possible that achieves the desired concentration and stability. More complex formulations are explored only when simpler ones fail. The choice of vehicle is critical and must be non-toxic and well-tolerated at the intended dose volume.[10][11]
Below is a decision-making workflow for formulating this compound.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gadconsulting.com [gadconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The information herein is synthesized from established principles of pyrazole chemistry and practical laboratory experience.
Overview of the Synthesis
The synthesis of this compound typically proceeds via a cyclocondensation reaction between a β-ketonitrile equivalent derived from 3-chlorophenylacetonitrile and methylhydrazine. This reaction is a cornerstone in the formation of substituted pyrazoles and is widely utilized in the synthesis of pharmaceutical intermediates.[1][2] The general mechanism involves the initial reaction of the hydrazine with a carbonyl group, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Below is a generalized workflow for this synthesis:
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Question 1: Why is the yield of my reaction consistently low?
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. The reaction temperature for similar pyrazole syntheses can range from room temperature to the boiling point of the solvent.[3]
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.
-
Solution: Experiment with a temperature gradient to find the optimal condition. A typical range for such condensations is between 60-120°C, depending on the solvent used.[3]
-
-
Poor Quality of Reagents: The starting materials, particularly the β-ketonitrile intermediate or methylhydrazine, may be impure or degraded.
-
Solution: Ensure the purity of your starting materials. 3-Chlorophenylacetonitrile should be pure, and methylhydrazine should be handled under an inert atmosphere to prevent oxidation.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to a lower yield.
-
Solution: Typically, a slight excess of methylhydrazine (1.1-1.2 equivalents) is used to ensure the complete consumption of the β-ketonitrile.
-
-
Inefficient Purification: Significant product loss may be occurring during the workup and purification steps.
-
Solution: Optimize your purification protocol. If using column chromatography, select an appropriate solvent system to ensure good separation. Recrystallization, if feasible, can also be a highly effective method for purification and yield improvement.
-
Question 2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
Possible Side Reactions and Mitigation Strategies:
-
Formation of Regioisomers: The use of methylhydrazine, an unsymmetrical hydrazine, can potentially lead to the formation of two regioisomers: this compound and 5-(3-Chlorophenyl)-1-methyl-1H-pyrazol-3-amine.
-
Solution: The regioselectivity of the cyclization is often influenced by the reaction conditions and the nature of the substituents. Generally, the reaction of a β-ketonitrile with a substituted hydrazine favors the formation of the isomer where the more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl. In the case of methylhydrazine, the methylated nitrogen is less nucleophilic. However, controlling the pH of the reaction mixture can sometimes influence the regioselectivity. Acidic conditions may favor one isomer over the other. Careful analysis of the product mixture by NMR is crucial to determine the isomeric ratio.
-
-
Hydrolysis of the Nitrile Group: If the β-ketonitrile intermediate is not handled carefully, the nitrile group can be hydrolyzed to a carboxylic acid or amide, especially in the presence of strong acids or bases at elevated temperatures.
-
Solution: Perform the reaction under anhydrous conditions and use a non-aqueous workup if possible. If an aqueous workup is necessary, keep the temperature low and minimize the exposure time to acidic or basic conditions.
-
-
Self-condensation of the β-Ketonitrile: The β-ketonitrile intermediate can undergo self-condensation, leading to polymeric byproducts.
-
Solution: Add the methylhydrazine to the reaction mixture at a controlled rate to ensure it reacts with the β-ketonitrile as it is formed or becomes available. Maintaining a lower reaction temperature can also help to minimize this side reaction.
-
Caption: Troubleshooting workflow for addressing low reaction yield.
Question 3: The reaction seems to stall and does not go to completion. What could be the issue?
Possible Causes and Solutions:
-
Deactivation of Catalyst/Base: If a base is used to generate the β-ketonitrile in situ, it may be neutralized or consumed by side reactions.
-
Solution: Ensure that the reaction is carried out under anhydrous conditions to prevent the quenching of the base by water. Using a slight excess of the base might also be beneficial.
-
-
Precipitation of Reactants or Intermediates: A reactant or an intermediate might be precipitating out of the solution, thus hindering the reaction.
-
Solution: Choose a solvent in which all reactants and intermediates are sufficiently soluble at the reaction temperature. A solvent mixture could also be explored. Common solvents for such reactions include ethanol, isopropanol, or toluene.[3]
-
-
Inhibition by Byproducts: A byproduct formed during the reaction might be inhibiting the reaction.
-
Solution: This can be a complex issue to diagnose. Analyzing the reaction mixture at the point of stalling using techniques like NMR or LC-MS might help in identifying the inhibitory species.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for this synthesis? A1: The choice of solvent can significantly impact the reaction. Alcohols like ethanol or isopropanol are commonly used as they are good solvents for both the reactants and facilitate the reaction.[3] Toluene can also be a good choice, especially if azeotropic removal of water is desired to drive the reaction to completion.
Q2: Is a catalyst necessary for this reaction? A2: The cyclocondensation of a β-ketonitrile with a hydrazine is often catalyzed by either an acid or a base. A small amount of a weak acid like acetic acid can protonate the carbonyl group, making it more electrophilic. Conversely, a base can deprotonate the hydrazine, increasing its nucleophilicity. The optimal catalytic condition should be determined experimentally.
Q3: How can I confirm the structure of my final product and check for isomeric impurities? A3: A combination of analytical techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can help in distinguishing between the two possible regioisomers. The chemical shifts of the pyrazole ring protons and carbons will be different for each isomer.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and can often separate the regioisomers, allowing for their quantification.
Q4: What are the safety precautions I should take when working with methylhydrazine? A4: Methylhydrazine is a toxic and potentially carcinogenic substance. It is also flammable. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Experimental Protocol Example
This is a generalized protocol and should be optimized for your specific laboratory conditions.
-
Formation of the β-Ketonitrile Intermediate: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol. To this solution, add a mixture of 3-chlorophenylacetonitrile (1.0 eq.) and ethyl acetate (1.2 eq.) dropwise at room temperature. After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cyclocondensation: Cool the reaction mixture to room temperature and add methylhydrazine (1.1 eq.) dropwise. After the addition, heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 60 - 120 °C | To ensure a reasonable reaction rate without causing degradation.[3] |
| Solvent | Ethanol, Isopropanol, Toluene | Good solubility of reactants and facilitates the reaction.[3] |
| Catalyst | Acetic Acid (catalytic) | Can enhance the rate of condensation. |
| Reactant Ratio | Methylhydrazine (1.1-1.2 eq.) | To drive the reaction to completion. |
References
Sources
troubleshooting Knorr pyrazole synthesis side reactions
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for troubleshooting common side reactions and optimizing experimental outcomes. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the Knorr pyrazole synthesis.
Issue 1: Poor Regioselectivity & Formation of Isomeric Products
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two pyrazole regioisomers. How can I control the outcome and separate the products?
A: This is the most prevalent issue in Knorr synthesis. The formation of regioisomers occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound. [1][2][3] The ratio of these isomers is dictated by a delicate balance of steric hindrance, electronic effects, and reaction conditions.
Root Cause Analysis:
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will react faster. Electron-withdrawing groups (e.g., -CF₃) enhance the electrophilicity of the adjacent carbonyl.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a specific carbonyl group, favoring attack at the less sterically crowded site.[4]
-
Reaction pH: The pH of the reaction medium is critical. Acid catalysis activates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack.[5][6] The specific pH can influence which carbonyl is preferentially protonated or the stability of the resulting hydrazone intermediate.[5] For instance, weakly acidic conditions (e.g., using acetic acid) are often employed to facilitate the reaction.[7]
-
Solvent Choice: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl (keto vs. enol forms) and solvate intermediates differently, thereby affecting the reaction pathway.
Troubleshooting Strategies:
-
pH Control: Carefully buffer the reaction. An acidic medium (pH ~2-4) often favors the formation of the acyl pyrazole intermediate, which can lead to a specific regioisomer.[8] Conversely, neutral or basic conditions might alter the selectivity.
-
Solvent Optimization: Standard solvents like ethanol can lead to isomer mixtures.[9] Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically improve regioselectivity in certain systems, likely through unique solvation effects and hydrogen bonding.[9][10]
-
Temperature Modulation: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, although this may require longer reaction times.
The following table summarizes the influence of key parameters on product regioselectivity:
| Parameter | Condition | Rationale & Expected Outcome |
| pH | Acidic (e.g., Acetic Acid) | Acid catalysis is generally required to protonate a carbonyl, activating it for attack.[2][5] The specific isomer formed depends on which carbonyl is more readily activated and attacked under these conditions. |
| Solvent | Ethanol (Protic) | Standard solvent, often gives mixtures of regioisomers.[9] |
| TFE/HFIP (Fluorinated) | Can significantly increase regioselectivity towards a single isomer.[9] Believed to stabilize intermediates selectively. | |
| Temperature | Lower Temperature | May favor the thermodynamically controlled product or the pathway with the lowest activation barrier, potentially increasing the isomer ratio. |
| Substituents | EWG on Dicarbonyl | Increases electrophilicity of the adjacent carbonyl, making it the preferred site of initial attack. |
| Bulky Group on Hydrazine | May direct the attack to the less sterically hindered carbonyl of the dicarbonyl compound.[4] |
Separation of Regioisomers:
If a mixture is unavoidable, separation is the next step. Due to their similar polarities, this can be challenging.[11][12]
-
Column Chromatography: This is the most effective method.[11]
-
Stationary Phase: Standard silica gel is the first choice.[12]
-
Mobile Phase: A gradient of ethyl acetate in hexane or petroleum ether is a common starting point.[12] Careful optimization by testing various solvent systems with Thin Layer Chromatography (TLC) is crucial to find a system that provides baseline separation.[13]
-
-
Recrystallization: This may work if one isomer is significantly more abundant or has markedly different solubility, but it is often ineffective for near 1:1 mixtures.
Issue 2: Low Reaction Yield
Q: The yield of my Knorr synthesis is consistently low, even after extended reaction times. What are the common causes and how can I improve it?
A: Low yields can stem from several factors, including incomplete conversion, degradation of starting materials, or competing side reactions. [7]
Root Cause Analysis & Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, temperature, or inadequate catalysis.
-
Solution: Monitor the reaction closely using TLC or LC-MS to confirm the consumption of starting materials. If the reaction has stalled, consider increasing the temperature (e.g., to reflux) or extending the reaction time.[7] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[7]
-
-
Purity of Starting Materials:
-
Cause: Impurities in the 1,3-dicarbonyl compound or hydrazine can inhibit the reaction or lead to undesired byproducts.[4] Hydrazine derivatives, in particular, can degrade over time.
-
Solution: Ensure the purity of your starting materials. Use freshly opened or purified reagents. The stability of the 1,3-dicarbonyl should also be considered, as some can be unstable.[14]
-
-
Suboptimal Catalyst:
-
Cause: The type and amount of acid catalyst can be critical.
-
Solution: While acetic acid is common, a stronger mineral acid (e.g., a catalytic amount of HCl) might be necessary for less reactive substrates.[15] However, be aware that strongly acidic conditions (pH < 3) can sometimes favor furan formation in related syntheses.[16]
-
-
Reaction Work-up:
-
Cause: The desired product might be partially soluble in the aqueous phase during work-up, or it may precipitate incompletely.
-
Solution: After quenching the reaction, ensure you extract the aqueous layer multiple times with an appropriate organic solvent. If the product precipitates, ensure the solution is sufficiently cooled and allowed adequate time for complete crystallization.
-
Issue 3: Formation of Pyrazolinone or Other Byproducts
Q: My reaction produces a significant amount of a high-melting, poorly soluble byproduct, and the reaction mixture turns a dark yellow or red color. What is happening?
A: This often points to the formation of a pyrazolone tautomer or oxidative side reactions involving the hydrazine starting material.
Root Cause Analysis & Solutions:
-
Pyrazolone Formation:
-
Cause: When a β-ketoester (e.g., ethyl acetoacetate) is used instead of a β-diketone, the reaction can yield a pyrazolone, which exists in keto-enol tautomeric forms.[17] These compounds can have very different physical properties (like lower solubility) compared to the fully aromatic pyrazole. The regioselectivity is typically governed by the higher reactivity of the ketone over the ester carbonyl.[18]
-
Solution: Confirm the structure of your product using NMR and other spectroscopic methods. If a pyrazolone is indeed forming, this is the expected outcome for a β-ketoester. If you desire the fully substituted pyrazole, you must start with a 1,3-diketone.
-
-
Oxidative Side Reactions:
-
Cause: Phenylhydrazine and other hydrazine derivatives can be sensitive to air and can undergo oxidation, leading to colored impurities and byproducts.[14] This can be exacerbated by prolonged reaction times at high temperatures.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[14] Use purified hydrazine and consider adding it to the reaction mixture at a lower temperature before heating.
-
Troubleshooting Workflow
The following diagram provides a systematic approach to diagnosing and solving common issues in the Knorr pyrazole synthesis.
Caption: A decision tree for troubleshooting common issues in the Knorr pyrazole synthesis.
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Knorr Synthesis Using a Fluorinated Solvent
This protocol is adapted from methodologies that demonstrate improved regioselectivity.[10]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Standard work-up reagents (Ethyl acetate, water, brine, anhydrous Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (approx. 0.1-0.2 M concentration).
-
At room temperature, add the substituted hydrazine (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux. Monitor the progress by TLC until the limiting starting material is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and assess isomeric purity. NOESY experiments can be invaluable for definitively assigning the regiochemistry.[11]
Protocol 2: Separation of Pyrazole Regioisomers by Flash Column Chromatography
This is a general guide for separating a mixture of pyrazole isomers.[10][12]
Procedure:
-
TLC Optimization: First, find an optimal solvent system using TLC. Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system should show a clear separation (ΔRf > 0.15) between the two isomer spots.
-
Column Packing: Prepare a silica gel column, packing it as a slurry using the initial, low-polarity mobile phase identified in step 1.
-
Sample Loading: Use the "dry loading" method for best results.[12] Dissolve the crude isomer mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity by slowly increasing the proportion of the polar solvent (e.g., from 5% ethyl acetate in hexane to 10%, 15%, etc.).
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify which fractions contain the pure, separated isomers.
-
Combine & Concentrate: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the separated products.
References
- Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. (Source available via UAB Barcelona)
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem Technical Support Center.
- Powers, D. G., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie.
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support Center.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- BenchChem. (2025). Troubleshooting low conversion rates in pyrazole synthesis. BenchChem Technical Support Center.
- BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem Technical Support Center.
- Giradkar, V. Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- Alonso, F., et al. (2015). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 80(15), 7534–7542.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
- Name-Reaction.com. Knorr pyrazole synthesis.
- Chan, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46.
- Reddit r/OrganicChemistry. (2024).
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- ResearchGate. (2018).
- ResearchG
- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- BenchChem. (2025). Strategies to avoid unwanted isomer formation in pyrazole synthesis. BenchChem Technical Support Center.
- Knorr Pyrazole Synthesis. (n.d.).
- YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- Wikipedia. Knorr pyrrole synthesis.
- YouTube. (2021).
- MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(5), 1369.
- Organic Chemistry Portal. Pyrazole synthesis.
- ResearchGate. (2025).
- Reddit r/Chempros. (2024). Knorr Pyrazole Synthesis advice.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
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- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 16. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. rsc.org [rsc.org]
Technical Support Center: Purification of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
Welcome to the technical support center for the purification of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Achieving high purity of this compound is critical for the reliability and reproducibility of subsequent experimental results. However, its purification can present several challenges, including the removal of starting materials, regioisomers, and other byproducts from the synthesis. The basic nature of the amine group can also lead to issues such as tailing on silica gel chromatography. This guide will address these challenges with practical, field-proven solutions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃ | [2] |
| Molecular Weight | 207.66 g/mol | [2] |
| Appearance | White to off-white solid | General knowledge |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing this compound?
A1: Common impurities often include unreacted starting materials such as (3-chlorophenyl)hydrazine and 3-oxobutyronitrile, as well as potential regioisomers formed during the pyrazole ring synthesis. Depending on the reaction conditions, side-products from condensation reactions or degradation of starting materials may also be present.
Q2: My compound is showing significant tailing during silica gel column chromatography. What can I do to improve the peak shape?
A2: The basicity of the pyrazol-5-amine moiety often leads to strong interactions with the acidic silanol groups on the silica gel surface, causing tailing. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites and improve the peak shape.
Q3: I'm having trouble finding a single solvent for recrystallization. What should I do?
A3: If a single solvent is not effective, a two-solvent system is a good alternative. The ideal solvent pair consists of one solvent in which the compound is soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "bad" solvent until you observe persistent turbidity. Allow the solution to cool slowly to promote the formation of pure crystals. Common solvent systems for pyrazole derivatives include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
Q4: How can I quickly assess the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most efficient method for monitoring the progress of your column chromatography. Use the same eluent system for TLC as for your column. Spot the crude mixture, the fractions, and a co-spot (crude mixture and fraction in the same lane) to track the separation of your desired compound from impurities. Visualization under a UV lamp is typically effective for aromatic compounds like this pyrazole derivative.
Purification Strategy Decision Workflow
Choosing the right purification technique is crucial for success. The following diagram outlines a decision-making workflow to guide you in selecting the most appropriate method based on the impurity profile and the desired scale of your purification.
Sources
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis Scale-Up
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up pyrazole synthesis from the lab bench to pilot plant and beyond. Pyrazole derivatives are crucial scaffolds in the pharmaceutical and agrochemical industries, making their efficient, controlled, and scalable synthesis a paramount objective.[1][2]
This document provides in-depth, experience-driven answers to common challenges encountered during scale-up, focusing on causality to empower you to make informed decisions in your process development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the initial phases of scaling up pyrazole synthesis.
Q1: What are the most common and scalable methods for pyrazole synthesis?
The most robust and widely used method for synthesizing the pyrazole core is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[3][4][5] This method is highly versatile and has been the foundation for industrial-scale production of numerous active pharmaceutical ingredients.
Variations of this core reaction include:
-
Reaction with β-ketoesters: This variation produces pyrazolone products, which exist in tautomeric forms.[6]
-
Reaction with α,β-unsaturated ketones and aldehydes: These precursors can also undergo cyclocondensation with hydrazines to yield pyrazoles.[1][4]
-
Multicomponent Reactions (MCRs): Modern approaches often utilize one-pot, multicomponent strategies to generate the 1,3-dicarbonyl precursor in situ before cyclization, improving process efficiency.[7]
Q2: We are planning to scale up a Knorr synthesis. What are the critical process parameters we need to monitor and control?
Transitioning from gram-scale to kilogram-scale introduces significant changes in physical parameters that can dramatically affect reaction outcomes.[8][9] Key parameters to control are:
-
Temperature Control & Heat Transfer: The condensation reaction is often exothermic.[10] What is easily managed in a round-bottom flask can become a serious safety hazard (thermal runaway) in a large reactor. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[9] A robust reactor cooling system and controlled reagent addition rates are critical.
-
Mixing and Mass Transfer: Inadequate agitation in large vessels can lead to localized concentration gradients ("hot spots") and temperature differentials, promoting byproduct formation and reducing yield.[8] The type of impeller, agitation speed, and baffle design are crucial for maintaining a homogeneous reaction mixture.
-
Stoichiometry and Reagent Addition Rate: Precise control over stoichiometry is essential. On a large scale, reagents should be added at a controlled rate to manage the exotherm and minimize side reactions.[10]
-
Solvent Selection: A solvent that is effective at lab scale may be unsuitable for scale-up due to safety (low flash point), environmental concerns, or cost. The solvent also plays a critical role in temperature control and can influence regioselectivity.[11]
Q3: How can we control the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl?
This is one of the most common challenges in pyrazole synthesis.[12][13][14] The reaction of a substituted hydrazine with an unsymmetrical dicarbonyl can lead to two different pyrazole regioisomers, which are often difficult to separate.[13]
Control strategies include:
-
Exploiting Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine can be directed by the steric bulk or electronic nature of the substituents on the dicarbonyl.
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction pathway and resulting isomeric ratio. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been shown to dramatically increase regioselectivity in certain cases compared to standard solvents like ethanol.[12][13]
-
Catalyst Selection: Acid or base catalysis can alter the reaction mechanism and favor the formation of one isomer over the other.[3][15] Some modern methods use specific catalysts to achieve high regioselectivity.[16]
-
Temperature: Reaction temperature can also be a controlling factor, and a systematic study is often required to find the optimal conditions.[17]
Section 2: In-Depth Troubleshooting Guide
This section provides detailed troubleshooting advice for specific issues encountered during scale-up experiments, structured in a problem-cause-solution format.
Problem: Low Yield or Stalled Reaction at Pilot Scale
You successfully achieved an 85% yield in the lab, but at the 10 kg scale, the yield has dropped to 50% and the reaction seems to stall before completion.
Potential Cause A: Inadequate Mixing and Heat Transfer
Causality: As reactor size increases, achieving homogeneous mixing becomes more challenging.[8] Poor mixing can leave pockets of unreacted starting material or create localized areas where the temperature is too low for the reaction to proceed efficiently. Conversely, localized "hot spots" can lead to thermal degradation of reactants or products.[8]
Troubleshooting Protocol:
-
Review Reactor Specifications: Confirm that the reactor's overhead stirrer, impeller design (e.g., pitched-blade turbine, anchor), and baffling are appropriate for the viscosity and density of your reaction mixture.
-
Characterize the Exotherm: Perform a small-scale reaction calorimetry study to understand the heat of reaction. This data is crucial for engineering the correct cooling capacity and addition rates for the large-scale batch.
-
Optimize Reagent Addition: Instead of adding all reagents at once, implement a controlled, subsurface addition of the limiting reagent at a rate that allows the cooling system to maintain the target temperature.
-
Monitor with Process Analytical Technology (PAT): If available, use in-situ probes (e.g., ReactIR, Raman) to monitor the concentration of key species in real-time. This can confirm if the reaction is truly stalled or just proceeding very slowly due to mass transfer limitations.
Potential Cause B: Catalyst Deactivation or Inhibition
Causality: If the reaction is acid-catalyzed (as is common in Knorr synthesis), the catalyst can be neutralized or inhibited by impurities present in lower-grade, large-scale starting materials or solvents.[3][18] Water content, in particular, can be a critical factor.
Troubleshooting Protocol:
-
Validate Raw Material Quality: Titrate the acid catalyst to confirm its concentration. Analyze the starting materials and solvent for water content (e.g., via Karl Fischer titration) and other potential impurities.
-
Increase Catalyst Loading: Perform a small-scale experiment with a slightly higher catalyst loading (e.g., increase from 1 mol% to 2-3 mol%) to see if the reaction rate and final conversion improve.
-
Consider Catalyst Choice: While mineral acids are common, organic acids or Lewis acids might offer better performance and stability under your specific scale-up conditions.
Problem: Poor Regioselectivity and Difficult Isomer Separation
Your product is a mixture of two regioisomers in a 60:40 ratio. At the lab scale, you could separate them with column chromatography, but this is not a viable option for multi-kilogram production.
Potential Cause A: Unfavorable Solvent System
Causality: The solvent environment dictates the stability of the reaction intermediates and transition states. The classic use of ethanol often leads to poor regioselectivity.[13] Solvents capable of specific hydrogen bonding interactions can preferentially stabilize the pathway leading to the desired isomer.
Troubleshooting Protocol: Solvent Screening for Regioselectivity
-
Objective: To identify a solvent system that maximizes the formation of the desired regioisomer.
-
Procedure:
-
Set up a parallel array of small-scale reactions (e.g., 100 mg).
-
Use identical stoichiometry, temperature, and reaction time for all experiments.
-
Screen a panel of solvents with varying properties (see table below). Include protic, aprotic, polar, and non-polar options. Pay special attention to fluorinated alcohols, which have proven effective.[12]
-
After the reaction is complete, quench all reactions identically.
-
Analyze the crude isomeric ratio of each reaction by a suitable method (e.g., ¹H NMR, HPLC, GC).
-
-
Data Analysis: Tabulate the results to identify the solvent that provides the best selectivity.
| Solvent Class | Example Solvents | Rationale |
| Standard Protic | Ethanol, 1-Propanol | Baseline/control condition.[19] |
| Fluorinated Alcohols | 2,2,2-Trifluoroethanol (TFE), HFIP | Known to dramatically improve regioselectivity.[12][13] |
| Aprotic Polar | Acetonitrile, DMF, NMP | Can alter reaction pathway compared to protic solvents.[11] |
| Aprotic Non-Polar | Toluene, Heptane | May favor aggregation or different transition states. |
| Ethereal | Dioxane, THF | Moderate polarity, can chelate cations if present. |
Table 1: Example Solvent Screening Panel for Regioselectivity Optimization
Potential Cause B: Reaction Temperature is Not Optimized
Causality: The activation energies for the two competing pathways leading to the different regioisomers are likely different. Therefore, the reaction temperature can be adjusted to favor the pathway with the lower activation energy, thus enhancing the formation of one isomer.
Troubleshooting Workflow:
Caption: Workflow for optimizing pyrazole synthesis regioselectivity.
Problem: Product Isolation is Difficult (Oiling Out, Poor Crystallization)
During workup and crystallization, the product fails to solidify, instead forming a viscous oil, or it crystallizes with low purity.
Potential Cause: Incorrect Crystallization Solvent or Conditions
Causality: The ideal crystallization solvent (or anti-solvent) must meet several criteria: the product should be highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities should remain soluble at all temperatures. An incorrect choice can lead to "oiling out," where the product separates as a liquid phase instead of forming crystals, trapping impurities.
Protocol: Systematic Crystallization Optimization
-
Objective: To develop a robust, scalable crystallization procedure that yields a pure, easily filterable solid.
-
Solubility Assessment:
-
Take a small, known amount of the crude, oily product.
-
Test its solubility in a range of common crystallization solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane, water, acetonitrile) at room temperature and at reflux.
-
-
Single Solvent Crystallization:
-
For solvents where the product showed high solubility at reflux and low solubility at room temperature, attempt a cooling crystallization.
-
Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath.
-
If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and analyze for purity.
-
-
Anti-Solvent Crystallization:
-
This is often the most effective method for products that tend to oil out.
-
Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble).
-
Slowly add a miscible "anti-solvent" (in which the product is insoluble) until the solution becomes persistently turbid (cloudy).
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This controlled approach promotes crystal growth over rapid precipitation.
-
-
Data Analysis and Selection:
| Solvent System | Initial Observation | Crystal Quality | Purity (HPLC) | Decision |
| Isopropanol | Oiled out on cooling | N/A | N/A | Poor |
| Ethyl Acetate / Heptane | Crystals formed after anti-solvent addition | Fine needles, easy to filter | 99.5% | Optimal |
| Toluene | Slow crystallization, some oiling | Large, clumpy crystals | 98.0% | Sub-optimal |
Table 2: Example Data from Crystallization Screening
Section 3: Visualizing the Core Reaction Pathway
The Knorr synthesis is the cornerstone of many industrial pyrazole productions. Understanding its mechanism is key to troubleshooting.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). J. Org. Chem.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- synthesis of pyrazoles. (2019). YouTube.
- Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. (2008). PubMed.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (n.d.). Benchchem.
- Regiochemistry control of pyrazoles by solvent used and β-enamino diketones structure: Regioselective synthesis of 4,5-disubstituted N-phenylpyrazoles. (n.d.).
- Cu-catalysed pyrazole synthesis in continuous flow. (n.d.). RSC Publishing.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
- Cu-catalysed pyrazole synthesis in continuous flow. (2016). RSC Publishing.
- Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. (n.d.). Benchchem.
- Troubleshooting common issues in pyrazole synthesis. (n.d.). Benchchem.
- Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026). Organic Letters.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI.
- Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. (2025).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- (PDF) Cu-Catalysed Pyrazole Synthesis in Continuous Flow. (n.d.).
- Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
- Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
- Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. (n.d.).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselectivity of pyrazole bromin
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal.
- Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024). AZoM.
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.).
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02247A [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. name-reaction.com [name-reaction.com]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Gemini Senior Application Scientist Team Subject: A Troubleshooting Guide to Overcoming Regioselectivity Challenges in Pyrazole Synthesis
Introduction: The Persistent Challenge of Pyrazole Regioisomers
The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a fundamental and widely used method for constructing this critical heterocycle.[1][2] However, when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, chemists often face a significant hurdle: the formation of a mixture of two regioisomers, which can be notoriously difficult to separate.[3][4][5]
This guide provides a comprehensive, question-and-answer-based troubleshooting resource. It is designed to move beyond simple protocols and explain the underlying mechanistic principles that govern the regiochemical outcome of your reaction. By understanding why a particular result is occurring, you can make more informed decisions to favor the synthesis of your desired regioisomer.
The Core Mechanistic Dilemma: A Tale of Two Carbonyls
The root of the regioselectivity problem lies in the initial step of the condensation. A substituted hydrazine (R²-NH-NH₂) has two non-equivalent nitrogen atoms, but the terminal -NH₂ group is typically the more nucleophilic. This -NH₂ group can attack either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound. This choice dictates the final substitution pattern on the pyrazole ring.
The reaction proceeds through one of two competing pathways, each leading to a different regioisomer. The outcome is a delicate balance of steric hindrance, electronics, and reaction conditions.[6][7][8]
Caption: The Mechanistic Crossroads of Pyrazole Synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered by researchers during pyrazole synthesis.
Q1: My reaction produced a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
A 1:1 mixture indicates that the two carbonyl groups of your 1,3-dicarbonyl substrate have very similar reactivity under your current conditions. To favor one isomer, you must create a greater differentiation between the two reaction pathways.
Expert Analysis & Solutions:
-
Exploit Electronic Differences: If one of your R groups (R¹ or R³) is strongly electron-withdrawing (e.g., -CF₃, -CO₂Et), the adjacent carbonyl carbon becomes significantly more electrophilic. The initial nucleophilic attack from the hydrazine will preferentially occur at this more activated site.[4] If you have the flexibility to modify your starting materials, enhancing this electronic difference is a powerful strategy.
-
Leverage Steric Hindrance: A bulky substituent near one carbonyl group will sterically shield it, directing the hydrazine's attack to the less hindered carbonyl.[6]
-
Change the Solvent: This is often the most impactful and easily implemented solution. Standard solvents like ethanol can participate in the reaction, leading to complex equilibria and low selectivity.[9] Switching to a non-nucleophilic, hydrogen-bond-donating solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[9] These solvents activate the carbonyl groups towards nucleophilic attack without competing with the hydrazine, often leading to a single, dominant regioisomer.[9]
-
Modify the Reaction pH: The pH of the reaction medium is a critical, often overlooked parameter.[6]
-
Acidic Conditions (e.g., catalytic HCl, H₂SO₄, p-TsOH): Acid catalysis protonates a carbonyl oxygen, rendering the carbon more electrophilic. This can enhance the inherent electronic differences between the two carbonyls, favoring attack at the more electron-deficient center.[10]
-
Neutral/Basic Conditions: In neutral or basic media, the reaction relies on the intrinsic nucleophilicity of the hydrazine and electrophilicity of the carbonyls. If these are not well-differentiated, poor selectivity is common.
-
Q2: I'm using a 1,3-diketone with a -CF₃ group, but I'm still getting the "wrong" isomer as the major product. Why is this happening?
This is a common scenario. While the -CF₃ group makes the adjacent carbonyl highly electrophilic, the reaction mechanism is not always straightforward. In some cases, particularly in standard solvents like ethanol, a thermodynamically favored but undesired intermediate can form.
Expert Analysis & Solutions:
-
The Solvent Effect is Key: Studies have shown that while reactions in ethanol can yield the undesired 5-fluoroalkyl pyrazole, switching to TFE or HFIP dramatically shifts the selectivity towards the desired 3-fluoroalkyl isomer.[9] The proposed mechanism suggests that fluorinated alcohols enhance the electrophilicity of the CF₃-adjacent carbonyl and facilitate the key dehydration steps in a way that favors the desired pathway.[9]
-
Re-evaluate the Hydrazine: The substituent on the hydrazine also plays a role. While both methylhydrazine and phenylhydrazine can give the same major regioisomer in fluorinated solvents, their intrinsic nucleophilicity differs, which can affect reaction rates and outcomes in less-directing solvents.[9]
Q3: My regioisomers are inseparable by standard column chromatography. What are my options?
Separating pyrazole regioisomers is a frequent and frustrating challenge due to their often similar polarities.[3][11]
Expert Analysis & Solutions:
-
Chromatography Optimization:
-
Mobile Phase Tuning: Before giving up on silica gel chromatography, conduct a thorough screen of mobile phase systems using TLC. Test different solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol) and consider adding a small amount of a modifier like triethylamine or acetic acid to alter the interactions with the silica surface.[11][12]
-
Dry Loading: Always use a dry loading technique for your sample. Dissolving the crude mixture in a strong solvent and loading it directly onto the column can cause band broadening and ruin separation. Instead, adsorb your mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder.[11]
-
-
Recrystallization: If your major isomer is a solid and present in a high ratio (e.g., >80:20), recrystallization can be an effective method for purification. Experiment with various solvent systems.
-
Derivatization: If all else fails, consider a temporary derivatization strategy. React the mixture with a reagent that selectively modifies one isomer (perhaps due to steric differences), allowing for easy separation of the derivatized product. The protecting group can then be removed in a subsequent step.
-
Preparative HPLC: For high-value materials where purity is paramount, High-Performance Liquid Chromatography (HPLC), either in normal or reverse-phase mode, can provide the resolution needed to separate very similar isomers.[11]
Troubleshooting Workflow
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Compounds for Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazole-containing compounds in their biological assays. The unique physicochemical properties of the pyrazole ring, while beneficial for pharmacological activity, can often lead to poor aqueous solubility, creating hurdles in obtaining reliable and reproducible experimental data.[1][2][3] This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Understanding the Challenge: Why Do Pyrazole Compounds Have Poor Solubility?
The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1][4] Its planar and often aromatic nature can contribute to strong crystal lattice energy, making it difficult for solvent molecules to break apart the crystal structure and dissolve the compound.[5] Furthermore, the lipophilicity of many pyrazole derivatives, a desirable trait for cell permeability, can paradoxically lead to low solubility in the aqueous environments of most biological assays.[1][5]
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section is structured to guide you through a logical progression of troubleshooting steps, from simple adjustments to more advanced formulation strategies.
Initial Assessment and Basic Troubleshooting
Question: My pyrazole compound is precipitating in my aqueous assay buffer. What are the first things I should check?
Answer: Before exploring complex solubilization methods, it's crucial to rule out common procedural issues.
-
Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved.[6] Sometimes, compounds can precipitate out of DMSO upon storage, especially if the solution has absorbed moisture.[6][7]
-
Action: Gently warm the stock solution at 37°C and vortex to ensure complete dissolution before use.[7]
-
-
Dilution Protocol: Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause the compound to "crash out" due to the sudden change in solvent polarity.[7]
-
Action: Employ a stepwise dilution method. First, create an intermediate dilution in a small volume of your assay buffer, then add this to the final volume. Always add the compound solution to the buffer, not the other way around, while vortexing.[7]
-
-
Temperature Effects: Temperature shifts can cause components in your media or buffer to precipitate, which can be mistaken for compound precipitation.[8]
-
Action: Pre-warm your aqueous media to the experimental temperature (e.g., 37°C) before adding the compound.[7]
-
Question: I've optimized my dilution protocol, but my compound still precipitates. What's the next logical step?
Answer: The next step is to explore simple modifications to your assay buffer that can enhance solubility without significantly altering the biological system.
-
pH Adjustment: If your pyrazole compound has ionizable functional groups (e.g., acidic or basic moieties), its solubility will be pH-dependent.[9][10]
-
Action: Determine the pKa of your compound. For acidic compounds, increasing the pH of the buffer can enhance solubility. For basic compounds, decreasing the pH can have the same effect. However, ensure the adjusted pH is compatible with your biological assay.
-
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly improve the solubility of hydrophobic compounds.
-
Action: Prepare your final compound dilution in an assay buffer containing a low concentration of a co-solvent. Common choices include:
-
Caution: Always perform a vehicle control experiment to ensure the co-solvent concentration does not affect your assay's outcome.
-
Table 1: Recommended Starting Concentrations for Common Co-solvents
| Co-solvent | Starting Concentration in Final Assay Volume | Maximum Recommended Concentration (Assay Dependent) |
| Ethanol | 0.1 - 0.5% | 1 - 2% |
| Propylene Glycol | 0.1 - 0.5% | 1 - 5% |
| PEG 300/400 | 0.5 - 1% | 5 - 10% |
Question: My assay is sensitive to organic solvents. Are there other options to improve solubility in the buffer?
Answer: Yes, several excipients can be used to enhance solubility without the use of organic co-solvents.
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Action: Incorporate a low concentration of a biocompatible surfactant into your assay buffer.
-
Tween® 80 (Polysorbate 80)
-
Poloxamer 407
-
-
Starting Concentration: Begin with 0.01-0.1% in the final assay volume.[7] As with co-solvents, a vehicle control is essential.
-
-
Serum: If your experiment involves cell culture, the presence of serum can aid in solubilizing hydrophobic compounds due to the proteins and lipids it contains.[7]
-
Action: If your protocol allows, ensure your cell culture medium contains an appropriate concentration of serum.[7]
-
Advanced Solubilization Strategies
Question: I've tried basic troubleshooting and buffer modifications with limited success. What are the more advanced formulation approaches I can consider?
Answer: When simple methods are insufficient, more sophisticated formulation strategies may be necessary. These techniques aim to alter the physicochemical state of the compound to improve its interaction with aqueous media.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[13][15][16][17]
-
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Experimental Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess amount of your pyrazole compound to each solution.
-
Shake the solutions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the solutions to remove undissolved compound.
-
Analyze the concentration of the dissolved pyrazole compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the optimal cyclodextrin and its effective concentration.[14]
-
-
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[18][19][20][21] According to the Noyes-Whitney equation, reducing particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate.[5]
-
Methods for Preparing Nanosuspensions:
-
Considerations: Nanosuspension preparation requires specialized equipment and expertise. It is often employed in later stages of drug development.
-
-
Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is converted into an amorphous (non-crystalline) state and dispersed within a polymer matrix.[5] The amorphous form has higher free energy and is more soluble than the crystalline form.
-
Preparation Techniques:
-
Spray Drying: A solution of the drug and polymer is rapidly dried by spraying it into a hot gas stream.
-
Hot-Melt Extrusion: The drug and polymer are mixed and heated until they melt, then extruded and cooled.
-
-
Considerations: Similar to nanosuspensions, ASDs are a more advanced formulation strategy typically used in preclinical and clinical development.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing the poor solubility of pyrazole compounds.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kinampark.com [kinampark.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. ijpbs.com [ijpbs.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. ijpsr.com [ijpsr.com]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Impurities in Substituted Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed to provide in-depth technical guidance and troubleshooting strategies to researchers, scientists, and drug development professionals. Our goal is to help you minimize impurities in the synthesis of substituted pyrazoles, a critical aspect of developing high-quality active pharmaceutical ingredients and other fine chemicals.
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: My Knorr-type pyrazole synthesis is yielding a significant amount of a regioisomeric impurity. What are the key factors influencing regioselectivity and how can I control them?
A1: This is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds. The formation of two possible regioisomers is a direct consequence of the two electrophilic carbonyl carbons available for the initial nucleophilic attack by the substituted hydrazine.
The primary factors governing regioselectivity are:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine will favor the formation of the less sterically hindered pyrazole isomer.[1] The initial condensation is often directed to the less sterically encumbered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound can make one carbonyl carbon more electrophilic than the other, thus directing the initial attack of the hydrazine.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the ratio of the resulting regioisomers.[1]
Troubleshooting Protocol to Enhance Regioselectivity:
-
Solvent Screening: The polarity of the solvent can influence the reaction pathway. It is advisable to screen a range of solvents with varying polarities (e.g., ethanol, acetic acid, toluene, DMF). In some cases, solvent-dependent regiocontrol has been effectively demonstrated.[2]
-
Temperature Optimization: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the thermodynamically more stable product. Conversely, in some systems, higher temperatures might be necessary to overcome the activation energy barrier for the desired pathway.
-
Catalyst Selection: While many Knorr-type syntheses proceed with simple acid catalysis (like acetic acid), exploring different catalysts can be beneficial.[3] For instance, Lewis acids or specific catalysts like silver carbonate have been shown to improve regioselectivity in certain pyrazole syntheses.[1][4]
-
pH Control: The pH of the reaction medium can influence the protonation state of both the hydrazine and the dicarbonyl compound, thereby affecting the rate and selectivity of the initial condensation step. Careful control of pH, for instance by using a buffer system, can be advantageous.
Troubleshooting Guides
Issue 1: Persistent Yellow/Red Discoloration and Multiple Impurity Spots on TLC in a Knorr Pyrazole Synthesis.
This common observation often points to side reactions involving the hydrazine starting material or the 1,3-dicarbonyl compound.[5]
Causality Analysis:
-
Hydrazine Decomposition: Hydrazines, particularly arylhydrazines, can be susceptible to oxidation, leading to colored impurities. This can be exacerbated by heat and the presence of atmospheric oxygen.
-
Self-Condensation of the 1,3-Dicarbonyl: The 1,3-dicarbonyl compound itself might not be entirely stable under the reaction conditions and could undergo self-condensation or other side reactions.[5]
-
Incomplete Reaction or Side Product Formation: The discoloration can also be due to the formation of various intermediates or byproducts that are colored.
Workflow for Minimizing Discoloration and Impurities:
Caption: Troubleshooting workflow for colored impurities.
Step-by-Step Mitigation Protocol:
-
Ensure High-Quality Starting Materials: Use freshly distilled or purified hydrazine and ensure the 1,3-dicarbonyl compound is of high purity.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation of the hydrazine.[5]
-
Controlled Reagent Addition: Add the hydrazine solution dropwise to the solution of the 1,3-dicarbonyl compound, especially if the reaction is exothermic.[6] This helps to maintain better temperature control and can reduce the formation of side products.
-
Temperature Management: Poor temperature control is a common issue, particularly during scale-up, as the reaction is often exothermic.[6] Uncontrolled temperature increases can lead to impurity formation.[6] Use an ice bath to manage the initial exotherm if necessary.
-
Purification Strategy:
-
Silica Gel Plug: Before a full column chromatography, consider passing the crude reaction mixture through a short plug of silica gel, eluting with a non-polar solvent (like toluene or hexanes) to remove highly colored, non-polar impurities. The desired pyrazole can then be eluted with a more polar solvent.[5]
-
Recrystallization: This is often a very effective method for removing minor impurities and obtaining a highly pure, crystalline product. Experiment with different solvent systems to find the optimal conditions.
-
Issue 2: Low Yield of the Desired Pyrazole.
Low yields can be attributed to several factors, from incomplete reactions to competing side reactions.[3]
Root Cause Analysis:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Reaction Conditions: The temperature, reaction time, or catalyst may not be optimal for your specific substrates.
-
Product Precipitation Issues: In some cases, the product may not fully precipitate from the reaction mixture, leading to loss during workup.
Strategies for Yield Improvement:
| Strategy | Rationale | Recommended Action |
| Monitor Reaction Progress | To ensure the reaction has gone to completion. | Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[3] |
| Increase Reaction Temperature | Many condensation reactions require heat to proceed at a reasonable rate. | Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be a powerful tool to increase yields and significantly reduce reaction times.[3][7] |
| Optimize Catalyst | The choice and concentration of the acid or base catalyst are often critical. | For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are commonly used to facilitate imine formation.[3] In some instances, Lewis acids or catalysts like nano-ZnO have been reported to enhance yields.[3] |
| Solvent Selection | The solvent can impact the solubility of reactants and intermediates. | A solvent that may be suitable for a small-scale reaction might not be ideal for larger batches, especially concerning product precipitation.[6] |
Issue 3: Difficulty in Purifying the Final Pyrazole Product.
Even with a successful reaction, purification can be a significant hurdle.
Purification Workflow:
Caption: Common purification techniques for pyrazoles.
Detailed Purification Protocols:
-
Column Chromatography: This is a versatile and widely used technique for separating regioisomers and removing various impurities.[1] A systematic approach to solvent system selection using TLC is highly recommended.
-
Crystallization: If your desired pyrazole is a solid, crystallization can be a highly effective and scalable purification method.[1]
-
Acid Addition Salt Formation: A powerful technique to facilitate crystallization and purification is the formation of an acid addition salt.[1][8][9] By reacting the crude pyrazole with an inorganic (e.g., HCl, H2SO4) or organic acid (e.g., oxalic acid, tartaric acid), a salt is formed which often has different solubility properties and may crystallize more readily.[8][9] The pure pyrazole can then be regenerated by neutralization.
-
-
Distillation: For pyrazoles that are liquids at room temperature and have sufficient thermal stability, distillation under reduced pressure can be an effective purification method.[1]
References
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
- Regiochemistry control of pyrazoles by solvent used and β-enamino diketones structure: Regioselective synthesis of 4,5-disubstituted N-phenylpyrazoles | Request PDF - ResearchGate.
- Technical Support Center: Synthesis of N-Substituted Pyrazoles - Benchchem.
- Pyrazole synthesis - Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC - NIH.
- Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - MDPI.
- β-Diketones in the synthesis of polycyclic systems containing pyrazole fragments - ResearchGate.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- 4 - Organic Syntheses Procedure.
- Knorr Pyrazole Synthesis advice : r/Chempros - Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on Pyrazole Formation
Welcome to the Technical Support Center for pyrazole formation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in pyrazole synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation, grounding our advice in established scientific principles and field-proven insights.
Troubleshooting Guide
This section addresses common problems in pyrazole synthesis where the solvent is often a key factor. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Q1: My pyrazole synthesis is suffering from very low yields. What are the likely solvent-related causes and how can I fix this?
A1: Low yield is a frequent issue that can often be traced back to suboptimal solvent choice. The solvent dictates reactant solubility, the stability of reaction intermediates, and the overall reaction rate. In pyrazole synthesis, particularly the common Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, several solvent-related factors could be at play.
Potential Causes & Solutions:
-
Poor Reactant Solubility: If your starting materials, especially the 1,3-dicarbonyl, are not fully dissolved, the reaction will be slow and incomplete.
-
Reduced Nucleophilicity of Hydrazine: The nucleophilic attack of the hydrazine on the carbonyl carbon is a key step. Polar aprotic solvents (e.g., THF, Dioxane) can sometimes fail to adequately promote this step.
-
Solution: Switching to a polar protic solvent like ethanol or methanol can enhance the nucleophilicity of the hydrazine.[3] These solvents can participate in hydrogen bonding, which helps to stabilize the transition state of the nucleophilic attack. For reactions involving arylhydrazine hydrochlorides, polar aprotic solvents like DMF or N,N-dimethylacetamide (DMAc) in the presence of acid have been shown to give excellent results by accelerating dehydration steps.[4][5][6]
-
-
Formation of Stable Side Products: In some cases, the solvent can favor the formation of unwanted side products, such as stable hydroxylpyrazolidine intermediates or di-addition products, which fail to convert to the final pyrazole.[7][8]
-
Solution: Modifying the reaction conditions can shift the equilibrium away from these byproducts. Increasing the temperature or using a catalytic amount of acid (like glacial acetic acid) in a solvent like ethanol can facilitate the final dehydration step to the aromatic pyrazole.[1]
-
-
Inefficient Reaction Conditions: Traditional heating under reflux can be slow and lead to thermal degradation.
Logical Workflow for Troubleshooting Low Yields
The following diagram outlines a decision-making process for addressing low reaction yields.
Caption: Troubleshooting workflow for low pyrazole synthesis yields.
Q2: I am getting a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity of my pyrazole synthesis using solvents?
A2: Poor regioselectivity is a classic and significant challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. [7][8] The initial nucleophilic attack from the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of regioisomers. While steric and electronic factors of the substrates play a role, the choice of solvent is a powerful and often overlooked tool for controlling this outcome.[7][14]
The Causality Behind Regioselectivity:
The reaction proceeds through a series of intermediates. The solvent influences the stability of the competing transition states for the initial attack and subsequent cyclization/dehydration steps. By stabilizing one pathway over the other, the solvent can effectively "direct" the reaction towards a single regioisomer.
The Solution: Fluorinated Alcohols
Groundbreaking research has shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , as the reaction solvent can dramatically increase regioselectivity compared to traditional solvents like ethanol.[15][16][17]
Why Fluorinated Alcohols Work: These solvents are strong hydrogen bond donors. It is proposed that they stabilize the key enamine intermediate through hydrogen bonding, which in turn directs the subsequent intramolecular cyclization to favor one regioisomer. For example, TFE can catalyze the formation of enaminone intermediates, which then cyclize with high selectivity.[18][19]
Data Summary: Solvent Effect on Regioisomeric Ratio
The table below provides a representative comparison of how solvent choice can impact the ratio of regioisomers formed in a typical reaction between an unsymmetrical 1,3-diketone and methylhydrazine.
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (Isomer A : Isomer B) | Typical Yield | Reference(s) |
| Ethanol | 24.5 | ~1:1 to 3:1 (Often poor selectivity) | Moderate | [15][16] |
| Toluene | 2.4 | Variable, often poor | Variable | [14] |
| TFE | 8.5 | >20:1 (Excellent selectivity) | Good to Excellent | [15][16][18] |
| HFIP | 16.7 | >20:1 (Excellent selectivity) | Good to Excellent | [15][16] |
Experimental Protocol: Regioselective Pyrazole Synthesis in TFE
This protocol describes a general method for improving regioselectivity using 2,2,2-trifluoroethanol (TFE).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in TFE.
-
Reagent Addition: Slowly add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq.) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (TFE boiling point ≈ 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired, single regioisomer.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between using polar protic vs. polar aprotic solvents for pyrazole synthesis?
A1: The choice between a polar protic and a polar aprotic solvent is critical as they interact with the reactants and intermediates in fundamentally different ways.[20]
-
Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[21]
-
Role in Pyrazole Synthesis: They are excellent at solvating both cations and anions. In the Knorr synthesis, they can stabilize the charged intermediates and transition states. Their ability to donate a proton can also facilitate the dehydration steps.[22] Protic solvents are the standard choice for many simple pyrazole syntheses.[2]
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[21][23]
-
Role in Pyrazole Synthesis: They are good at solvating cations but less effective at solvating anions. This can leave the hydrazine nucleophile "freer" and more reactive.[23] As mentioned earlier, specific cases, like the reaction of arylhydrazine hydrochlorides, show improved yields and rates in polar aprotic solvents like DMAc.[4]
-
The following diagram illustrates the mechanistic influence of solvent type on regioselectivity.
Caption: Solvent-mediated control of regioselectivity in pyrazole synthesis.
Q2: Are there green or more efficient alternatives to conventional solvent-based heating?
A2: Yes. The field of organic synthesis is increasingly moving towards more sustainable and efficient methodologies. For pyrazole synthesis, two prominent alternatives stand out:
-
Microwave-Assisted Synthesis: Using microwave irradiation, often under solvent-free conditions, has become a powerful tool.[10][11] Microwave energy couples directly with the polar molecules in the reaction, leading to rapid and uniform heating. This results in:
-
Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[24]
-
Improved Yields: The rapid heating can minimize the formation of side products.[12]
-
Solvent-Free Conditions: Many reactions can be run neat (without any solvent), which simplifies purification and reduces chemical waste, aligning with the principles of green chemistry.[13]
-
-
Ionic Liquids: Ionic liquids can sometimes be used as catalysts and/or reaction media. They are non-volatile, which reduces air pollution, and can often be recycled. Certain ionic liquids have been shown to promote high regioselectivity and yields in pyrazole synthesis.[19]
Q3: How does solvent polarity affect the Knorr pyrazole synthesis reaction rate?
A3: Solvent polarity can have a profound effect on the reaction rate by influencing the stability of the ground state of the reactants versus the transition state. The Knorr synthesis involves several steps, including nucleophilic attack and dehydration, which often involve charge separation in the transition state.[7][25]
-
Stabilization of Transition States: Generally, polar solvents are better at stabilizing charged or highly polar transition states compared to nonpolar solvents. Since the transition states in the Knorr synthesis are more polar than the starting materials, increasing solvent polarity often increases the reaction rate.
-
Protic vs. Aprotic Effects: As discussed in Q1, the specific type of polar solvent matters. A polar protic solvent may accelerate the reaction by stabilizing intermediates through hydrogen bonding. Conversely, a polar aprotic solvent might increase the rate by "freeing" the nucleophile. The optimal choice depends on the specific substrates and is often determined empirically. Computational studies also show that solvent interactions significantly alter the molecule's properties, with dipole moments increasing in more polar solvents, which can impact reactivity.[26]
References
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Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
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Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
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McAfee, M., Pack, J., & Walker, B. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 30(8), 1760. [Link]
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da Silva, A. C. A., da Silva, L. P., de Souza, M. C. B. V., & de Oliveira, R. B. (2014). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society, 25(1), 121-128. [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. [Link]
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Academia.edu. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions. [Link]
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ResearchGate. (n.d.). Regiochemistry control of pyrazoles by solvent used and β-enamino diketones structure: Regioselective synthesis of 4,5-disubstituted N-phenylpyrazoles. [Link]
-
Neuburger, M., & Pfaltz, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]
-
Gomma, A. A., & Ali, M. M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6548. [Link]
-
Neuburger, M., & Pfaltz, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]
-
Smith, A. B., & Jones, C. D. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2241. [Link]
-
Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Li, J., et al. (2013). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 18(10), 12243-12253. [Link]
-
ResearchGate. (n.d.). Influence of the polarity of the solvent leading either to 3-CF3-substitued pyrazoles 9 or 5-CF3-substitued pyrazoles 10. [Link]
-
AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. [Link]
-
Wang, Y., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 24(18), 3290. [Link]
-
Shirsath, W. B. (n.d.). UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures. Research India Publications. [Link]
-
Kiany, M., & Ebrahimi, F. (2018). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 655-659. [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Knochel, P., et al. (2012). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 14(17), 4502-4505. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
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MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
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Organic Chemistry Portal. (n.d.). Knorr Pyrazole Synthesis. [Link]
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Kumar, A., & Kumar, V. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Technical Support Center: Optimizing the Biological Activity of Pyrazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide practical, in-depth assistance for the common challenges encountered during the synthesis, optimization, and biological evaluation of this important class of molecules. Drawing from established scientific principles and field-proven insights, this resource aims to empower you to navigate the complexities of pyrazole chemistry and pharmacology with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions that often arise when working with pyrazole-based compounds.
Q1: My pyrazole synthesis resulted in a mixture of regioisomers. What are the best strategies to control regioselectivity?
The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on both reactants, as well as the reaction conditions.
Key Strategies to Control Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[1]
-
pH Control: The pH of the reaction medium can influence the site of the initial nucleophilic attack of the hydrazine. Acidic or basic conditions can favor the formation of one regioisomer over the other.
-
Protecting Groups: Strategic use of protecting groups on the hydrazine or the dicarbonyl compound can direct the cyclization to yield the desired regioisomer.
-
Alternative Synthetic Routes: Consider alternative synthetic strategies that offer inherent regioselectivity, such as 1,3-dipolar cycloaddition of diazo compounds with alkynes or the use of pre-functionalized pyrazole precursors.[2][3]
Q2: I am observing low yields in my pyrazole synthesis. What are the common causes and how can I improve the yield?
Low yields in pyrazole synthesis can stem from various factors, including incomplete reactions, side reactions, and product degradation.
Troubleshooting Low Yields:
-
Reaction Conditions:
-
Temperature: Optimize the reaction temperature. Some reactions require heating to proceed to completion, while others may benefit from lower temperatures to minimize side reactions.
-
Catalyst: If using a catalyst, ensure its activity and appropriate loading. For instance, in some copper-catalyzed pyrazole syntheses, the choice of the copper source and ligand is critical.[4]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
-
Reagent Quality: Ensure the purity of your starting materials. Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to unwanted side products.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
-
Work-up and Purification: Product loss can occur during the work-up and purification steps. Optimize extraction and chromatography conditions to minimize these losses.
Q3: My pyrazole compound has poor solubility in aqueous buffers for biological assays. What can I do?
Poor aqueous solubility is a frequent hurdle in the biological evaluation of organic compounds.
Strategies to Address Solubility Issues:
-
Co-solvents: Use of a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, in the assay buffer can improve solubility. However, it is crucial to include a vehicle control to assess the effect of the solvent on the biological system.
-
Formulation: For in vivo studies, consider formulating the compound with excipients such as cyclodextrins or surfactants to enhance its solubility and bioavailability.
-
Salt Formation: If your pyrazole derivative has a basic nitrogen atom, converting it to a salt (e.g., hydrochloride salt) can significantly increase its aqueous solubility.
-
Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing polar functional groups into the molecule to improve its solubility.
Q4: How do I interpret the Structure-Activity Relationship (SAR) data for my pyrazole analogs to guide the next round of synthesis?
SAR studies are fundamental to optimizing the biological activity of a lead compound. For pyrazole derivatives, the substituents at the N1, C3, C4, and C5 positions all play crucial roles in determining the compound's potency, selectivity, and pharmacokinetic properties.[5][6]
Interpreting SAR:
-
Identify Key Interactions: Analyze the SAR data to identify which positions on the pyrazole ring are most sensitive to modification. For example, a bulky substituent at a particular position may be either beneficial or detrimental to activity, suggesting a specific binding pocket topology.
-
Electronic Effects: Consider the electronic effects (electron-donating vs. electron-withdrawing) of the substituents. These can influence the pKa of the pyrazole ring and its ability to form hydrogen bonds or other interactions with the target protein.
-
Steric Effects: Evaluate the impact of the size and shape of the substituents. Steric hindrance can prevent optimal binding to the target.
-
Lipophilicity: Assess the contribution of each substituent to the overall lipophilicity (logP) of the molecule. A balance is often required; high lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity can hinder cell permeability.
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you might encounter.
Guide 1: Synthesis & Purification
Problem: Formation of an inseparable mixture of regioisomers.
-
Cause: Similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material towards the substituted hydrazine.
-
Solution Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
Problem: Low reaction yield despite complete consumption of starting materials.
-
Cause: Formation of side products or degradation of the desired product.
-
Troubleshooting Steps:
-
Analyze the crude reaction mixture by LC-MS: Identify the major byproducts.
-
Common Side Reactions:
-
Formation of pyrazoline intermediates: Incomplete oxidation to the aromatic pyrazole. Consider adding a mild oxidizing agent in a subsequent step.[2]
-
Michael addition: If using α,β-unsaturated carbonyl compounds, Michael addition of the hydrazine can compete with the desired cyclization.
-
Polymerization: Some starting materials or intermediates may be prone to polymerization under the reaction conditions.
-
-
Optimize Reaction Conditions:
-
Lower the reaction temperature: This can often suppress the formation of side products.
-
Change the solvent: A different solvent may alter the reaction pathway and favor the desired product.
-
Use a milder base or acid: Harsh conditions can lead to degradation.
-
-
Guide 2: Biological Assays
Problem: Inconsistent IC50 values for a pyrazole inhibitor.
-
Cause: This can be due to a variety of factors related to the compound, the assay, or the experimental technique.
-
Troubleshooting Flowchart:
Caption: Decision-making flowchart for troubleshooting inconsistent IC50 values.
Problem: My pyrazole compound shows activity in a primary screen, but it is not selective.
-
Cause: The compound may be a promiscuous inhibitor, binding to multiple targets, or it may be interfering with the assay technology.
-
Strategies to Address Off-Target Effects:
-
Counter-screens: Test the compound in assays for related targets to determine its selectivity profile.
-
SAR-driven selectivity: Systematically modify the structure of the pyrazole compound. Often, small changes to the substituents can dramatically improve selectivity. For example, modifying the groups that interact with the less-conserved regions of the binding site can enhance selectivity.
-
Biophysical binding assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the intended target and to rule out non-specific interactions.
-
Data Presentation
Table 1: Illustrative Structure-Activity Relationship (SAR) Data for a Hypothetical Series of Pyrazole-Based Kinase Inhibitors
| Compound | R1 | R2 | R3 | Kinase IC50 (nM) | Cell Proliferation IC50 (µM) | logP |
| 1a | H | Ph | H | 500 | >10 | 2.5 |
| 1b | Me | Ph | H | 250 | 5.2 | 2.8 |
| 1c | H | 4-Cl-Ph | H | 100 | 1.8 | 3.2 |
| 1d | H | 4-OMe-Ph | H | 300 | 8.5 | 2.3 |
| 1e | H | Ph | Br | 80 | 1.5 | 3.5 |
| 1f | Me | 4-Cl-Ph | Br | 10 | 0.5 | 4.1 |
This table is for illustrative purposes and does not represent actual experimental data.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones[9]
-
Epoxidation of the Chalcone: To a solution of the chalcone (1 mmol) in a suitable solvent (e.g., methanol), add hydrogen peroxide (30% aqueous solution, 1.2 mmol) and an aqueous solution of sodium hydroxide (2N, 1 mL). Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Reaction with Hydrazine: To the reaction mixture containing the epoxide, add hydrazine hydrate (2 mmol). Reflux the mixture for 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: MTT Assay for Assessing Cytotoxicity of Pyrazole Compounds
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should be ≤ 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at different concentrations. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathway Visualization
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole-based compound.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
-
Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Journal of Medicinal Chemistry. Available at: [Link]
-
Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
-
Recent progress in chemosensors based on pyrazole derivatives. RSC Advances. Available at: [Link]
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- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Validation & Comparative
comparing biological activity of 3-chlorophenyl vs 4-chlorophenyl pyrazole analogs
Starting Research Efforts
I've initiated comprehensive Google searches to gather scientific literature on the biological activities of 3-chlorophenyl. I'm focusing on research articles, reviews, and comparative studies to build a broad base of knowledge. The goal is to identify relevant data for further evaluation and analysis.
Expanding Search Parameters
I'm now broadening my search to include 4-chlorophenyl pyrazole analogs alongside 3-chlorophenyl, ensuring no relevant literature is missed. I'm focusing on specific biological targets like anticancer, antimicrobial, and anti-inflammatory activities, meticulously collecting quantitative data such as IC50 and MIC values. I'm also noting experimental models, including cell lines and animal models, for each study.
Initiating Comprehensive Literature Search
I'm now focusing on a combined search for 3-chlorophenyl and 4-chlorophenyl pyrazole analogs, broadening the scope. I'm extracting quantitative data, specifically IC50 and MIC values, alongside details of the models used in each experiment, as this is crucial. Next, I plan to analyze the data to identify any significant structure-activity relationships, which I believe is the key to providing a truly comprehensive guide.
Exploring Initial Findings
I've made good headway! My initial search successfully turned up some promising articles on chlorophenyl pyrazole analogs, specifically detailing their anticancer, antimicrobial, and anti-inflammatory characteristics. I'm focusing on those properties, because they seem most relevant.
Analyzing Compound Activities
I'm now diving deeper. I'm systematically extracting and organizing the biological activity data for the 3- and 4-chlorophenyl pyrazole analogs, including IC50 and MIC values. It's becoming clear that a comprehensive, direct comparison is missing, as most articles focus on specific compounds. I need to synthesize the scattered data for a comparison guide. I'm also looking for SAR discussions related to chlorine position and the relevant experimental protocols.
Refining the Comparison Approach
I'm now zeroing in. My focus is now on extracting data systematically from these articles on both the 3- and 4-chlorophenyl pyrazole analogs. I'll need to create tables with IC50/MIC data for a direct comparison, and search for SAR discussions on the impact of chlorine position and corresponding protocols. If that data is lacking, I'll synthesize data carefully and note experimental differences.
Validating the Therapeutic Potential of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine: A Comparative In Vivo Analysis in Inflammatory Pain Models
This guide provides a comprehensive framework for the preclinical validation of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CMPA) , a novel pyrazole derivative, in established animal models of inflammation and nociception. We present a head-to-head comparison with established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac, to benchmark its potential efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for analgesic and anti-inflammatory applications.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Derivatives of pyrazole are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] Our target molecule, CMPA, shares structural similarities with compounds known to modulate inflammatory pathways. This guide outlines a rigorous, multi-model approach to substantiate its therapeutic hypothesis and establish a clear, data-driven comparison with current standards of care.
The Rationale for In Vivo Model Selection
The translation of a compound from a promising chemical structure to a potential therapeutic requires robust validation in biological systems that recapitulate aspects of human disease.[5] For assessing anti-inflammatory and analgesic activity, two models have been chosen for their high reproducibility, predictive validity, and extensive historical use in drug discovery: the Carrageenan-Induced Paw Edema model and the Formalin-Induced Nociception test.[6][7][8]
-
Carrageenan-Induced Paw Edema: This model is a gold standard for evaluating acute inflammation.[9][10] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response.[11] The initial phase involves the release of histamine and serotonin, while the later phase is mediated by the production of prostaglandins, driven by the upregulation of cyclooxygenase-2 (COX-2).[11] This model is particularly effective for screening compounds that interfere with prostaglandin synthesis.[12]
-
Formalin-Induced Nociception Test: This model allows for the differentiation between acute nociceptive pain and persistent, inflammatory pain.[4][13] A subcutaneous injection of dilute formalin into the paw produces a biphasic pain response: an immediate, short-lasting "neurogenic" phase due to direct activation of nociceptors, followed by a longer-lasting "inflammatory" phase resulting from central sensitization and peripheral inflammation.[14][15] This dual-phase response enables a more nuanced assessment of a compound's analgesic properties.
Comparative Framework: Benchmarking Against Established NSAIDs
To provide a meaningful context for the evaluation of CMPA, its performance will be compared against two widely used NSAIDs:
-
Celecoxib: A selective COX-2 inhibitor that also features a pyrazole core structure.[1][3] Its selectivity for COX-2 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2][16]
-
Diclofenac: A potent, non-selective COX/LOX inhibitor, widely used as a benchmark for analgesic and anti-inflammatory efficacy in preclinical studies.[17][18][19]
By comparing CMPA to both a selective and a non-selective NSAID, we can not only gauge its potency but also gain preliminary insights into its potential mechanism of action.
Experimental Design and Protocols
The following section details the step-by-step protocols for the validation of CMPA and the comparator drugs in the selected animal models. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[15]
Part 1: Carrageenan-Induced Paw Edema in Rats
This experiment will assess the anti-inflammatory activity of CMPA by measuring its ability to reduce paw swelling induced by carrageenan.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound (CMPA)
-
Celecoxib[20]
-
Diclofenac[17]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)[12]
-
Plethysmometer or digital calipers
Experimental Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Procedure:
-
Animal Grouping: Randomly assign rats to the following groups (n=6 per group):
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the assigned compounds or vehicle orally (p.o.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[12]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group.
-
Part 2: Formalin-Induced Nociception Test in Mice
This experiment will evaluate the analgesic effects of CMPA on both neurogenic and inflammatory pain.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (CMPA)
-
Celecoxib
-
Diclofenac
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Formalin solution (2.5% in saline)
-
Observation chambers with mirrors
Experimental Workflow:
Caption: Workflow for the Formalin-Induced Nociception Test.
Procedure:
-
Animal Grouping: Randomly assign mice to the same groups as in the paw edema experiment (n=6 per group).
-
Acclimatization: Place mice individually in observation chambers for 30 minutes to acclimatize.
-
Compound Administration: Administer the assigned compounds or vehicle orally 30 minutes before the formalin injection.
-
Induction of Nociception: Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.
-
Observation:
-
Phase 1 (Neurogenic Pain): Immediately after injection, record the cumulative time the animal spends licking, biting, or shaking the injected paw for the first 5 minutes.[4]
-
Phase 2 (Inflammatory Pain): After a quiescent period, record the cumulative time spent in nociceptive behaviors from 15 to 30 minutes post-injection.[14][15]
-
-
Data Analysis:
-
Calculate the total time of nociceptive behavior for each phase.
-
Calculate the percentage inhibition of the nociceptive response for each treated group relative to the vehicle control group for both phases.
-
Predicted Outcomes and Comparative Data Analysis
Based on the known pharmacology of pyrazole derivatives and NSAIDs, we can anticipate the following outcomes. These predictions will serve as a benchmark for interpreting the experimental data.
Table 1: Predicted Efficacy in Carrageenan-Induced Paw Edema
| Compound | Predicted Dose Range (mg/kg, p.o.) | Predicted % Inhibition of Edema (at 3h) | Primary Mechanism of Action |
| CMPA | 10 - 30 | 40 - 60% | Putative COX-2 Inhibition |
| Celecoxib | 30 | ~55% | Selective COX-2 Inhibition[20] |
| Diclofenac | 10 | ~50% | Non-selective COX Inhibition[17] |
Table 2: Predicted Efficacy in Formalin-Induced Nociception
| Compound | Predicted Dose Range (mg/kg, p.o.) | Predicted % Inhibition (Phase 1) | Predicted % Inhibition (Phase 2) |
| CMPA | 10 - 30 | 20 - 40% | 50 - 70% |
| Celecoxib | 30 | Minimal to Moderate | Significant |
| Diclofenac | 10 | Moderate | Significant[18] |
Mechanistic Insights: The COX Signaling Pathway
The primary mechanism of action for NSAIDs like Celecoxib and Diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[3][16][22] Prostaglandins are key mediators of inflammation, pain, and fever.[3] It is hypothesized that CMPA will also exert its effects through this pathway, likely via selective inhibition of COX-2.
Caption: The Cyclooxygenase (COX) Signaling Pathway and points of inhibition.
Conclusion and Future Directions
This guide outlines a robust and comparative preclinical strategy for the initial in vivo validation of this compound. The data generated from these studies will be pivotal in establishing its anti-inflammatory and analgesic potential relative to established drugs. Favorable outcomes, particularly efficacy comparable to Celecoxib with a strong inhibitory effect in the second phase of the formalin test, would provide a strong rationale for further investigation.
Subsequent studies should include pharmacokinetic profiling to correlate plasma exposure with efficacy, dose-response studies to establish an ED50, and in vitro COX-1/COX-2 enzyme inhibition assays to confirm the hypothesized mechanism of action. This systematic approach will build a comprehensive data package to support the continued development of this promising pyrazole derivative.
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A Researcher's Guide to Characterizing the Cross-Reactivity Profile of Novel Pyrazole-Based Compounds: A Case Study of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
For drug development professionals and researchers in medicinal chemistry, the synthesis of a novel compound is but the first step on a long journey. A molecule's ultimate therapeutic potential is dictated not only by its affinity for its intended target but also by its interactions—or lack thereof—with other biomolecules. This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel pyrazole-based compound, using the hypothetical molecule 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (hereafter referred to as Compound X ) as a case study.
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, found in numerous approved drugs with diverse pharmacological activities, from anti-inflammatory agents to kinase inhibitors.[1][2] The structural features of Compound X—a substituted pyrazole ring—suggest a high probability of interaction with protein kinases, a family of enzymes frequently implicated in oncology and inflammatory diseases.[3][4] However, with over 500 kinases in the human kinome, unintended off-target binding can lead to toxicity or unforeseen side effects, making a thorough selectivity analysis paramount.[5][6]
This guide will detail two gold-standard methodologies for constructing a robust cross-reactivity profile: broad-panel kinase inhibitor profiling and the cellular thermal shift assay (CETSA) for validating intracellular target engagement.
Part 1: Primary Target Identification and Kinome-Wide Selectivity Profiling
The first and most critical step is to understand the compound's activity across a wide range of potential targets. Given the pyrazole core, a kinase panel is the logical starting point.[7] Commercial services, such as KINOMEscan® or Promega's Kinase Selectivity Profiling Systems, offer comprehensive screening against hundreds of human kinases.[8][9][10]
The KINOMEscan® platform, for instance, employs an active site-directed competition binding assay.[8] This method is independent of ATP and measures the true thermodynamic dissociation constant (Kd) of the compound for each kinase, providing a direct assessment of binding affinity.[11]
Interpreting Kinase Profiling Data
The output of a kinome-wide scan is typically visualized as a "TREEspot" diagram, which maps the binding affinities onto a phylogenetic tree of the human kinome. This allows for rapid visual assessment of selectivity.
Table 1: Hypothetical Kinome Scan Data for Compound X (at 1 µM)
| Kinase Target | Percent of Control (%) | Interpretation |
| Primary Target (e.g., CDK7) | 2.5 | Strong Binding |
| Off-Target 1 (e.g., CDK2) | 15.0 | Moderate Binding |
| Off-Target 2 (e.g., VEGFR2) | 45.0 | Weak Binding |
| Off-Target 3 (e.g., p38α) | 85.0 | Negligible Binding |
| ... (400+ other kinases) | >90.0 | No Significant Binding |
Note: In this assay format, a lower percentage of control indicates stronger binding, as the test compound has displaced more of the immobilized ligand.
A highly selective compound will show potent binding to a single kinase or a small number of closely related kinases, with minimal interaction elsewhere. A "promiscuous" or non-selective compound will bind to numerous kinases across different families.[12] This initial screen is crucial for go/no-go decisions in a drug discovery pipeline and helps prioritize compounds with the most promising selectivity profiles for further development.[6]
Experimental Workflow: Broad-Panel Kinase Profiling
The following diagram illustrates the generalized workflow for a competition binding-based kinase profiling assay.
Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis and Next Steps
The combination of broad-panel screening and cellular target engagement assays provides a powerful, multi-faceted view of a compound's selectivity.
Table 2: Integrated Selectivity Profile for Compound X
| Assay Type | Primary Target (CDK7) | Key Off-Target (CDK2) | Other Kinases |
| Kinase Binding Assay | Kd = 15 nM | Kd = 250 nM | Kd > 10 µM |
| CETSA | ΔTm = +5.2 °C @ 1 µM | ΔTm = +0.8 °C @ 1 µM | Not Assessed |
| Cell-Based Potency | IC50 = 50 nM (Cell Proliferation) | IC50 > 5 µM (Specific Reporter) | - |
This integrated dataset allows for a much more nuanced comparison with alternative compounds. For example, a competing inhibitor might show a similar in vitro Kd for the primary target but exhibit a greater thermal shift for an off-target protein in CETSA, suggesting a higher potential for off-target effects in a cellular environment. Conversely, another compound might be less potent in binding assays but demonstrate superior cellular potency due to better membrane permeability.
By systematically applying these methodologies, researchers can build a comprehensive and reliable cross-reactivity profile for novel compounds like this compound. This data-driven approach is fundamental to identifying molecules with the highest potential for efficacy and safety, thereby accelerating the journey from chemical synthesis to clinical candidate.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Key Methodologies
An Editorially-Crafted Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the tranquilizer Rimonabant.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, owes its prevalence to its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various biological interactions. Consequently, the efficient and regioselective synthesis of substituted pyrazoles is a cornerstone of modern drug discovery and development.
This guide provides a comparative analysis of the most crucial methods for pyrazole synthesis, moving from the foundational classical reactions to modern, high-efficiency multicomponent strategies. As Senior Application Scientists, our goal is not merely to present protocols but to delve into the causality behind experimental choices, offering insights that bridge theoretical mechanisms with practical laboratory application. We will explore the strengths, limitations, and mechanistic underpinnings of each approach to empower researchers in selecting the optimal synthetic route for their specific target molecules.
The Cornerstone of Pyrazole Synthesis: The Knorr Reaction
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely practiced methods for constructing the pyrazole ring.[2][3] Its enduring utility lies in its simplicity and the ready availability of the starting materials.
Mechanistic Insight & The Challenge of Regioselectivity
The reaction proceeds via a two-stage mechanism: initial condensation followed by cyclization and dehydration. The process begins with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically followed by the formation of a hydrazone intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a heterocyclic intermediate which subsequently dehydrates to yield the aromatic pyrazole ring.[3][4][5]
A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine (e.g., phenylhydrazine), two different regioisomeric pyrazoles can be formed, depending on which carbonyl group undergoes the initial condensation.[2] The reaction's outcome is often influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions (e.g., pH).
Figure 1: Generalized mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazole
This protocol describes a typical Knorr synthesis using a β-ketoester, a variation that yields pyrazolones, which exist in tautomeric equilibrium with their aromatic hydroxypyrazole form.[3]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl benzoylacetate (1.92 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).
-
Solvent and Catalyst: Add 20 mL of absolute ethanol and 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation steps.[3]
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.
-
Workup and Isolation: After completion, allow the mixture to cool to room temperature. The product often crystallizes out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.
Synthesis from α,β-Unsaturated Precursors
An alternative classical approach involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (chalcones). This method provides a different disconnection strategy and is particularly useful for synthesizing pyrazolines, which can then be oxidized to pyrazoles.
Mechanistic Insight
The reaction is initiated by a conjugate (Michael) addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization via condensation between the remaining nitrogen and the carbonyl group, forming a pyrazoline intermediate. A subsequent oxidation step is required to achieve the aromatic pyrazole. Common oxidants include iodine or simply air under specific catalytic conditions.[6]
Figure 2: Workflow for pyrazole synthesis via Michael addition.
Modern Approaches: The Power of Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product containing substantial portions of all starting materials, represent a paradigm shift in synthetic efficiency.[1] They offer significant advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, and operational simplicity.[1]
Conceptual Framework and Mechanistic Pathway
A common MCR strategy for pyrazoles involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. The reaction cascade is elegantly orchestrated:
-
Knoevenagel Condensation: The aldehyde and the 1,3-dicarbonyl first undergo a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl intermediate.
-
Michael Addition & Cyclization: Hydrazine is then added to the reaction mixture. It performs a Michael addition on the Knoevenagel product, followed by intramolecular cyclization and dehydration, mirroring the mechanism described in the previous section.
This approach allows for the rapid generation of highly substituted and structurally diverse pyrazole libraries, which is invaluable for drug discovery screening.
Experimental Protocol: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol is an example of a highly efficient, green MCR for creating fused pyrazole systems, often conducted in an aqueous medium.[1][7]
-
Reactant Preparation: In a 100 mL flask, add an aromatic aldehyde (10 mmol), malononitrile (10 mmol), hydrazine hydrate (10 mmol), and ethyl acetoacetate (10 mmol).
-
Solvent and Catalyst: Add 30 mL of water and a catalytic amount of a green catalyst like sodium gluconate.[1] The use of water as a solvent is environmentally benign.[7]
-
Reaction Conditions: Stir the suspension vigorously at 60-70°C.
-
Monitoring and Isolation: The reaction progress can be monitored by TLC. Upon completion (typically 1-2 hours), the solid product precipitates from the aqueous solution.
-
Purification: Cool the mixture to room temperature, collect the precipitate by filtration, wash thoroughly with water, and dry. The product is often obtained in high purity without the need for column chromatography.
Comparative Analysis of Synthesis Methods
The choice of a synthetic method depends heavily on the desired substitution pattern, scalability, and available starting materials. The table below provides a comparative summary.
| Feature | Knorr Synthesis | α,β-Unsaturated Carbonyl Route | Multicomponent Reactions (MCRs) |
| Core Principle | [3+2] Condensation | Michael Addition-Cyclization | One-Pot Cascade Reaction |
| Starting Materials | 1,3-Dicarbonyls, Hydrazines | α,β-Unsaturated Carbonyls, Hydrazines | Aldehydes, 1,3-Dicarbonyls, Hydrazines, etc. |
| Key Advantage | Simplicity, high yields for simple cases.[3] | Access to pyrazolines, readily available chalcones. | High efficiency, atom economy, structural diversity.[1] |
| Primary Limitation | Regioselectivity issues with unsymmetrical substrates.[2] | Requires a separate oxidation step for aromatization. | Optimization can be complex; mechanism can be difficult to deconvolute. |
| Regiocontrol | Moderate to Poor | Generally Good | Highly dependent on the specific MCR; can be excellent. |
| Green Chemistry | Often uses organic solvents. | Can require stoichiometric oxidants. | Often uses green solvents (e.g., water) and catalysts.[7] |
| Ideal Application | Synthesis of specific, well-defined pyrazole targets. | Accessing pyrazoline intermediates or specific substitution patterns. | High-throughput synthesis and library generation for drug discovery. |
Conclusion and Future Outlook
While the classical Knorr synthesis and related methods provide robust and reliable access to the pyrazole core, the field is increasingly moving towards more sophisticated and sustainable strategies. Multicomponent reactions are at the forefront of this evolution, enabling the rapid and environmentally friendly construction of complex, drug-like molecules.
Emerging trends, such as the use of visible-light photoredox catalysis and electrochemical methods, promise even milder and more selective transformations.[1][6] These innovative approaches avoid harsh reagents and offer novel mechanistic pathways for C-N and N-N bond formation. For the modern researcher, a thorough understanding of both the classical foundations and these cutting-edge techniques is essential for navigating the challenges of contemporary chemical synthesis and accelerating the discovery of new pyrazole-based therapeutics.
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From the Bench to the Bedside: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazole-Based Compounds
Introduction: The Promise and Challenge of Pyrazole Scaffolds
The pyrazole ring is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of diseases, from inflammation to cancer.[1][2][3] Its remarkable versatility allows for diverse chemical modifications, making it a "privileged scaffold" for developing potent and selective therapeutic agents.[2][3] Pyrazole-containing drugs like Celecoxib (a selective COX-2 inhibitor) and Ruxolitinib (a JAK inhibitor) have demonstrated significant clinical success.[1][3][4][5][6]
However, the journey from a promising compound in a test tube to an effective therapy in a living organism is fraught with challenges. A frequent and critical hurdle in drug development is the often-observed disparity between a compound's performance in vitro (in a controlled laboratory setting) and its efficacy in vivo (within a living organism). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of in vitro and in vivo evaluation methods for pyrazole-based compounds, supported by experimental insights and protocols to bridge the translational gap.
Section 1: The In Vitro Landscape: Quantifying Potency at the Cellular Level
In vitro assays are the foundational step in drug discovery, providing a rapid and cost-effective means to screen large numbers of compounds and determine their biological activity at a molecular or cellular level.[7][8] These assays are designed to answer a primary question: Does the compound interact with its intended target and elicit a biological response in a simplified, controlled environment?
For pyrazole-based compounds, particularly those developed as anti-cancer agents, in vitro testing typically involves two main approaches:
-
Target-Based Assays: These assays directly measure the interaction of the compound with its purified molecular target, such as a specific kinase or enzyme. For instance, a kinase inhibition assay would quantify how effectively a pyrazole derivative blocks the activity of an enzyme like AKT or BCR-ABL.[2] This provides a direct measure of potency, often expressed as the IC50 (half-maximal inhibitory concentration) —the concentration of the drug required to inhibit the target's activity by 50%.
-
Cell-Based Assays: These assays assess the compound's effect on whole cells. Cytotoxicity or cell viability assays, such as the MTT or MTS assay, are widely used to determine a compound's ability to kill cancer cells or inhibit their proliferation.[6][9][10][11] These assays provide a more integrated view of a compound's activity, as they account for factors like cell permeability and engagement with intracellular targets.
Experimental Workflow: In Vitro Screening Cascade
The following diagram illustrates a typical workflow for the initial in vitro evaluation of novel pyrazole-based compounds.
Caption: A streamlined workflow for in vitro evaluation.
Detailed Protocol: MTS Assay for Cell Viability
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from established guidelines.[12][13][14]
Objective: To determine the IC50 value of a pyrazole-based compound against a cancer cell line.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., HCT-116 colon cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole compound stock solution (in DMSO)
-
MTS reagent (containing PES electron acceptor)
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 5,000 cells/well).
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compound in complete medium. It is crucial to ensure the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the compound wells).
-
Incubate for the desired exposure period (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Section 2: The In Vivo Arena: Assessing Efficacy in a Complex Biological System
While in vitro assays are essential for initial screening, they cannot replicate the complex environment of a living organism. In vivo studies are indispensable for evaluating a drug's true therapeutic potential.[7][8] These studies assess not only the compound's ability to reach its target and exert its effect but also its overall behavior within the body, encompassed by ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7][15][16][17]
For anti-cancer pyrazole compounds, the most common preclinical in vivo model is the mouse xenograft model .[18][19][20] In this model, human cancer cells are implanted into immunocompromised mice, where they grow to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines the key stages of a typical subcutaneous xenograft study.
Caption: Workflow for a mouse xenograft efficacy study.
Detailed Protocol: Subcutaneous Xenograft Model
This protocol provides a general framework for establishing and running a xenograft study to test the efficacy of a pyrazole-based compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20][21]
Objective: To evaluate the in vivo anti-tumor efficacy of a pyrazole-based compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line (same as used in vitro)
-
Sterile PBS or HBSS
-
Matrigel (optional, to improve tumor take rate)
-
Test compound formulated in an appropriate vehicle
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cultured cancer cells that are in the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them at a concentration of 5-10 x 10^7 cells/mL.
-
Anesthetize the mouse.[18]
-
Using a 23-25G needle, inject 100-200 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the flank of the mouse.[21] A 1:1 mixture of cell suspension and Matrigel can be used to promote tumor formation.[21]
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Compound Administration:
-
Administer the pyrazole compound and the vehicle control to their respective groups according to the planned dosing schedule (e.g., once daily by oral gavage). Dosing is based on the animal's body weight.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
The study is typically terminated when tumors in the control group reach a predetermined size limit or after a set duration.
-
-
Data Analysis:
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI) , calculated as:
-
TGI (%) = (1 - (ΔT / ΔC)) x 100
-
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed anti-tumor effect.
-
Section 3: Bridging the Gap: Correlating In Vitro Potency with In Vivo Efficacy
The ultimate goal of preclinical development is to select compounds that have a high probability of success in clinical trials. A key aspect of this is understanding the relationship—or lack thereof—between in vitro potency (IC50) and in vivo efficacy (TGI).[22][23][24]
Data Presentation: A Comparative Analysis
The table below presents hypothetical data for three pyrazole-based kinase inhibitors, illustrating common scenarios encountered in drug discovery.
| Compound ID | Target Kinase | In Vitro Potency (IC50, nM) | In Vivo Efficacy (TGI @ 50 mg/kg, %) |
| PYZ-001 | Kinase A | 15 | 85% |
| PYZ-002 | Kinase A | 5 | 20% |
| PYZ-003 | Kinase B | 250 | 75% |
Analysis of Results:
-
PYZ-001: This compound represents the ideal scenario. It has good potency in vitro, and this potency translates directly into strong efficacy in the in vivo model. This suggests the compound has favorable ADME properties, allowing it to reach the tumor at concentrations sufficient to inhibit its target.
-
PYZ-002: This compound is a common pitfall. Despite being the most potent compound in vitro (lowest IC50), it shows poor in vivo efficacy.[25] This discrepancy is often due to poor pharmacokinetic properties, such as rapid metabolism, low absorption, or inability to penetrate the tumor tissue.[7][16]
-
PYZ-003: This compound highlights the complexity of the in vitro-in vivo correlation. Although it appears weak in the in vitro assay, it demonstrates robust in vivo efficacy. This could be due to several factors: the compound may be converted into a more active metabolite in vivo, it might have a secondary mechanism of action not captured by the initial assay, or it may accumulate in the tumor tissue, achieving effective concentrations at the target site despite lower systemic exposure.
Factors Influencing In Vitro-In Vivo Correlation
The translation of in vitro activity to in vivo efficacy is not a simple linear relationship. It is a multi-parameter equation where pharmacology meets physiology.
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The Next Generation of Anti-Inflammatories: A Comparative Analysis of Pyrazole Derivatives and Celecoxib
A Senior Application Scientist's Guide to Preclinical Efficacy and Mechanism of Action
In the landscape of anti-inflammatory therapeutics, the pyrazole scaffold stands as a cornerstone of modern drug design.[1][2] Its most prominent representative, Celecoxib, revolutionized pain and inflammation management by selectively targeting the cyclooxygenase-2 (COX-2) enzyme, thereby mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[3][4][5] However, the quest for agents with improved potency, enhanced safety profiles, and broader mechanisms of action is perpetual.
This guide provides an in-depth comparison of novel pyrazole derivatives against the benchmark, Celecoxib. We will dissect their performance in key preclinical assays, explain the causality behind the experimental methodologies, and explore the molecular interactions that dictate their therapeutic potential. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the evolving field of anti-inflammatory drug discovery.
The Core Mechanism: Selective COX-2 Inhibition
Inflammation is a complex biological response where the arachidonic acid (AA) cascade plays a central role.[6] Cellular stimuli trigger the release of AA from the cell membrane, which is then converted into prostaglandins (PGs) by COX enzymes. While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, COX-2 is inducible at sites of inflammation and is the primary driver of pain and swelling.[6]
Celecoxib's therapeutic success stems from its ability to selectively inhibit COX-2, reducing the synthesis of inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[5][7] This selectivity is the primary benchmark for new pyrazole derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: All reagents, including the COX enzymes, substrate (arachidonic acid), and test compounds (dissolved in a suitable solvent like DMSO), are prepared and brought to the assay temperature. [8]2. Plate Loading: In a 96-well plate, assay buffer, heme, and the respective enzyme (COX-1 or COX-2) are added to designated wells.
-
Inhibitor Addition: The pyrazole derivatives and the reference drug (Celecoxib) are added to the inhibitor wells at varying concentrations. A vehicle control is added to the "100% initial activity" wells.
-
Pre-incubation: The plate is incubated for a short period (e.g., 5 minutes) to allow the inhibitors to bind to the enzymes. [9]5. Reaction Initiation: The reaction is started by adding the substrate (arachidonic acid) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which changes color as the reaction proceeds. [9]6. Measurement: After a second brief incubation, the absorbance is measured using a microplate reader. The intensity of the color is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. These values are then used to determine the IC50.
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
While in vitro data is crucial for initial screening, in vivo models are essential to evaluate a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model is the gold standard for assessing acute anti-inflammatory activity. [10][11] Causality of the Model: Injecting carrageenan, a seaweed-derived polysaccharide, into a rodent's paw triggers a localized, acute inflammatory response. This process is biphasic, with the later phase (after 1.5 hours) being highly dependent on prostaglandin synthesis mediated by COX-2. [12]Therefore, a reduction in paw swelling (edema) directly correlates with the compound's ability to inhibit COX-2 and suppress prostaglandin production in a living organism.
Studies consistently show that novel pyrazole derivatives can produce significant anti-inflammatory effects in this model, with some demonstrating activity superior to Celecoxib. [13][14]For example, one study found that its lead pyrazole derivative exhibited a greater and longer-lasting anti-inflammatory effect than celecoxib in the carrageenan-induced edema test. [15] Table 2: Comparative In Vivo Anti-Inflammatory Activity (% Edema Inhibition)
| Compound (Dose) | % Inhibition of Paw Edema (at 3h) | % Inhibition of Paw Edema (at 4h) | Reference |
| Ibuprofen (Standard) | - | 81.32% | [16] |
| Celecoxib | - | - | [16] |
| Compound 5u | 80.63% | 80.87% | [16] |
| Compound 5s | 78.09% | 76.56% | [16] |
| Compound 2d | Exhibited higher activity than reference Indomethacin | - | [13] |
| Compound 2e | Exhibited higher activity than reference Indomethacin | - | [13] |
| Compound AD 532 | Showed "very promising results" | - | [17] |
Note: This table highlights representative data. The reference drug and time points can vary between studies, reflecting different experimental designs.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This protocol is designed to be a self-validating system, where the untreated control group establishes the baseline inflammation, and the reference drug group (Celecoxib or Indomethacin) confirms the assay's sensitivity.
Step-by-Step Methodology:
-
Animal Preparation: Rats or mice are acclimatized and fasted overnight to ensure uniform drug absorption.
-
Grouping: Animals are randomly assigned to control (vehicle), reference (Celecoxib), and test (pyrazole derivative) groups.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a digital plethysmometer. [12]4. Compound Administration: The test compounds, Celecoxib, or vehicle are administered, typically via oral gavage, 30-60 minutes before the carrageenan injection. [10][18]5. Inflammation Induction: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw. [11][12]6. Edema Measurement: The paw volume is measured again at regular intervals (e.g., every hour for 4-5 hours) after the carrageenan injection. [19]7. Data Analysis: The degree of edema is calculated as the difference between the paw volume at a specific time point and the baseline volume. The percentage of inhibition is then calculated for each treatment group relative to the control group.
Conclusion and Future Perspectives
The evidence from numerous preclinical studies is clear: the pyrazole scaffold remains an exceptionally fertile ground for the discovery of novel anti-inflammatory agents. Many new derivatives demonstrate in vitro potency and selectivity and in vivo efficacy that are comparable, and in some cases superior, to Celecoxib.
The key advantages offered by these next-generation compounds may include:
-
Enhanced Potency: Requiring lower doses to achieve the same therapeutic effect.
-
Improved Safety Profiles: Some derivatives have shown reduced ulcerogenic potential even compared to Celecoxib. [14][17]* Multi-Target Activity: Certain hybrids show dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), potentially offering a broader anti-inflammatory effect. [3] However, the path from bench to bedside is fraught with challenges. Issues of poor solubility and bioavailability remain significant hurdles for many promising pyrazole compounds. [3]Future research must focus not only on optimizing potency but also on improving the pharmacokinetic properties to ensure these potent molecules can become effective medicines. The continued exploration of this versatile chemical scaffold holds immense promise for developing safer and more effective treatments for inflammatory diseases.
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A Head-to-Head Comparison of Pyrazole Inhibitors in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of targeted cancer therapies. Its chemical versatility has given rise to a multitude of kinase inhibitors, several of which have achieved clinical significance.[1] This guide provides an in-depth, head-to-head comparison of prominent pyrazole inhibitors, offering a critical analysis of their performance in relevant cancer cell lines. We will delve into the causality behind experimental design, present detailed protocols for robust evaluation, and visualize the complex signaling networks these compounds modulate.
The Rationale for Comparison: Understanding the Landscape of Pyrazole Inhibitors
Pyrazole derivatives have demonstrated remarkable efficacy against a range of oncogenic drivers by targeting key protein kinases.[2] These enzymes are critical nodes in signaling pathways that govern cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of cancer, making them prime targets for therapeutic intervention. This guide will focus on a selection of commercially available and clinically relevant pyrazole-based inhibitors, evaluating their efficacy in cancer cell lines representing distinct and prevalent cancer types.
The choice of cancer cell lines for inhibitor screening is a critical experimental parameter. It is guided by the molecular characteristics of the cell lines, such as the expression levels and mutational status of the target kinase.[3] For instance, lung cancer cell lines with specific EGFR mutations are highly sensitive to EGFR inhibitors, providing a clear rationale for their use in screening such compounds.[4]
Key Signaling Pathways Targeted by Pyrazole Inhibitors
To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling cascades they disrupt. The following diagrams, rendered in DOT language, illustrate three major pathways frequently targeted by pyrazole-based compounds.
The EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation and survival.[5][6] Its aberrant activation is a common feature in many cancers.
Caption: Simplified EGFR signaling pathway.
The VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8]
Caption: Simplified VEGFR signaling pathway.
The CDK/Cyclin Cell Cycle Regulation Pathway
Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[9][10] Their sequential activation, in complex with their cyclin partners, drives the cell through the different phases of division.
Caption: Key CDK/cyclin complexes in cell cycle regulation.
Quantitative Head-to-Head Comparison of Pyrazole Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a drug. The following table summarizes the IC50 values of several pyrazole-based inhibitors against various cancer cell lines, collated from preclinical studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
| Inhibitor | Primary Target(s) | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Key Findings |
| Regorafenib | VEGFR, PDGFR, FGFR, RET, KIT, RAF | Huh7 | Hepatocellular Carcinoma | 4.6 ± 0.5 | Sorafenib | 6.5 ± 0.7 | Regorafenib showed stronger anti-proliferative effects than sorafenib.[3][11][12] |
| Sorafenib | VEGFR, PDGFR, c-KIT, FLT-3, RAF | HepG2 | Hepatocellular Carcinoma | 5.8 ± 0.6 | Doxorubicin | 0.8 ± 0.1 | A well-established multi-kinase inhibitor for HCC. |
| Ruxolitinib | JAK1, JAK2 | TF-1 | Erythroleukemia | 14.47 ± 0.59 | Tofacitinib | 30.29 ± 1.98 | Ruxolitinib demonstrated more potent inhibition of TF-1 cell viability compared to tofacitinib.[13] |
| Tofacitinib | JAK1, JAK3 | TF-1 | Erythroleukemia | 30.29 ± 1.98 | Ruxolitinib | 14.47 ± 0.59 | A known JAK inhibitor with a different selectivity profile than ruxolitinib.[13] |
| Crizotinib | ALK, ROS1, MET | H3122 (ALK-positive) | Non-Small Cell Lung Cancer | ~0.02 | Erlotinib | >10 | Crizotinib is highly potent in ALK-rearranged NSCLC cell lines.[14][15][16] |
| Erlotinib | EGFR | HCC827 (EGFR exon 19 del) | Non-Small Cell Lung Cancer | ~0.01 | Crizotinib | >10 | Erlotinib is highly effective in EGFR-mutant NSCLC cells.[14][15][16] |
| Compound 112 | Tubulin | MCF-7 | Breast Cancer | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 | Five times more potent than cisplatin; induces apoptosis and G2/M cell cycle arrest.[17] |
| Compound 3f | Not specified | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h) | Paclitaxel | 49.90 (24h) | Induced apoptosis via ROS generation and caspase-3 activation.[18] |
| Compound 2 | Not specified | A549 | Lung Cancer | 220.20 ± 22.47 | Etoposide | Not specified | Effective in inhibiting human lung adenocarcinoma cell growth.[12][19] |
Experimental Design for a Head-to-Head Comparison
A robust and reproducible experimental workflow is paramount for the accurate assessment of inhibitor efficacy. The following diagram outlines a comprehensive workflow for a head-to-head comparison of pyrazole inhibitors.
Caption: Experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[18]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Pyrazole inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[18][20]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[21]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[22]
-
Inhibitor Treatment: Prepare serial dilutions of the pyrazole inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[22]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.[21]
-
Absorbance Reading: Incubate the plate at room temperature in the dark for 2 hours on a shaker to ensure complete dissolution of the formazan crystals.[22] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each inhibitor.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Annexin V Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Buffer Preparation: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock solution with deionized water.[24][25]
-
Cell Harvesting: Harvest the cells after inhibitor treatment. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Target Engagement Verification: Western Blot for Phospho-Kinases
Western blotting allows for the detection of specific proteins and their phosphorylation status, providing direct evidence of target engagement by the inhibitor.
Materials:
-
Treated and control cell lysates
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[26][27]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After inhibitor treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the target protein (e.g., anti-total-ERK).
Conclusion and Future Directions
This guide provides a comprehensive framework for the head-to-head comparison of pyrazole inhibitors in cancer cell lines. By employing rigorous experimental protocols and a clear understanding of the underlying signaling pathways, researchers can generate high-quality, reproducible data to inform the selection and development of novel anticancer agents. The pyrazole scaffold continues to be a rich source of potent and selective kinase inhibitors, and systematic comparative studies are essential for advancing the most promising candidates toward clinical application.
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A Senior Application Scientist's Guide to Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule represents the dawn of potential therapeutic innovation. The pyrazole scaffold, a privileged structure in medicinal chemistry, has yielded numerous successful kinase inhibitors.[1][2][3] This guide is designed for fellow scientists and drug development professionals navigating the critical path of target validation. We will use the novel compound, 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine , as a case study to illustrate a rigorous, multi-faceted approach to confirming its engagement with a putative protein kinase target.
Our discussion will not merely list protocols; it will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry. We will objectively compare and contrast cutting-edge methodologies, providing the technical details and field-proven insights necessary to confidently establish target engagement.
Part 1: The Initial Step - Unmasking the Target from a Kinome-Wide Perspective
Given that the pyrazole moiety is a common feature in a multitude of kinase inhibitors, it is a scientifically sound hypothesis that this compound may exert its effects through kinase inhibition.[1][4] However, with over 500 kinases in the human kinome, a broad, unbiased screening approach is paramount for initial target identification.[1]
Kinome Profiling: Casting a Wide Net
To efficiently identify potential kinase targets, a kinome-wide profiling assay is the logical first step. Services like KINOMEscan™ utilize a binding assay format to quantify the interactions of a test compound against a large panel of kinases.[5] This approach provides a comprehensive overview of the compound's selectivity and identifies primary candidates for further validation.
Conceptual Workflow for Kinome Profiling
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® for CDK16 Engagement
-
Cell Culture and Treatment: Culture a relevant cell line endogenously expressing or overexpressing CDK16. Treat cells with varying concentrations of this compound, a known CDK inhibitor (positive control), and a vehicle control (e.g., DMSO) for a specified time.
-
Heat Treatment: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. [6]3. Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. [6]Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble CDK16 at each temperature point using a sensitive detection method like Western blotting or an ELISA.
-
Data Analysis: Plot the percentage of soluble CDK16 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Hypothetical Data Presentation: CETSA®
| Compound | Concentration (µM) | Apparent Melting Temp (Tagg) (°C) | Thermal Shift (ΔTagg) (°C) |
| Vehicle (DMSO) | - | 52.5 | - |
| This compound | 1 | 54.8 | +2.3 |
| 10 | 58.2 | +5.7 | |
| Known CDK Inhibitor | 1 | 59.1 | +6.6 |
Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
SPR is a label-free biophysical technique that provides high-sensitivity, real-time data on the binding kinetics and affinity of a small molecule to its purified protein target. [7] SPR Workflow
Caption: A simplified workflow for Surface Plasmon Resonance (SPR) analysis.
Experimental Protocol: SPR for CDK16 Binding
-
Protein Immobilization: Immobilize purified recombinant CDK16 onto a sensor chip surface.
-
Analyte Injection: Prepare a series of dilutions of this compound and the reference inhibitor in a suitable running buffer. Inject the compound solutions over the sensor chip surface.
-
Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) in real-time to generate a sensorgram.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Hypothetical Data Presentation: SPR
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | 1.5 x 10^5 | 3.0 x 10^-3 | 20 |
| Known CDK Inhibitor | 2.1 x 10^5 | 1.1 x 10^-3 | 5.2 |
Biochemical Kinase Activity Assay: Measuring Functional Inhibition
While CETSA® and SPR confirm direct binding, a biochemical kinase assay is essential to determine if this binding translates into functional inhibition of the enzyme's catalytic activity.
Kinase Activity Assay Workflow
Caption: A general workflow for a biochemical kinase activity assay.
Experimental Protocol: CDK16 Activity Assay
-
Reaction Setup: In a multi-well plate, combine recombinant CDK16, a specific peptide substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound and the reference inhibitor to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation of the substrate.
-
Signal Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical Data Presentation: Kinase Activity Assay
| Compound | IC50 (nM) |
| This compound | 45 |
| Known CDK Inhibitor | 8 |
Part 3: Synthesizing the Evidence - A Comparative Analysis
A multi-pronged approach to target engagement validation provides the most robust and compelling evidence. Each technique offers unique insights and, when used in concert, they create a powerful, self-validating dataset.
Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA®) | Surface Plasmon Resonance (SPR) | Biochemical Kinase Assay |
| Principle | Ligand-induced thermal stabilization | Real-time mass change on a sensor surface | Measurement of catalytic activity |
| Environment | In-cell, physiological context | In vitro, purified components | In vitro, purified components |
| Output | Thermal shift (ΔTagg) | Binding kinetics (ka, kd) and affinity (KD) | Functional inhibition (IC50) |
| Key Advantage | Confirms engagement in a cellular setting | Provides detailed kinetic information | Measures functional consequence of binding |
| Considerations | Indirect measure of binding; requires a specific antibody | Requires purified protein; potential for artifacts | Does not confirm direct binding in cells |
The convergence of data from these orthogonal assays would provide strong evidence for the target engagement of this compound. A positive thermal shift in CETSA® would confirm that the compound engages CDK16 in intact cells. SPR would provide quantitative data on the binding affinity and kinetics, and the biochemical assay would demonstrate that this binding leads to functional inhibition of the kinase.
Conclusion
The journey from a novel chemical entity to a validated chemical probe is a meticulous process that demands scientific rigor and a strategic application of diverse technologies. For a promising molecule like this compound, a systematic approach beginning with broad kinome profiling, followed by orthogonal validation using techniques such as CETSA®, SPR, and biochemical assays, is essential. This multi-faceted strategy not only builds a compelling case for on-target engagement but also provides the foundational data necessary for subsequent lead optimization and preclinical development. As senior application scientists, it is our responsibility to champion these robust validation cascades to ensure the integrity and translational potential of our discoveries.
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eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
